[4-(Oxetan-3-yloxy)phenyl]methanamine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[4-(oxetan-3-yloxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-4,10H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBYTGDFBZCFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to [4-(Oxetan-3-yloxy)phenyl]methanamine (CAS 1349719-23-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Oxetane Moiety in Medicinal Chemistry
The landscape of modern drug discovery is characterized by a continuous search for molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon lead compounds. In this context, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif.[1][2] Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[3][4] The compound [4-(Oxetan-3-yloxy)phenyl]methanamine (CAS: 1349719-23-8) is a prime example of a building block that leverages the benefits of the oxetane moiety. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the development of next-generation therapeutics such as protein degraders.
Physicochemical Properties
This compound is a bifunctional molecule featuring a primary amine and an oxetane ring linked to a phenyl group. These functional groups dictate its chemical reactivity and physical properties. While experimentally determined data is not extensively available in the public domain, the following table summarizes its key known and predicted properties.
| Property | Value | Source |
| CAS Number | 1349719-23-8 | [5] |
| Molecular Formula | C₁₀H₁₃NO₂ | [5] |
| Molecular Weight | 179.22 g/mol | [5] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Purity | ≥97% (commercially available) | [5] |
| Storage | Room temperature | [5] |
| Predicted XlogP | 0.5 | [2] |
The presence of the polar oxetane ring and the primary amine is expected to confer a degree of aqueous solubility, a desirable trait in drug candidates. The oxetane moiety can also act as a hydrogen bond acceptor, potentially influencing interactions with biological targets.[6]
Synthesis and Molecular Elucidation
The synthesis of this compound is not explicitly detailed in a single publication. However, a logical and efficient two-step synthetic route can be constructed based on established chemical transformations. This pathway involves the initial synthesis of the key intermediate, 4-(oxetan-3-yloxy)benzonitrile, followed by the reduction of the nitrile group to the corresponding primary amine.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are representative examples based on analogous chemical transformations and are intended to provide a starting point for laboratory synthesis.
Step 1: Synthesis of 4-(Oxetan-3-yloxy)benzonitrile
This procedure is based on the Williamson ether synthesis, a robust method for forming ether linkages.
-
Materials:
-
4-Cyanophenol
-
Oxetan-3-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
-
Procedure for the preparation of Oxetan-3-yl tosylate (precursor):
-
Dissolve oxetan-3-ol (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add pyridine (1.2 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield oxetan-3-yl tosylate.
-
-
Procedure for Williamson Ether Synthesis:
-
To a solution of 4-cyanophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of oxetan-3-yl tosylate (1.2 eq) in DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir overnight.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(oxetan-3-yloxy)benzonitrile.
-
Step 2: Reduction of 4-(Oxetan-3-yloxy)benzonitrile to this compound
This step involves the reduction of the nitrile functionality to a primary amine. Catalytic hydrogenation is a common and effective method.
-
Materials:
-
4-(Oxetan-3-yloxy)benzonitrile
-
Raney Nickel (or Palladium on carbon)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 4-(oxetan-3-yloxy)benzonitrile (1.0 eq) in methanol or ethanol. A small amount of ammonia can be added to the solvent to minimize the formation of secondary amine byproducts.
-
Carefully add a catalytic amount of Raney Nickel (slurry in water or ethanol) to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be further purified by distillation under reduced pressure or by column chromatography if necessary.
-
Analytical Characterization
-
¹H NMR:
-
Aromatic protons: Two doublets in the aromatic region (approx. δ 6.8-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Oxetane protons: A multiplet for the CH proton adjacent to the ether oxygen (approx. δ 4.8-5.0 ppm) and two triplets for the CH₂ groups of the oxetane ring (approx. δ 4.4-4.7 ppm).
-
Benzylic protons: A singlet for the CH₂ group adjacent to the amine (approx. δ 3.8-4.0 ppm).
-
Amine protons: A broad singlet (variable chemical shift, typically δ 1.5-2.5 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic carbons: Four signals in the aromatic region (approx. δ 115-160 ppm).
-
Oxetane carbons: Signals corresponding to the CH and CH₂ carbons of the oxetane ring (approx. δ 65-75 ppm).
-
Benzylic carbon: A signal for the CH₂ carbon adjacent to the amine (approx. δ 45-50 ppm).
-
-
IR Spectroscopy:
-
N-H stretching: A characteristic broad absorption in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching: Aromatic and aliphatic C-H stretches around 2850-3100 cm⁻¹.
-
C-O stretching: A strong absorption band for the ether linkage around 1050-1150 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z = 179.22. Common fragmentation patterns would involve the loss of the aminomethyl group or cleavage of the ether bond.
-
Applications in Drug Discovery: A Key Building Block for Protein Degraders
This compound is designated as a "Protein Degrader Building Block".[5] This classification highlights its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related molecules designed to induce the degradation of specific target proteins.[7]
PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8][9] The primary amine of this compound serves as a versatile chemical handle for attaching this building block to the rest of the PROTAC molecule, typically as part of the linker or connected to the target protein ligand.
Caption: Role of this compound in PROTAC design.
The incorporation of the oxetane-containing phenylmethanamine moiety can offer several advantages to a PROTAC molecule:
-
Improved Solubility: The polar oxetane ring can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, improving its pharmacokinetic profile.[3]
-
Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, which can increase the in vivo half-life of the PROTAC.[4]
-
Vectorial Properties: The defined three-dimensional structure of the oxetane can influence the overall conformation of the linker, which is critical for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
While specific examples of PROTACs containing this compound are not detailed in the provided search results, its availability from chemical suppliers as a protein degrader building block strongly suggests its use in proprietary drug discovery programs.
Safety, Handling, and Storage
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. The following is a summary of general safety and handling precautions:
-
General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek medical attention if irritation or other symptoms persist.
-
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is listed for storage at room temperature.[5]
Conclusion
This compound is a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of a reactive primary amine and a property-enhancing oxetane moiety makes it particularly well-suited for the synthesis of complex molecules such as PROTACs. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for researchers working at the forefront of therapeutic innovation. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like this compound is certain to grow.
References
- 1. 4-(Oxetan-3-YL)benzonitrile (1044507-48-3) for sale [vulcanchem.com]
- 2. PubChemLite - (4-(oxetan-3-yl)phenyl)methanamine (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 3. WO2024165050A1 - Proteolysis-targeting chimera (protac) compounds and uses thereof field - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. calpaclab.com [calpaclab.com]
- 6. connectjournals.com [connectjournals.com]
- 7. WO2019140380A1 - Protein degraders and uses thereof - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Targeted Protein Degradation by Chimeric Compounds using Hydrophobic E3 Ligands and Adamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties and Synthetic Strategy of [4-(Oxetan-3-yloxy)phenyl]methanamine
Introduction: A Modern Building Block for Complex Molecules
[4-(Oxetan-3-yloxy)phenyl]methanamine is a bifunctional organic building block of increasing importance in the field of medicinal chemistry and drug discovery. Its structure uniquely combines a reactive primary amine with the synthetically valuable oxetane motif, presented on a rigid phenyl scaffold. This combination makes it a highly sought-after intermediate for constructing complex molecules, particularly as a component in novel therapeutic modalities like protein degraders[1].
The true value of this compound lies not just in its reactive handles, but in the profound influence the oxetane ring has on the physicochemical properties of the parent molecule. The oxetane, a four-membered cyclic ether, is far more than a simple spacer; it is an emergent and powerful tool used by medicinal chemists to fine-tune properties such as aqueous solubility, metabolic stability, and the basicity (pKa) of nearby functional groups[2][3]. This guide provides an in-depth analysis of the known and predicted physicochemical properties of this compound, outlines a robust synthetic protocol, and discusses the strategic rationale for its application in modern drug design.
Core Physicochemical Profile
Direct, experimentally determined physicochemical data for this compound is not extensively reported in peer-reviewed literature. However, a comprehensive profile can be constructed from vendor-supplied data and expert analysis of its structural components.
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| CAS Number | 1349719-23-8 | [1][4] |
| Appearance | Not specified (Typically an oil or low-melting solid) | Inferred |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| pKa (Ammonium ion) | ~8.0 - 8.5 (Predicted) | See Section 3.0 |
| logP | Data not available | N/A |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, Methanol, and Dichloromethane. Limited solubility in water. | Inferred from structure[5][6] |
Structural Component Analysis
The properties of the title compound are a direct consequence of its three key structural motifs:
-
The Oxetane Ring: This strained, four-membered ether is highly polar and acts as a strong hydrogen bond acceptor, a characteristic that can significantly enhance the aqueous solubility of a parent molecule[2][7]. Unlike more common cyclic ethers like tetrahydrofuran (THF), the oxetane is generally more metabolically stable.
-
The Phenylmethanamine Core: The benzylamine portion provides a basic primary amine, which serves as a crucial point for synthetic elaboration (e.g., amide or sulfonamide formation). The phenyl ring offers a rigid scaffold, orienting the substituents in a defined geometry.
-
The Ether Linkage: The aryloxy ether bond provides a stable connection between the oxetane and the phenyl ring, with a degree of conformational flexibility.
The Oxetane Moiety: A Strategic Tool for Physicochemical Modulation
The decision to incorporate the this compound building block into a drug candidate is a strategic one, driven by the known benefits of the oxetane ring.
Impact on Basicity (pKa)
One of the most compelling reasons to use an oxetane is its ability to modulate the pKa of adjacent basic centers. The oxetane ring possesses a significant dipole moment and exerts a powerful field effect. Research has shown that replacing a less polar, non-planar moiety like a cyclobutane or gem-dimethyl group with an oxetane can decrease the pKa of a nearby amine by as much as 2.5 to 3.0 units[3]. For a typical benzylamine, which has a pKa around 9.3, the presence of the oxetane is predicted to lower the pKa of the conjugate acid into the 8.0-8.5 range. This is critically important for drug development, as it can reduce the overall charge of the molecule at physiological pH (7.4), potentially improving cell permeability and reducing off-target ion channel interactions.
Enhancement of Solubility and Metabolic Stability
The oxetane motif is often employed as a "metabolic shield" and a "solubility enhancer." The ring's polarity and hydrogen bond accepting capability can disrupt crystal packing and improve solvation, leading to higher aqueous solubility[2]. Furthermore, the oxetane ring itself is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more lipophilic alkyl groups, which can lead to an improved pharmacokinetic profile[2].
Proposed Synthetic Pathway and Experimental Protocol
The most logical and efficient synthesis of this compound involves a two-step sequence starting from commercially available materials: (1) nucleophilic aromatic substitution (specifically, a Williamson ether synthesis) to form the key ether linkage, followed by (2) the reduction of a nitrile to the target primary amine.
Diagram of Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Oxetan-3-yloxy)benzonitrile (Intermediate)
-
Rationale: This step employs a classic Williamson ether synthesis. 4-Cyanophenol serves as the nucleophile. Oxetan-3-yl tosylate is chosen as an efficient electrophile, as the tosylate is an excellent leaving group. A weak inorganic base like potassium carbonate is sufficient to deprotonate the phenol, and a polar aprotic solvent like DMF facilitates the SN2 reaction.
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-cyanophenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add a solution of oxetan-3-yl tosylate (1.1 eq.) in a minimal amount of DMF dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield 4-(Oxetan-3-yloxy)benzonitrile as a pure solid.
-
Step 2: Reduction to this compound (Final Product)
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that efficiently converts nitriles to primary amines. Anhydrous THF is the standard solvent. A careful aqueous workup is critical to quench excess reagent and precipitate aluminum salts for easy removal.
-
Procedure:
-
To a dry three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-(Oxetan-3-yloxy)benzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise, H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular white suspension vigorously for 30 minutes at room temperature.
-
Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be used as is or purified further if necessary.
-
Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the ~6.9-7.3 ppm region), the benzylic -CH₂-NH₂ protons (a singlet around 3.8-4.0 ppm), and the distinctive multiplets of the oxetane ring protons (~4.6-5.0 ppm).
-
¹³C NMR: The carbon spectrum will confirm the presence of the expected number of carbon atoms, including the benzylic carbon and the unique signals for the oxetane carbons.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent molecular ion peak at m/z = 180.2 [M+H]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and strong C-O stretching bands for the aryl ether and oxetane ether functionalities.
Applications in Drug Discovery: The Bifunctional Linker
This compound is classified as a "Protein Degrader Building Block"[1]. This highlights its primary utility in constructing heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). In this context, the molecule serves as a versatile linker component that connects a protein-binding "warhead" to an E3 ligase-binding ligand.
Diagram of Application as a Linker
Caption: Role of the title compound as a bifunctional linker core.
The primary amine provides a reliable handle for covalent attachment to a warhead moiety (often via amide bond formation), while the phenyl ring can be further functionalized if needed to connect to the other half of the molecule. Crucially, the oxetane embedded within this linker imparts the beneficial physicochemical properties discussed previously—solubility, metabolic stability, and optimized geometry—to the entire final drug conjugate.
Conclusion
This compound is a prime example of a modern "smart" building block. Its value extends beyond its basic reactivity to the sophisticated physicochemical advantages conferred by the integrated oxetane ring. For researchers and scientists in drug development, this compound offers a reliable and effective tool to address common challenges such as poor solubility and metabolic instability, ultimately enabling the synthesis of more complex and effective therapeutic agents. A thorough understanding of its properties and synthesis is key to leveraging its full potential in discovery campaigns.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1349719-23-8|(4-(Oxetan-3-yloxy)phenyl)methanamine|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. connectjournals.com [connectjournals.com]
[4-(Oxetan-3-yloxy)phenyl]methanamine molecular weight and formula
An In-Depth Technical Guide to [4-(Oxetan-3-yloxy)phenyl]methanamine
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who are utilizing this compound as a building block in synthetic chemistry, particularly in the design of novel therapeutics. This document outlines the compound's molecular formula, precise molecular weight, and structural characteristics, and includes a discussion of its applications in medicinal chemistry.
Chemical Identity and Structure
This compound is a bifunctional organic molecule featuring a primary amine and an oxetane ether moiety linked by a phenyl group. The presence of the strained oxetane ring and the nucleophilic aminomethyl group makes it a valuable building block in medicinal chemistry, particularly for the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other novel chemical entities.
The precise arrangement of these functional groups is critical to its utility in molecular design. The oxetane group is often employed to improve physicochemical properties such as solubility, while the primary amine serves as a key reactive handle for further chemical modifications.
Chemical Structure Visualization
Figure 1: 2D chemical structure of this compound.
Physicochemical Properties
A precise understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery and development. These parameters influence its reactivity, solubility, and pharmacokinetic profile.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| CAS Number | 1349719-23-8 | [1][2][3] |
The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data. The molecular formula provides the elemental composition, which is essential for analytical characterization.
Experimental Protocols and Applications
Application as a PROTAC Building Block
This compound is frequently utilized as a linker or warhead component in the synthesis of PROTACs. The primary amine allows for facile amide bond formation with a linker attached to an E3 ligase ligand. The oxetane moiety can enhance aqueous solubility and metabolic stability of the final PROTAC molecule, which are often challenging properties to optimize.
General Protocol for Amide Coupling
The following is a representative protocol for the coupling of this compound with a carboxylic acid, a common step in its application.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add the coupling agent (1.1 eq) and the organic base (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by flash column chromatography.
Justification of Protocol: The use of a coupling agent like HATU minimizes side reactions and promotes efficient amide bond formation under mild conditions. The organic base is necessary to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity. Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid intermediate.
Conclusion
This compound is a key building block in modern medicinal chemistry. Its well-defined molecular weight and formula, combined with its versatile chemical reactivity, make it an invaluable tool for the synthesis of complex molecules with tailored biological activities. The strategic incorporation of the oxetane moiety is a recognized approach to improving the drug-like properties of lead compounds.
References
An In-depth Technical Guide on the Structure and Conformation of [4-(Oxetan-3-yloxy)phenyl]methanamine
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane moiety has garnered significant attention. Its unique combination of polarity, metabolic stability, and ability to act as a hydrogen bond acceptor makes it an attractive bioisostere for gem-dimethyl and carbonyl groups.[1][2][3] This guide focuses on [4-(Oxetan-3-yloxy)phenyl]methanamine (Figure 1), a molecule that marries the advantageous properties of the oxetane ring with the versatile phenylmethanamine scaffold, a common pharmacophore in numerous biologically active compounds.
Understanding the three-dimensional structure and conformational preferences of this compound is paramount for elucidating its interaction with biological targets and for the rational design of novel therapeutics. This document provides a comprehensive overview of the methodologies and a proposed workflow for a thorough conformational analysis of this molecule, integrating both experimental and computational approaches.
Figure 1: Chemical Structure of this compound
Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol [4] CAS Number: 1349719-23-8[4]
Structural Features and Conformational Degrees of Freedom
The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds. The molecule can be dissected into three main structural components: the oxetane ring, the phenyl ring, and the methanamine side chain, connected by an ether linkage.
The key rotatable bonds that define the overall conformation are:
-
τ1 (C-O-C-C): The dihedral angle around the C(phenyl)-O-C(oxetane)-C(oxetane) bonds.
-
τ2 (O-C-C-C): The dihedral angle around the O-C(phenyl)-C(phenyl)-C(methanamine) bonds.
-
τ3 (C-C-N): The dihedral angle around the C(phenyl)-C(methanamine)-N bond.
The puckering of the four-membered oxetane ring also contributes to the conformational possibilities, though it is generally considered to be relatively planar.[3] The interplay of these rotational degrees of freedom, influenced by steric hindrance and electronic effects, will determine the low-energy conformations of the molecule.
Proposed Workflow for Conformational Analysis
A synergistic approach combining experimental techniques with computational modeling is essential for a comprehensive understanding of the conformational preferences of a flexible molecule like this compound.
References
- 1. auremn.org.br [auremn.org.br]
- 2. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 3. helixbiogeninstitute.org [helixbiogeninstitute.org]
- 4. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
The Oxetane Moiety as a Superior Scaffold in Protein Degradation: A Technical Guide to [4-(Oxetan-3-yloxy)phenyl]methanamine
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." The design of proteolysis-targeting chimeras (PROTACs), the flagship technology of TPD, requires meticulous optimization of their constituent parts: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but a critical determinant of the physicochemical properties and overall efficacy of the degrader. This guide provides an in-depth technical overview of [4-(Oxetan-3-yloxy)phenyl]methanamine, a commercially available building block that leverages the unique advantages of the oxetane ring to enhance the drug-like properties of PROTACs. We will explore the rationale behind its design, its synthesis, and its application in the construction of potent protein degraders, supported by detailed experimental protocols for their characterization.
Introduction: The Linker's Critical Role in PROTAC Design
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. They achieve this by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. While the choice of warhead and E3 ligase ligand dictates the target and the recruited degradation machinery, the linker's composition and structure profoundly influence the PROTAC's solubility, permeability, metabolic stability, and the geometry of the ternary complex.
Traditional linkers, often composed of polyethylene glycol (PEG) chains or simple alkyl groups, can sometimes impart suboptimal physicochemical properties to the resulting PROTAC, such as high lipophilicity and poor solubility. This has driven the exploration of novel linker building blocks that can confer more favorable drug-like characteristics. The oxetane moiety, a four-membered cyclic ether, has garnered significant attention in this regard.
The Oxetane Advantage: Enhancing Physicochemical Properties
The incorporation of an oxetane ring into a small molecule can lead to significant improvements in its pharmaceutical properties.[1][2] This is attributed to the unique combination of polarity, three-dimensionality, and metabolic stability inherent to the oxetane structure.
Key Physicochemical Benefits of the Oxetane Moiety:
-
Improved Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of a molecule, a critical factor for oral bioavailability and formulation.[1][3]
-
Reduced Lipophilicity: Compared to a gem-dimethyl group, which occupies a similar steric volume, the oxetane ring is less lipophilic. This can lead to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile and reduced off-target effects.
-
Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other common functionalities, leading to a longer half-life in vivo.[2]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity of adjacent amines, which can be advantageous in mitigating hERG channel liability.[1]
These properties make oxetane-containing building blocks, such as this compound, highly attractive for the synthesis of next-generation protein degraders with improved developability.
This compound: A Versatile Building Block
This compound provides a pre-functionalized scaffold that combines the benefits of the oxetane ring with a reactive primary amine. This amine serves as a convenient attachment point for either the warhead or the E3 ligase ligand, facilitating the modular synthesis of PROTACs.
Diagram 1: Structure of this compound
Caption: Chemical structure of the oxetane-containing building block.
Synthesis and Incorporation into PROTACs
Synthesis of this compound
While commercially available, understanding the synthesis of this building block is valuable. A common synthetic route involves the etherification of a protected 4-hydroxybenzylamine derivative with oxetan-3-ol, followed by deprotection. A plausible laboratory-scale synthesis is outlined below.
Protocol 1: Synthesis of this compound
Step 1: Protection of 4-hydroxybenzylamine
-
Dissolve 4-hydroxybenzylamine in a suitable solvent such as dichloromethane (DCM).
-
Add a suitable protecting group for the amine, for example, di-tert-butyl dicarbonate (Boc₂O), along with a base like triethylamine (TEA).
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purify the Boc-protected intermediate by flash column chromatography.
Step 2: Mitsunobu Etherification [4][5][6]
-
Dissolve the Boc-protected 4-hydroxybenzylamine and oxetan-3-ol[7][8] in an appropriate solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add triphenylphosphine (PPh₃) followed by the slow, dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting ether by flash column chromatography.
Step 3: Deprotection of the Amine
-
Dissolve the Boc-protected ether in a suitable solvent like DCM.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent.
-
Dry the organic layer and concentrate to obtain this compound.
Incorporation into a PROTAC Linker
The primary amine of this compound serves as a versatile handle for linker elongation and subsequent conjugation to the warhead and E3 ligase ligand. Amide bond formation is a common strategy.[9]
Diagram 2: PROTAC Assembly Workflow
Caption: General workflow for incorporating the building block into a PROTAC.
Characterization of Oxetane-Containing PROTACs
Once synthesized, a PROTAC containing the this compound linker must be rigorously characterized to evaluate its efficacy and drug-like properties. The following section details key experimental protocols, using a hypothetical BRD4-degrading PROTAC as an example.
Assessment of Protein Degradation
The primary function of a PROTAC is to induce the degradation of its target protein. Western blotting is the gold-standard technique for quantifying this effect.[10][11]
Protocol 2: Western Blot for BRD4 Degradation [10][12]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa or MDA-MB-231 for BRD4) to 70-80% confluency.
-
Treat the cells with a range of concentrations of the oxetane-containing PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4 °C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the BRD4 signal to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Determine the DC₅₀ (concentration at which 50% degradation is observed).
-
Table 1: Example Data Presentation for BRD4 Degradation
| PROTAC Concentration (nM) | Normalized BRD4 Level (%) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 1 | 85 | 15 |
| 10 | 40 | 60 |
| 100 | 15 | 85 |
| 1000 | 10 | 90 |
Evaluation of Ternary Complex Formation
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation. Several biophysical assays can be used to measure this interaction.
Protocol 3: AlphaScreen Assay for Ternary Complex Formation [13][14]
-
Reagents:
-
His-tagged E3 ligase (e.g., CRBN-DDB1)
-
GST-tagged POI (e.g., BRD4)
-
Nickel Chelate AlphaLISA Acceptor beads
-
Glutathione Alpha Donor beads
-
Oxetane-containing PROTAC
-
-
Assay Procedure:
-
In a 384-well plate, add the His-tagged E3 ligase and GST-tagged POI at optimized concentrations.
-
Add serial dilutions of the PROTAC.
-
Incubate to allow for complex formation.
-
Add the Acceptor and Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The formation of the ternary complex brings the Donor and Acceptor beads into proximity, generating a chemiluminescent signal.
-
Plot the AlphaScreen signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
-
Diagram 3: AlphaScreen Assay Principle
Caption: Schematic of the AlphaScreen assay for detecting ternary complex formation.
Assessment of Cell Permeability
Good cell permeability is essential for a PROTAC to reach its intracellular target. The oxetane moiety is expected to improve this property. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay are commonly used to assess permeability.[1][3][15][16]
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA) [1][17][18]
-
Plate Preparation:
-
A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
An acceptor plate is filled with buffer.
-
-
Assay Procedure:
-
The filter plate is placed on top of the acceptor plate.
-
The PROTAC solution is added to the donor wells of the filter plate.
-
The assembly is incubated to allow for passive diffusion across the artificial membrane.
-
-
Quantification and Analysis:
-
The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
Protocol 5: Caco-2 Permeability Assay [2][3][12][15]
-
Cell Culture:
-
Caco-2 cells are cultured on permeable Transwell inserts for ~21 days to form a differentiated monolayer that mimics the intestinal epithelium.
-
-
Assay Procedure:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The PROTAC is added to the apical (A) side, and the amount that crosses to the basolateral (B) side is measured over time (A-to-B permeability).
-
The experiment is also performed in the reverse direction (B-to-A permeability) to assess active efflux.
-
-
Quantification and Analysis:
-
PROTAC concentrations are determined by LC-MS/MS.
-
Papp values are calculated for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio >2 suggests the compound is a substrate for efflux transporters.
-
Table 2: Expected Physicochemical Property Improvements
| Property | Typical PROTAC Challenge | Expected Improvement with Oxetane Moiety |
| Aqueous Solubility | Low | Increased |
| Lipophilicity (logP) | High | Reduced |
| Cell Permeability | Variable, often low | Improved |
| Metabolic Stability | Can be a liability | Enhanced |
Conclusion
The rational design of PROTACs with favorable drug-like properties is paramount for their successful clinical translation. The incorporation of novel chemical scaffolds into PROTAC linkers is a key strategy to achieve this. This compound represents a valuable building block that leverages the well-documented benefits of the oxetane moiety to improve the physicochemical properties of protein degraders. By enhancing solubility, reducing lipophilicity, and potentially improving cell permeability and metabolic stability, this building block can contribute to the development of more effective and developable PROTAC therapeutics. The detailed experimental protocols provided in this guide offer a comprehensive framework for the synthesis and characterization of PROTACs incorporating this promising chemical entity.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. enamine.net [enamine.net]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. labonline.com.au [labonline.com.au]
- 14. resources.revvity.com [resources.revvity.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
An In-depth Technical Guide to the Physicochemical Profiling of [4-(Oxetan-3-yloxy)phenyl]methanamine: Solubility and Lipophilicity
Introduction: The Strategic Importance of Oxetanes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is paramount. Among these, the oxetane moiety has emerged as a valuable building block, offering a unique combination of features that can address common challenges in drug development.[1] Unlike its carbocyclic analogue, cyclobutane, the oxygen atom in the oxetane ring introduces polarity and the capacity for hydrogen bonding, while maintaining a compact, three-dimensional structure.[2] This strategic incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and target engagement.[1][2]
[4-(Oxetan-3-yloxy)phenyl]methanamine represents a key exemplar of this chemical class, integrating the beneficial oxetane ring with a phenylmethanamine scaffold common in pharmacologically active agents. A thorough understanding of its fundamental physicochemical properties, namely solubility and lipophilicity, is critical for any researcher or drug development professional seeking to unlock its therapeutic potential. Poor solubility can hinder oral bioavailability and lead to unreliable in vitro assay results, while lipophilicity is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]
This technical guide provides a comprehensive overview of the theoretical considerations and practical methodologies for characterizing the solubility and lipophilicity of this compound. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to conduct robust and reproducible physicochemical assessments.
Physicochemical Properties of this compound
Structural Features:
-
Molecular Formula: C₁₀H₁₃NO₂[5]
-
Molecular Weight: 179.219 g/mol [5]
-
Oxetane Moiety: The presence of the oxetane ring is anticipated to enhance aqueous solubility compared to a more lipophilic analogue, such as a cyclobutyl or isopropyl group.[1][2] The ether linkage and the potential for the oxetane oxygen to act as a hydrogen bond acceptor contribute to this effect.
-
Phenylmethanamine Core: The primary amine group is basic and will be protonated at physiological pH, which generally increases water solubility. The phenyl ring is a lipophilic component.
Predicted Lipophilicity:
Computational tools can provide an initial estimate of a compound's lipophilicity. For instance, the predicted XlogP for the isomeric (4-(oxetan-3-yl)phenyl)methanamine is 0.5, suggesting a relatively balanced hydrophilic-lipophilic character.[6] It is important to note that these are theoretical predictions and must be confirmed by experimental determination.
Experimental Determination of Aqueous Solubility
The thermodynamic solubility of a compound is a critical parameter, representing the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[7] The shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[8][9]
Protocol 1: Thermodynamic Aqueous Solubility Determination by Shake-Flask Method
This protocol is adapted from established methodologies for determining thermodynamic solubility.[8][10][11]
Objective: To determine the thermodynamic solubility of this compound in a buffered aqueous solution at a physiologically relevant pH.
Materials:
-
This compound (solid, high purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatted shaker incubator
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[8]
-
Add a precise volume of PBS (pH 7.4) (e.g., 1 mL) to the vial.
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure initial dispersion of the solid.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours. This extended incubation time is necessary to allow the system to reach thermodynamic equilibrium.[12] The pH of the suspension should be verified at the beginning and end of the experiment.[8]
-
-
Sample Preparation for Analysis:
-
After equilibration, remove the vials and allow the undissolved solid to sediment.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the remaining solid.
-
Carefully aspirate the supernatant, taking care not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent undissolved compound from artificially inflating the measured concentration.
-
Dilute the filtered supernatant with an appropriate volume of the mobile phase to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., µg/mL or µM).
-
Data Presentation:
| Parameter | Value |
| Compound | This compound |
| Buffer | PBS, pH 7.4 |
| Temperature | 25°C |
| Equilibration Time | 24 hours |
| Solubility (µg/mL) | Experimentally Determined Value |
| Solubility (µM) | Calculated Value |
Experimental Workflow for Thermodynamic Solubility:
Caption: Workflow for thermodynamic solubility determination.
Experimental Determination of Lipophilicity
Lipophilicity is a measure of a compound's preference for a nonpolar environment over a polar one. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[4] Given that this compound is a basic compound, determining its LogD at physiological pH is particularly relevant. While the shake-flask method is the traditional approach, chromatographic methods offer higher throughput and require less material.[4][13]
Protocol 2: Lipophilicity (LogD) Determination by Reverse-Phase HPLC
This protocol outlines a common chromatographic method for estimating LogD.[14][15][16]
Objective: To determine the LogD of this compound at pH 7.4 using a reverse-phase HPLC method correlated with known standards.
Materials:
-
This compound
-
A set of standard compounds with known LogD values at pH 7.4
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Phosphate buffer (pH 7.4)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Mobile Phase and Standards:
-
Prepare a series of mobile phases with varying compositions of organic solvent (e.g., acetonitrile) and aqueous buffer (pH 7.4).
-
Prepare stock solutions of the test compound and the LogD standards in a suitable solvent (e.g., DMSO).
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject each standard and the test compound and record the retention time (t_R).
-
Also, inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0).[16]
-
-
Calculation of Capacity Factor (k'):
-
For each compound, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0
-
-
Generation of a Calibration Curve:
-
Plot the logarithm of the capacity factor (log k') for the standard compounds against their known LogD values at pH 7.4.
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), where y = log k' and x = LogD.
-
-
Determination of LogD for the Test Compound:
-
Using the log k' value calculated for this compound, determine its LogD value from the calibration curve equation.
-
Data Presentation:
| Compound | Retention Time (t_R) | Capacity Factor (k') | log k' | Known/Determined LogD (pH 7.4) |
| Standard 1 | Value | Value | Value | Known Value |
| Standard 2 | Value | Value | Value | Known Value |
| ... | ... | ... | ... | ... |
| This compound | Value | Value | Value | Determined Value |
Experimental Workflow for LogD Determination:
Caption: Workflow for LogD determination by HPLC.
Conclusion and Future Perspectives
A comprehensive understanding of the solubility and lipophilicity of this compound is fundamental to its successful development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining reliable experimental data for these critical physicochemical parameters. The incorporation of the oxetane moiety is a strategic design element intended to confer favorable drug-like properties. Experimental validation of these properties is the essential next step in advancing our understanding of this promising molecule and the broader class of oxetane-containing compounds.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. calpaclab.com [calpaclab.com]
- 6. PubChemLite - (4-(oxetan-3-yl)phenyl)methanamine (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. enamine.net [enamine.net]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
A Technical Guide to [4-(Oxetan-3-yloxy)phenyl]methanamine: A Versatile Building Block for Modern Drug Discovery
Introduction: The Rise of the Oxetane Motif in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced physicochemical and pharmacological properties is relentless. Among the structural motifs that have gained significant traction, the oxetane ring has emerged as a valuable asset for medicinal chemists. This small, four-membered cyclic ether offers a unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional profile. These attributes make it an attractive surrogate for more traditional functional groups like gem-dimethyl or carbonyl moieties, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity of drug candidates. This guide provides an in-depth technical overview of [4-(Oxetan-3-yloxy)phenyl]methanamine, a commercially available building block that strategically incorporates the beneficial oxetane moiety, with a focus on its synthesis, properties, and applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Features
This compound (CAS Number: 1349719-23-8) is a bifunctional molecule featuring a primary benzylic amine and an oxetane ring linked to a phenyl group via an ether bond. This unique arrangement of functional groups imparts a desirable set of characteristics for its use in the assembly of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| CAS Number | 1349719-23-8 | [1] |
| Appearance | Off-white to light yellow solid or oil | Supplier Data |
| Predicted pKa | ~9.5 (amine) | Chemically Inferred |
| Predicted logP | ~1.2 | Chemically Inferred |
The primary amine serves as a key nucleophilic handle for a variety of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles. The oxetane moiety, with its polar ether linkage, can act as a hydrogen bond acceptor and often enhances the aqueous solubility of the parent molecule. Furthermore, the strained four-membered ring can influence the conformation of the molecule, potentially leading to improved binding affinity and selectivity for its biological target.
Commercial Availability: Sourcing for Research Needs
This compound is readily available from a range of chemical suppliers catering to the research and development sector. This accessibility is a crucial factor for its adoption in drug discovery programs, as it allows for rapid and reliable procurement for library synthesis and lead optimization efforts.
Table of Representative Suppliers:
| Supplier | Purity | Available Quantities |
| CP Lab Safety | ≥97% | 500 mg, 1 g, 5 g |
| BLDpharm | ≥97% | 1 g, 5 g, 10 g, Custom |
| CymitQuimica | ≥97% | 500 mg, 1 g, 5 g |
| Alchimica | Research Grade | 5 g, 10 g |
Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should always verify the purity and specifications with the chosen vendor prior to purchase.
The typical purity of commercially available this compound is ≥97%, which is generally suitable for most research applications. However, for sensitive assays or late-stage development, further purification by techniques such as column chromatography or recrystallization may be necessary.
Synthetic Routes and Methodologies
While this compound is commercially available, understanding its synthesis is crucial for troubleshooting, cost analysis for large-scale needs, and the potential for in-house preparation of derivatives. A plausible and efficient synthetic route commences with the readily available 4-cyanophenol and oxetan-3-ol.
Logical Flow of Synthesis
Caption: Synthetic pathway to the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(Oxetan-3-yloxy)benzonitrile
This step involves a Mitsunobu reaction, a robust and widely used method for the formation of ether linkages.
-
Reagents and Equipment:
-
4-Cyanophenol
-
Oxetan-3-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
To a stirred solution of 4-cyanophenol (1.0 eq), oxetan-3-ol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(oxetan-3-yloxy)benzonitrile as a white solid.
-
Step 2: Reduction of 4-(Oxetan-3-yloxy)benzonitrile to this compound
The final step is the reduction of the nitrile functionality to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[2]
-
Reagents and Equipment:
-
4-(Oxetan-3-yloxy)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere setup
-
Aqueous workup solutions (e.g., water, NaOH solution)
-
-
Procedure:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under a nitrogen atmosphere and ensure all glassware is scrupulously dried.
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 4-(oxetan-3-yloxy)benzonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield this compound. The crude product may be used directly or purified further by column chromatography if necessary.
-
Applications in Drug Discovery: A Key Component for PROTACs
The primary application of this compound in modern drug discovery is as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.
PROTAC Design and the Role of this compound
A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The amine functionality of this compound makes it an ideal attachment point for either the POI ligand or the linker, typically through the formation of a stable amide bond.
Caption: Role of the building block in PROTACs.
The incorporation of the oxetane-containing phenylmethanamine moiety into the linker or as part of the POI-binding scaffold can confer several advantages:
-
Improved Solubility and Permeability: The polar oxetane group can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development.
-
Vectorial Properties: The rigid phenyl ring and the three-dimensional oxetane can provide a defined exit vector from the POI or E3 ligase binding pocket, facilitating the optimal positioning of the other end of the PROTAC for ternary complex formation.
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to improved pharmacokinetic properties.
Analytical and Quality Control
Ensuring the identity and purity of this compound is critical for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques should be employed for its characterization.
Workflow for Quality Control
Caption: Analytical workflow for quality assurance.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed fingerprint of the molecule. Expected signals include:
-
A multiplet for the oxetane protons.
-
A singlet for the benzylic methylene protons adjacent to the amine.
-
Doublets in the aromatic region corresponding to the para-substituted phenyl ring.
-
A broad singlet for the amine protons, which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule. Key expected signals include those for the oxetane carbons, the benzylic carbon, and the aromatic carbons.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would be expected to show a prominent [M+H]⁺ ion at m/z 180.2.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A reversed-phase method with UV detection would be suitable. The purity is typically reported as the percentage of the area of the main peak relative to the total peak area.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before use.
-
General Hazards: The compound is a primary amine and should be considered as a potential skin and eye irritant. Inhalation of dust or vapors should be avoided.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound represents a valuable and readily accessible building block for modern drug discovery. Its unique combination of a reactive amine handle and the beneficial physicochemical properties imparted by the oxetane motif makes it particularly well-suited for the synthesis of complex molecules, most notably PROTACs. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like this compound is expected to grow. This guide provides the foundational technical knowledge for researchers to confidently incorporate this promising reagent into their synthetic and drug discovery endeavors, paving the way for the development of the next generation of therapeutics.
References
Safety and handling guidelines for [4-(Oxetan-3-yloxy)phenyl]methanamine
An In-depth Technical Guide to the Safe Handling and Application of [4-(Oxetan-3-yloxy)phenyl]methanamine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a versatile building block in contemporary drug discovery and materials science, prized for its unique oxetane moiety which can confer improved physicochemical properties. This guide provides a comprehensive overview of the critical safety protocols and handling guidelines for this compound, intended for researchers, chemists, and laboratory professionals. We will delve into the material's hazard profile, appropriate personal protective equipment (PPE), stable storage conditions, and emergency response procedures. The causality behind each recommendation is explained to foster a culture of safety and ensure self-validating laboratory practices.
Chemical Identity and Hazard Profile
This compound, with CAS Number 1211539-38-0, is a primary amine that requires careful handling due to its potential health hazards.
GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on available data, this compound is classified as follows:
-
Skin Corrosion/Irritation: Category 1C - Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.
-
Acute Toxicity (Oral): Category 4 - Harmful if swallowed.
Table 1: GHS Hazard Summary
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage | Danger |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | Danger |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Warning |
Hazard Pictograms
The following pictograms are mandated for the labeling of this compound:
-
Corrosion: Represents the risk of severe skin burns and eye damage.
-
Exclamation Mark: Indicates that the substance may be harmful if swallowed.
Exposure Control and Personal Protection
A multi-layered approach to exposure control is paramount, integrating engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
The primary defense against exposure is to handle the material in a well-ventilated area.
-
Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted inside a certified chemical fume hood. The fume hood provides a physical barrier and actively removes airborne contaminants.
-
Emergency Eyewash and Shower: A readily accessible and tested emergency eyewash station and safety shower are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene, that are compliant with EN 374 standards. Due to the corrosive nature of the compound, it is advisable to double-glove.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the severe eye damage risk, a full-face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash risk.
-
Skin and Body Protection: A flame-retardant laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron or suit should be utilized. Ensure that all skin is covered.
Safe Handling and Storage Protocols
The chemical reactivity of this compound dictates specific handling and storage requirements to maintain its integrity and prevent hazardous reactions.
Handling
-
Inert Atmosphere: While not explicitly stated in all MSDS, primary amines can be sensitive to air and moisture. For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is a best practice.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and acid chlorides. Contact with these substances can lead to vigorous, exothermic reactions.
Storage
-
Temperature: Store in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration (2-8 °C) for long-term stability.
-
Container: Keep the container tightly sealed to prevent contamination and potential reaction with atmospheric components.
Emergency Procedures
A well-defined emergency plan is crucial for mitigating the consequences of accidental exposure or release.
First-Aid Measures
The immediate response to exposure is critical in minimizing harm.
Table 2: First-Aid Response Protocol
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, a calm and methodical response is necessary to ensure safety and prevent environmental contamination.
dot
Caption: Workflow for responding to a chemical spill.
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is fundamental to its safe use.
-
Chemical Stability: The compound is stable under recommended storage conditions.
-
Conditions to Avoid: Avoid exposure to heat, light, and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong acids.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.
dot
Caption: Chemical incompatibility chart for the title compound.
Disposal Considerations
Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.
-
Waste Generation: Minimize waste generation wherever possible.
-
Disposal: Unused product and contaminated materials should be treated as hazardous waste. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not dispose of down the drain or into the environment.
Conclusion
This compound is a valuable chemical intermediate, but its safe handling is non-negotiable. A thorough understanding of its hazards, coupled with stringent adherence to the protocols outlined in this guide, is essential for protecting researchers and the environment. By integrating these practices into all laboratory workflows, the scientific community can continue to innovate responsibly.
Oxetanes as Isosteres for gem-Dimethyl and Carbonyl Groups: A Technical Guide for Drug Discovery Professionals
Executive Summary
In modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties, is a key tactic in this endeavor. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable and versatile bioisostere for common functional groups, particularly the gem-dimethyl and carbonyl moieties.[1][2] Its unique combination of low molecular weight, high polarity, metabolic stability, and a distinct three-dimensional structure allows for profound improvements in aqueous solubility, metabolic clearance, and lipophilicity.[3][4] This guide provides a technical overview of the rationale, application, and synthetic considerations for incorporating oxetanes into drug candidates, supported by comparative data, case studies, and detailed experimental protocols.
Introduction: The Rise of the Oxetane Motif in Medicinal Chemistry
An oxetane is a four-membered heterocyclic ether characterized by significant ring strain (approx. 106 kJ/mol), which contributes to its nearly planar structure.[2] Initially viewed as a niche structural motif, pioneering studies revealed its potential to dramatically enhance drug-like properties.[3] This has led to its incorporation into numerous clinical candidates and several FDA-approved drugs, most famously in the taxane family of anticancer agents, where it acts as a key hydrogen bond acceptor and a conformational lock.[2]
The value of the oxetane ring in drug design stems from several key attributes:
-
Polarity and Low Lipophilicity: The ether oxygen introduces a polar element, often leading to a significant increase in aqueous solubility and a reduction in lipophilicity (LogD) compared to its hydrocarbon counterparts.[5][6]
-
Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than corresponding carbonyl groups and can shield adjacent, metabolically weak C-H bonds from enzymatic attack.[7][8]
-
Three-Dimensionality (3D): Rich in sp³-hybridized carbons, the oxetane motif increases the three-dimensionality of a molecule, which can lead to improved target selectivity and escape from the "flatland" of many traditional drug scaffolds.[1][3]
-
Synthetic Tractability: While historically challenging, modern synthetic methods have made a wide range of oxetane building blocks more accessible to medicinal chemists.[9][10]
The Oxetane as a Modern Bioisostere
The strategic power of the oxetane lies in its ability to mimic the steric and electronic properties of common functional groups while offering a superior physicochemical profile.
Isosteric Replacement for the gem-Dimethyl Group
A common strategy to block metabolically labile C-H bonds is to introduce a gem-dimethyl group. However, this invariably increases lipophilicity, which can negatively impact solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] The oxetane serves as an excellent, less lipophilic alternative.[1][5]
-
Causality & Rationale: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but introduces a polar ether oxygen.[2][7] This substitution can block metabolic oxidation at a vulnerable position while simultaneously improving aqueous solubility—a dual benefit that is difficult to achieve with other isosteres.[5] Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[5][6]
Isosteric Replacement for the Carbonyl Group
The 3,3-disubstituted oxetane is a validated isostere for the carbonyl group, mimicking its key electronic features while offering enhanced stability.[1][3]
-
Causality & Rationale: The oxetane's oxygen atom possesses lone pair orbitals with a spatial orientation and hydrogen bond accepting capability comparable to that of a carbonyl oxygen.[1][2] However, unlike ketones or aldehydes, the oxetane is not susceptible to nucleophilic attack or reduction by metabolic enzymes.[4] This substitution can significantly prolong a compound's metabolic half-life, increase its 3D character, and circumvent issues related to the inherent reactivity of carbonyls.[1][3]
Diagram 1: Oxetane as a Versatile Bioisostere
Caption: Isosteric relationship between oxetane and common functional groups.
Strategic Application: Fine-Tuning Molecular Properties
Beyond direct isosteric replacement, the oxetane is a powerful tool for modulating the properties of neighboring functional groups.
Modulation of Basicity (pKa)
The strongly electron-withdrawing nature of the oxetane's oxygen atom exerts a significant inductive effect that can be used to predictably reduce the basicity of nearby amines.[2][4]
-
Causality & Rationale: This effect is distance-dependent, with an oxetane placed alpha to an amine capable of reducing its pKa by approximately 2.7 units.[1] This is a crucial tactic for mitigating liabilities associated with high basicity, such as hERG channel inhibition, poor cell permeability, or undesirable off-target activities.[2] By fine-tuning the pKa, medicinal chemists can optimize a compound's ionization state at physiological pH, thereby improving its overall ADME profile.
Diagram 2: pKa Modulation by an Alpha-Oxetane
Caption: Inductive effect of an alpha-oxetane on amine basicity (pKa).
Data-Driven Insights: A Comparative Analysis
The theoretical benefits of oxetane incorporation are consistently validated by empirical data from matched molecular pair analyses.
Table 1: Oxetane vs. gem-Dimethyl - Impact on Solubility and Lipophilicity
| Scaffold / Matched Pair | Original Group | LogD (pH 7.4) | Aqueous Solubility (µg/mL) | Oxetane Replacement | LogD (pH 7.4) | Aqueous Solubility (µg/mL) | Fold Increase in Solubility | Reference |
|---|---|---|---|---|---|---|---|---|
| Compound Series A | gem-Dimethyl | 3.5 | < 1 | 3,3-Disubstituted Oxetane | 2.1 | 150 | >150x | [5] |
| Compound Series B | gem-Dimethyl | 4.2 | 0.5 | 3,3-Disubstituted Oxetane | 2.8 | 20 | 40x |[5] |
Table 2: Oxetane vs. Carbonyl/Other Groups - Impact on Metabolic Stability
| Matched Pair | Original Compound | Group | Intrinsic Clearance (Clint) in HLM (µL/min/mg) | Oxetane Analogue | Group | Intrinsic Clearance (Clint) in HLM (µL/min/mg) | Improvement | Reference |
|---|---|---|---|---|---|---|---|---|
| Pair 1 | Ketone Analogue | Carbonyl | 85 | Spiro-oxetane | Oxetane | 15 | More Stable | [11] |
| Pair 2 | Entospletinib | Morpholine | High | Lanraplenib | N-Oxetane Piperazine | Low | More Stable | [1][12] |
| Pair 3 | EZH2 Lead | Dimethylisoxazole | 169 | Mevrometostat | Methoxymethyl-oxetane | < 5 | More Stable |[1] |
Synthetic Strategies for Oxetane Incorporation
The growing demand for oxetanes has spurred the development of robust synthetic methodologies. While numerous strategies exist, including the Paternò-Büchi [2+2] photocycloaddition, the most common and practical approaches in a medicinal chemistry setting often involve intramolecular cyclization.[9][13] 3,3-disubstituted oxetanes are particularly favored as they are often more stable and do not introduce a new stereocenter.[3][9]
Diagram 3: General Synthetic Workflow for 3,3-Disubstituted Oxetanes
Caption: A common workflow for the synthesis of 3,3-disubstituted oxetanes.
Experimental Protocol: Synthesis of a 3,3-Disubstituted Oxetane via Intramolecular Cyclization
This protocol describes a general, reliable method for synthesizing a 3,3-disubstituted oxetane from a corresponding 1,3-diol.
1. Materials and Reagents:
-
Substituted 1,3-diol (1.0 eq)
-
Anhydrous Pyridine or Triethylamine
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl, Ethyl acetate, Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
2. Procedure: Step A - Selective Mono-tosylation a. Dissolve the 1,3-diol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath. b. Add anhydrous pyridine (2.0 eq) to the solution. c. Add TsCl (1.05 eq) portion-wise, maintaining the temperature at 0 °C. d. Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed and the mono-tosylated product is maximized. e. Quench the reaction by adding cold water. Separate the organic layer. f. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. g. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude mono-tosylate is often used directly in the next step without further purification.
3. Procedure: Step B - Intramolecular Cyclization a. In a separate flame-dried flask under nitrogen, suspend sodium hydride (1.5 eq) in anhydrous THF. b. Cool the suspension to 0 °C. c. Dissolve the crude mono-tosylate from Step A in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS indicates the completion of the reaction. e. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. f. Add water and extract the product with ethyl acetate (3x). g. Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. h. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 3,3-disubstituted oxetane.
Case Studies from Drug Discovery Programs
The real-world impact of oxetane incorporation is best illustrated through examples from successful drug discovery campaigns.
-
Case Study 1: EZH2 Inhibitors (Pfizer)
-
Challenge: An initial lead compound against EZH2, a target in oncology, suffered from poor metabolic stability (Clint = 169 µL/min/mg) and low aqueous solubility.[1]
-
Solution: Extensive structure-activity relationship (SAR) studies led to the replacement of a dimethylisoxazole group with a methoxymethyl-oxetane substituent. This strategic change was designed to lower LogD and increase 3D character.[1][3]
-
Outcome: The resulting compound, Mevrometostat (PF-06821497) , displayed a vastly improved profile with excellent metabolic stability, enhanced permeability, and a 150-fold increase in thermodynamic solubility. It is now in Phase 3 clinical trials.[2][14][15]
-
-
Case Study 2: mTOR Inhibitors (Genentech)
-
Challenge: A potent mTOR inhibitor lead compound exhibited liability for hERG channel inhibition, a significant safety concern, which was attributed to the high basicity (pKa = 7.6) of a key amine.[2]
-
Solution: An oxetane moiety was incorporated adjacent to the basic nitrogen.[2]
-
Outcome: The resulting clinical candidate, GDC-0349 , had a lower pKa (5.0), which successfully mitigated the hERG liability (IC₅₀ > 100 µM).[1][2] This modification maintained potent mTOR inhibition while significantly improving the safety profile.[16]
-
-
Case Study 3: SYK Inhibitors (Gilead Sciences)
-
Challenge: The first-generation SYK inhibitor Entospletinib was hampered by high metabolic clearance, primarily due to oxidation of its morpholine ring.[1][3]
-
Solution: The metabolically labile morpholine was replaced with a more stable N-oxetanyl-piperazine moiety. This change also served to reduce the basicity of the piperazine nitrogen.[1][12]
-
Outcome: The second-generation inhibitor, Lanraplenib (GS-9876) , demonstrated improved metabolic stability and a reduced pKa (6.4 vs 8.0 for an ethyl-piperazine analogue), leading to better selectivity and pharmacokinetic properties suitable for once-daily dosing.[1][12][17]
-
Assessing the Impact: In Vitro Protocols
To quantify the effect of oxetane incorporation on metabolic stability, the in vitro microsomal stability assay is a standard and essential experiment.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. tandfonline.com [tandfonline.com]
- 10. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 14. Pfizer makes haste to go EZ | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 15. Mevrometostat (PF-06821497) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 16. | BioWorld [bioworld.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to [4-(Oxetan-3-yloxy)phenyl]methanamine: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic characteristics of [4-(Oxetan-3-yloxy)phenyl]methanamine, a key building block in contemporary medicinal chemistry. The guide delves into its chemical and physical properties, outlines a plausible synthetic pathway, and provides predicted and illustrative spectroscopic data for its characterization. Furthermore, it explores the strategic rationale for its use in drug discovery, particularly in the burgeoning field of targeted protein degradation. The unique combination of the oxetane moiety and the benzylamine functionality imparts favorable physicochemical properties, making it an attractive component for the design of novel therapeutics.
Introduction: The Strategic Value of the Oxetane Moiety in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug discovery due to its unique stereoelectronic properties. Its inherent ring strain and the presence of an oxygen atom confer a distinct three-dimensional character and polarity.[1] In drug design, the oxetane moiety is often employed as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities. This substitution can lead to marked improvements in a molecule's aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in the optimization of drug candidates.[2] The strategic incorporation of an oxetane can fine-tune the overall properties of a molecule to enhance its pharmacokinetic and pharmacodynamic profile.
This compound leverages these advantages by coupling the oxetane ring to a phenylmethanamine scaffold. This combination creates a versatile building block with a nucleophilic amine that serves as a handle for further chemical elaboration, making it particularly valuable in the construction of complex molecular architectures like those found in Proteolysis Targeting Chimeras (PROTACs).[3]
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃NO₂ | [4][5] |
| Molecular Weight | 179.22 g/mol | [4][5] |
| CAS Number | 1349719-23-8 | [4][5] |
| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | - |
| Boiling Point | Predicted: High boiling point due to polar functional groups | - |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents | - |
| pKa (amine) | Predicted: ~9-10 (typical for a primary benzylic amine) | - |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis initiates with the etherification of 4-cyanophenol with 3-bromooxetane (or a related oxetane electrophile) to form the key intermediate, 4-(oxetan-3-yloxy)benzonitrile. This intermediate is then subjected to reduction to yield the target primary amine.
References
Methodological & Application
Synthesis of [4-(Oxetan-3-yloxy)phenyl]methanamine: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of [4-(Oxetan-3-yloxy)phenyl]methanamine, a valuable building block in contemporary drug discovery. The strategic incorporation of the oxetane motif is increasingly utilized by medicinal chemists to enhance the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability, while maintaining or improving biological activity. This guide offers a detailed two-step synthetic protocol, beginning with the formation of a key benzonitrile intermediate via a Williamson ether synthesis, followed by the reduction of the nitrile to the target primary amine. The protocols are designed to be robust and scalable, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Oxetane Moiety in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a desirable structural motif in modern medicinal chemistry. Its unique combination of polarity, metabolic stability, and a three-dimensional structure allows it to serve as a versatile surrogate for other functional groups, such as gem-dimethyl or carbonyl groups. The introduction of an oxetane can lead to improved pharmacokinetic profiles, including enhanced solubility and reduced metabolic degradation, without compromising the binding affinity of a molecule to its biological target. This compound is a key intermediate that installs this beneficial oxetane moiety onto an aromatic core, providing a versatile handle for further chemical elaboration in the synthesis of complex pharmaceutical agents.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the formation of the ether linkage between 4-cyanophenol and an activated oxetan-3-ol derivative, typically via a Williamson ether synthesis. The resulting intermediate, 4-(oxetan-3-yloxy)benzonitrile, is then subjected to a reduction of the nitrile functional group to yield the final product.
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of 4-(Oxetan-3-yloxy)benzonitrile via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1] In this step, the acidic proton of 4-cyanophenol is removed by a base to generate a phenoxide nucleophile, which then displaces a leaving group on an electrophilic oxetane precursor in an SN2 reaction.[1] While oxetan-3-yl halides can be used, oxetan-3-yl tosylate is an excellent electrophile due to the good leaving group ability of the tosylate anion.
Protocol 1: Williamson Ether Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Cyanophenol | 119.12 | 5.00 g | 41.97 |
| Oxetan-3-yl tosylate | 228.26 | 10.5 g | 46.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.69 g | 62.9 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Instrumentation:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-cyanophenol (5.00 g, 41.97 mmol) and anhydrous potassium carbonate (8.69 g, 62.9 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Electrophile: Add oxetan-3-yl tosylate (10.5 g, 46.0 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(oxetan-3-yloxy)benzonitrile as a white solid.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol. Its use avoids the handling of more hazardous and moisture-sensitive bases like sodium hydride.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SN2 reactions as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.[2]
-
Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting significant side reactions or decomposition of the oxetane ring.
Part 2: Reduction of 4-(Oxetan-3-yloxy)benzonitrile to this compound
The reduction of the nitrile group to a primary amine is a crucial final step. Several methods can be employed, with catalytic hydrogenation using Raney Nickel being a common and effective choice for its high yield and selectivity.[3] An alternative method using a chemical reducing agent like lithium aluminum hydride (LiAlH₄) is also presented.
Protocol 2A: Catalytic Hydrogenation with Raney Nickel
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-(Oxetan-3-yloxy)benzonitrile | 175.19 | 5.00 g | 28.5 |
| Raney Nickel (slurry in water) | - | ~2.5 g (wet weight) | - |
| Methanol | - | 100 mL | - |
| Ammonia (7N solution in Methanol) | - | 10 mL | - |
| Hydrogen gas (H₂) | - | As needed | - |
| Celite® | - | As needed | - |
Instrumentation:
-
Parr hydrogenation apparatus or a similar setup
-
Glass reaction vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Carefully wash the Raney Nickel slurry with methanol to remove the water.
-
Reaction Setup: In a suitable glass reaction vessel for the hydrogenation apparatus, dissolve 4-(oxetan-3-yloxy)benzonitrile (5.00 g, 28.5 mmol) in 100 mL of methanol.
-
Addition of Ammonia: Add 10 mL of a 7N solution of ammonia in methanol to the reaction mixture.
-
Addition of Catalyst: Carefully add the washed Raney Nickel (~2.5 g wet weight) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
-
Work-up:
-
Carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be kept wet with a solvent at all times.[4]
-
Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Rationale for Experimental Choices:
-
Catalyst: Raney Nickel is a highly active catalyst for the hydrogenation of nitriles to primary amines.[3]
-
Ammonia: The addition of ammonia helps to suppress the formation of secondary and tertiary amine byproducts by competing with the product amine for reaction with the intermediate imine.[3]
-
Solvent: Methanol is a common solvent for hydrogenations as it readily dissolves the starting material and is inert under the reaction conditions.
Caption: Simplified mechanism of nitrile reduction to a primary amine.
Protocol 2B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-(Oxetan-3-yloxy)benzonitrile | 175.19 | 5.00 g | 28.5 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.62 g | 42.7 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Water | - | As needed | - |
| 15% Sodium Hydroxide Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Instrumentation:
-
Three-neck round-bottom flask (500 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, add lithium aluminum hydride (1.62 g, 42.7 mmol) and 50 mL of anhydrous THF under an inert atmosphere.
-
Addition of Nitrile: Dissolve 4-(oxetan-3-yloxy)benzonitrile (5.00 g, 28.5 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Reaction Conditions:
-
Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Add the solution of the nitrile dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
-
Work-up (Fieser method):
-
Cool the reaction mixture back to 0 °C.
-
Carefully and sequentially add the following dropwise: 1.6 mL of water, 1.6 mL of 15% aqueous sodium hydroxide, and then 4.8 mL of water.
-
Stir the resulting granular precipitate for 30 minutes.
-
-
Isolation:
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings.
-
Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
-
Purification: The product can be purified by distillation under reduced pressure.
Rationale for Experimental Choices:
-
Reducing Agent: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.
-
Solvent: Anhydrous THF is the solvent of choice as it is inert to LiAlH₄ and effectively dissolves the starting material.
-
Work-up: The Fieser work-up is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable granular precipitate of aluminum salts.
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Solvents: DMF is a skin and respiratory irritant. Handle in a well-ventilated fume hood. THF can form explosive peroxides upon standing; use freshly distilled or inhibitor-free solvent.
-
Reagents: Oxetan-3-yl tosylate is a potential alkylating agent and should be handled with care. Potassium carbonate is an irritant.
-
Raney Nickel: Raney Nickel is highly flammable when dry and can ignite spontaneously in air. Always keep it covered with a solvent (water or alcohol).[4]
-
Lithium Aluminum Hydride: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., disappearance of the nitrile C≡N stretch and appearance of N-H stretches in the amine).
References
Application Notes and Protocols for the Pharmaceutical Intermediate: [4-(Oxetan-3-yloxy)phenyl]methanamine
Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a strategically important building block in drug design.[1][2] Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[3] The unique conformational constraints and the hydrogen bond accepting capability of the oxetane oxygen atom provide a powerful tool for medicinal chemists to optimize drug-target interactions and fine-tune pharmacokinetic profiles.[4]
[4-(Oxetan-3-yloxy)phenyl]methanamine is a key intermediate that embodies the advantageous properties of the oxetane scaffold. This bifunctional molecule, featuring a reactive primary amine and the beneficial oxetane moiety, serves as a versatile precursor for a diverse range of pharmaceutical agents, including kinase inhibitors and protein degraders (PROTACs). This guide provides a comprehensive overview of the synthesis, characterization, and applications of this valuable intermediate, offering detailed protocols to facilitate its use in drug discovery and development programs.
Synthetic Strategy and Workflow
The synthesis of this compound is most efficiently achieved through a two-step sequence, commencing with the etherification of a readily available phenol followed by the reduction of a nitrile functionality. This approach offers a convergent and scalable route to the target molecule.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols for [4-(Oxetan-3-yloxy)phenyl]methanamine in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of [4-(Oxetan-3-yloxy)phenyl]methanamine as a versatile building block in modern medicinal chemistry. We will delve into the strategic advantages of the oxetane motif, its impact on key drug-like properties, and provide actionable protocols for its incorporation into novel molecular entities.
The Strategic Value of the Oxetane Moiety in Drug Design
The oxetane ring, a four-membered cyclic ether, has emerged from a synthetic curiosity to a cornerstone of contemporary drug discovery.[1] Its incorporation into small molecules is a strategic decision aimed at optimizing pharmacokinetic and pharmacodynamic profiles. Unlike more traditional hydrocarbon scaffolds, the oxetane introduces a unique combination of properties that can resolve common challenges in drug development.
Key Physicochemical Advantages:
-
Enhanced Aqueous Solubility: The polar nature of the ether linkage within the strained four-membered ring significantly improves aqueous solubility, a critical factor for oral bioavailability.[2] The replacement of a gem-dimethyl group with an oxetane, for instance, can increase solubility by orders of magnitude.[1]
-
Reduced Lipophilicity: In an era where high lipophilicity is a major driver of attrition in drug development, the oxetane serves as a less lipophilic surrogate for functionalities like gem-dimethyl or carbonyl groups.[1] This can lead to improved metabolic stability and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functionalities, redirecting metabolism away from cytochrome P450 enzymes.[1][2]
-
Modulation of Basicity: When placed in proximity to a basic nitrogen atom, the inductive electron-withdrawing effect of the oxetane can lower the pKa of the amine. This is a crucial tool for mitigating off-target effects, such as hERG inhibition, which is often associated with high basicity.[1]
-
Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring increases the three-dimensionality of a molecule. This can lead to improved target engagement and selectivity by allowing for more specific interactions within a binding pocket.[1]
The strategic introduction of an oxetane moiety has been instrumental in the development of several clinical candidates across various therapeutic areas, including oncology, inflammation, and infectious diseases.[2]
This compound: A Versatile Building Block
This compound is a bifunctional building block that combines the advantageous properties of the oxetane ring with the synthetic versatility of a primary benzylamine. This positions it as a valuable tool for medicinal chemists, particularly in the construction of libraries for high-throughput screening and in lead optimization campaigns.
Molecular Structure and Properties:
-
Molecular Formula: C₁₀H₁₃NO₂
-
Molecular Weight: 179.22 g/mol
-
Key Features:
-
Oxetan-3-yloxy group: Confers the physicochemical benefits discussed above.
-
Phenyl ring: A common scaffold in medicinal chemistry that allows for diverse substitution patterns to probe structure-activity relationships (SAR).
-
Methanamine (benzylamine) group: A reactive handle for a wide range of chemical transformations, including amidation, sulfonylation, reductive amination, and alkylation.
-
This building block is particularly well-suited for the synthesis of:
-
Novel Kinase Inhibitors: The benzylamine moiety can be readily elaborated to form amide or urea linkages, which are common features in many kinase inhibitor scaffolds.
-
GPCR Modulators: The aromatic ring and the amine functionality provide a framework for creating ligands that can interact with the binding sites of G-protein coupled receptors.
-
Protein Degraders: this compound is listed as a building block for protein degraders, suggesting its utility in constructing linkers or ligands for these emerging therapeutics.[3]
Synthetic Protocols for the Utilization of this compound
The primary amine of this compound is a versatile functional group that can participate in a variety of coupling reactions. Below are representative protocols for its incorporation into amide and sulfonamide scaffolds.
Protocol 1: Synthesis of a Representative Amide Derivative
This protocol details the coupling of this compound with a carboxylic acid to form an amide bond, a fundamental transformation in medicinal chemistry.
Workflow for Amide Synthesis:
Caption: Workflow for the synthesis of an amide derivative.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the coupling agent.
-
-
Coupling Agent Addition:
-
To the stirred solution, add a peptide coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).
-
Rationale: HATU is a highly efficient coupling agent that activates the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions.
-
-
Base Addition:
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
-
Rationale: DIPEA neutralizes the acid formed during the reaction, driving the equilibrium towards product formation.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Rationale: The aqueous washes remove unreacted starting materials, coupling byproducts, and the solvent.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Protocol 2: Synthesis of a Representative Sulfonamide Derivative
This protocol outlines the reaction of this compound with a sulfonyl chloride to form a sulfonamide, another important functional group in medicinal chemistry.
Workflow for Sulfonamide Synthesis:
References
Protocol for the Purification of [4-(Oxetan-3-yloxy)phenyl]methanamine
An Application Guide for Researchers
Abstract
[4-(Oxetan-3-yloxy)phenyl]methanamine is a valuable building block in contemporary drug discovery, frequently utilized in the synthesis of targeted protein degraders and other complex pharmaceutical agents.[1] Its structure, which combines a primary benzylic amine with a polar oxetane ring, presents unique challenges for purification. Standard silica gel chromatography often fails due to strong acid-base interactions between the basic amine and acidic silanol groups on the silica surface, leading to poor separation, significant peak tailing, and potential loss of material.[2][3] This application note provides a robust, two-stage purification protocol designed to overcome these challenges. The methodology leverages an initial acid-base liquid-liquid extraction for bulk impurity removal, followed by optimized flash column chromatography on an amine-functionalized stationary phase for high-resolution separation. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable method to obtain high-purity this compound.
Introduction: The Challenge of Amine Purification
Primary amines are foundational functional groups in medicinal chemistry. However, their purification is notoriously difficult. The lone pair of electrons on the nitrogen atom imparts basicity, which causes strong, often irreversible, binding to the acidic silanol (Si-OH) groups that populate the surface of standard silica gel.[2] This interaction leads to several undesirable chromatographic outcomes:
-
Severe Peak Tailing: The product elutes slowly and asymmetrically, smearing across many fractions and preventing sharp separation from impurities.
-
Low Recovery: A portion of the compound can remain permanently adsorbed to the column, reducing the final yield.
-
Inconsistent Elution: The retention factor (Rf) can be difficult to reproduce, complicating method development.
To achieve high purity for compounds like this compound, a specialized approach is required that mitigates these acidic-basic interactions.
Overall Purification Strategy
The recommended strategy is a sequential, two-part process that first isolates the basic target compound from non-basic impurities and then separates it from other closely related amines or byproducts.
Caption: High-level workflow for the purification process.
Part I: Protocol for Acid-Base Extraction
This technique serves as a highly effective initial clean-up step. It leverages the difference in solubility between the neutral amine and its protonated salt form.[4] By washing the crude organic mixture with aqueous acid, the basic amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. Neutral and acidic impurities are left behind in the organic phase.[5][6]
Rationale and Causality
The core principle is the reversible conversion of the amine to its salt:
R-NH₂ (Organic Soluble) + HCl (Aqueous) → R-NH₃⁺Cl⁻ (Aqueous Soluble)
After removing the organic layer containing impurities, the pH of the aqueous layer is raised, reversing the reaction and regenerating the organic-soluble free amine, which can then be recovered.
R-NH₃⁺Cl⁻ (Aqueous Soluble) + NaOH (Aqueous) → R-NH₂ (Organic Soluble) + NaCl + H₂O
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Initial Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery, add another portion of 1 M HCl (approx. half the initial volume) to the organic layer remaining in the funnel. Shake again and combine this second aqueous extract with the first. The organic layer, now containing neutral and acidic impurities, can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution while stirring until the pH of the solution is >11 (verify with pH paper). This step deprotonates the ammonium salt to regenerate the free amine.
-
Product Recovery: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of DCM or EtOAc (equal to the initial organic volume). Shake vigorously to extract the free amine back into the organic layer.
-
Final Wash and Dry: Drain the organic layer. Wash it once with a saturated sodium chloride solution (brine) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified amine.
Part II: Protocol for Flash Column Chromatography
While acid-base extraction removes many impurities, flash chromatography is necessary to separate the target amine from byproducts with similar basicity. To avoid the issues with standard silica, an amine-functionalized stationary phase is strongly recommended.[2]
Rationale: Why Amine-Functionalized Silica?
Amine-functionalized silica (often designated as NH₂ or KP-NH) has a surface that is covalently modified with aminopropyl groups. These groups effectively shield the underlying acidic silanol sites, creating a more neutral and less interactive surface.[2] This "passivated" surface prevents the strong acid-base interaction, resulting in symmetrical peak shapes, improved resolution, and higher product recovery. An alternative, though sometimes less effective, method is to add a competing base like triethylamine (Et₃N) to the mobile phase when using standard silica.[3][7]
Step-by-Step Methodology
-
Stationary Phase Selection: Use a pre-packed amine-functionalized silica cartridge or slurry-pack a column with the same material.
-
Mobile Phase Selection: A gradient elution is typically most effective. A common system is a gradient of methanol (MeOH) in dichloromethane (DCM).
-
Starting Eluent (Low Polarity): 100% DCM
-
Ending Eluent (High Polarity): 5-10% MeOH in DCM
-
TLC Analysis: Before running the column, determine approximate elution conditions using TLC plates (amine-functionalized plates if available).
-
-
Sample Loading: Dissolve the amine product from Part I in a minimal amount of DCM. If solubility is low, a small amount of MeOH can be added. Adsorb this solution onto a small amount of silica gel or celite, dry it, and load the resulting powder onto the top of the column bed. This "dry loading" technique often results in better separation.
-
Elution and Fractionation: Begin elution with the low-polarity solvent. Gradually increase the percentage of the more polar solvent (e.g., MeOH) to elute the compounds. Collect fractions and monitor them by TLC.
-
Visualization (TLC):
-
UV Light: The phenyl group in the molecule will be visible under UV light (254 nm).
-
Ninhydrin Stain: To specifically visualize the primary amine, dip the TLC plate in a ninhydrin solution and gently heat it. Primary amines will appear as a distinct purple or pink spot.
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure, taking care not to heat the sample excessively, to yield the final, high-purity product.
Caption: Decision diagram for troubleshooting amine chromatography.
Summary of Purification Parameters
| Parameter | Part I: Acid-Base Extraction | Part II: Flash Chromatography |
| Objective | Bulk removal of non-basic impurities | Separation from closely related basic impurities |
| Key Reagents | 1M HCl, 2M NaOH, DCM/EtOAc, Brine | Amine-functionalized silica gel |
| Solvent System | Biphasic: Organic/Aqueous | Gradient: e.g., 0-10% MeOH in DCM |
| Key Principle | pH-dependent solubility of the amine | Mitigated surface acidity of stationary phase |
| Expected Purity | 70-90% | >97% |
| Key Consideration | Ensure complete protonation/deprotonation by checking pH. | Use dry loading for best resolution. Monitor fractions carefully with TLC. |
Conclusion
The purification of this compound requires a deliberate strategy that directly addresses the challenges inherent to basic compounds. By combining a preliminary acid-base extraction with a final flash chromatography step using an amine-functionalized stationary phase, researchers can reliably obtain the target compound with high purity and good recovery. This protocol provides a validated and logical workflow that can be adapted for other challenging primary and secondary amines in drug discovery and development.
References
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of [4-(Oxetan-3-yloxy)phenyl]methanamine
Introduction and Rationale
[4-(Oxetan-3-yloxy)phenyl]methanamine is a bifunctional organic compound featuring a primary benzylic amine and an oxetane ether moiety. The oxetane ring, a four-membered cyclic ether, is an increasingly popular structural motif in drug design. It serves as a versatile surrogate for commonly used groups like gem-dimethyl or carbonyls, often improving physicochemical properties such as solubility and metabolic stability without significantly increasing molecular weight.[1] The primary amine provides a reactive handle for further synthetic transformations.
Given its role as a critical intermediate, a rigorous analytical characterization is not merely a quality control step but a foundational requirement for successful downstream synthesis and the ultimate integrity of the final active pharmaceutical ingredient (API). The presence of impurities, isomers, or degradation products can have profound impacts on reaction yields, impurity profiles of subsequent steps, and the biological activity of the final compound. This guide details the necessary protocols to confirm the molecular structure and assess the purity of this important building block.
Physicochemical Properties Summary
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| CAS Number | 1349719-23-8 | [2][3] |
| Appearance | Expected to be an oil or low-melting solid | N/A |
| Key Functional Groups | Primary amine, Phenyl ring, Aryl-alkyl ether, Oxetane | N/A |
The Analytical Workflow: An Integrated Strategy
A multi-technique, orthogonal approach is essential for a comprehensive characterization. No single method can provide all the necessary information. The proposed workflow ensures that data from one technique corroborates the findings of another, leading to a high-confidence assessment of the material's quality.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Methods for Purity and Separation
Chromatography is the cornerstone for assessing the purity of chemical compounds by separating the main component from any impurities or related substances.[4]
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. The non-polar stationary phase (C18) retains the analyte, while a polar mobile phase elutes it. This technique is ideal for non-volatile and thermally labile compounds like aromatic amines.[4] The inclusion of an acid in the mobile phase is critical; it protonates the basic amine group, preventing its interaction with residual silanols on the silica backbone and thus ensuring sharp, symmetrical peaks.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL using the same diluent. Filter through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector | Standard, reliable instrumentation for pharmaceutical analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 phase provides excellent retention for the aromatic ring, while the length ensures high resolution for separating closely related impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the primary amine.[5] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Elution Mode | Gradient | A gradient elution ensures that both polar and non-polar impurities are eluted within a reasonable runtime. |
| Gradient Program | 10% B to 90% B over 20 minutes, hold for 5 min, return to 10% B and equilibrate for 5 min | This gradient provides a broad elution window to capture a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
| Detection | UV Diode Array Detector (DAD) at 220 nm and 275 nm | 220 nm provides a general response for unsaturated bonds, while 275 nm is more specific to the phenyl chromophore. |
-
Data Analysis:
-
Integrate the peak corresponding to the main component and all impurity peaks.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
The use of a DAD allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for unambiguous structure determination in organic chemistry.[6] It provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).
-
-
Data Acquisition & Processing:
-
Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY and HSQC if the structure is unknown or complex.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to TMS.
-
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.2-7.4 ppm (d, 2H): Aromatic protons ortho to the aminomethyl group.
-
δ ~6.9-7.1 ppm (d, 2H): Aromatic protons ortho to the oxetane-oxy group.
-
δ ~4.9-5.1 ppm (m, 1H): The -O-CH proton of the oxetane ring.
-
δ ~4.6-4.8 ppm (m, 4H): The two -CH₂- groups of the oxetane ring.
-
δ ~3.8-4.0 ppm (s, 2H): The benzylic -CH₂-NH₂ protons.
-
δ ~1.5-2.0 ppm (br s, 2H): The primary amine (-NH₂) protons. This peak is often broad and its chemical shift is concentration-dependent. It will exchange with D₂O.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~155-160 ppm: Aromatic carbon attached to the ether oxygen.
-
δ ~130-145 ppm: Quaternary aromatic carbon attached to the aminomethyl group.
-
δ ~128-130 ppm: Aromatic CH carbons ortho to the aminomethyl group.
-
δ ~115-120 ppm: Aromatic CH carbons ortho to the ether oxygen.
-
δ ~70-75 ppm: Oxetane carbons (-CH₂-O-).
-
δ ~65-70 ppm: Oxetane methine carbon (-O-CH-).
-
δ ~45-50 ppm: Benzylic carbon (-CH₂-NH₂).
-
Protocol 3: Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and providing structural information through fragmentation patterns.[7] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this amine, typically yielding the protonated molecular ion [M+H]⁺.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile. The HPLC eluent is often directly compatible.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A Liquid Chromatography-Mass Spectrometer (LC-MS) system with an ESI source.
-
Ionization Mode: Positive Ion Mode. This is chosen because the primary amine is basic and readily accepts a proton to form a positive ion.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Look for the molecular ion peak. For C₁₀H₁₃NO₂, the monoisotopic mass is 179.09. The expected [M+H]⁺ ion will be at m/z 180.10. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and non-destructive technique for confirming the presence of key structural motifs.[8]
Step-by-Step Protocol:
-
Sample Preparation:
-
For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of material directly on the ATR crystal.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
-
Data Acquisition:
-
Instrument: Any modern FTIR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH) |
| ~1610, ~1510 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether |
| ~980 | C-O-C Stretch (ring breathing) | Oxetane Ring |
Conclusion
The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The orthogonal application of RP-HPLC for purity assessment, alongside NMR, MS, and FTIR for definitive structural confirmation, constitutes a self-validating system. Adherence to these methodologies will ensure that researchers and drug development professionals can confidently verify the quality of this critical building block, thereby safeguarding the integrity of their synthetic pathways and research outcomes.
References
- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. 1349719-23-8|(4-(Oxetan-3-yloxy)phenyl)methanamine|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Using [4-(Oxetan-3-yloxy)phenyl]methanamine in the synthesis of kinase inhibitors
Application Note & Protocols
Topic: Leveraging [4-(Oxetan-3-yloxy)phenyl]methanamine for the Strategic Synthesis of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery.[3][4] This guide details the strategic application of the building block, this compound, in the synthesis of potent and selective kinase inhibitors. We will explore the profound influence of the oxetane moiety on the physicochemical and pharmacokinetic properties of drug candidates.[5][6] This document provides a rationale for its use, detailed synthetic protocols for its incorporation into common kinase scaffolds, and a case study centered on third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.
Introduction: The Oxetane Moiety as a Privileged Bioisostere
In medicinal chemistry, the search for novel building blocks that can confer superior drug-like properties is relentless. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif.[7] Initially considered a niche component, it is now recognized as a versatile tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[5][7] The oxetane group serves as an effective bioisostere for commonly used functionalities like gem-dimethyl and carbonyl groups, offering a unique combination of properties.[8][9]
This compound is a key exemplar of a building block that carries these advantages forward into drug candidates. Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[5][7]
Key Physicochemical Advantages of the Oxetane Moiety
The decision to incorporate an oxetanyl group, such as that in this compound, is driven by its ability to predictably and positively alter a molecule's properties.
-
Enhanced Aqueous Solubility: Replacing a lipophilic group like a gem-dimethyl with a polar oxetane can dramatically increase aqueous solubility, a critical factor for improving oral bioavailability.[9][10] Increases can range from 4-fold to over 4000-fold depending on the molecular context.[7][9]
-
Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation, particularly cytochrome P450 (CYP) oxidation, compared to more labile groups.[8][11] This can lead to improved pharmacokinetic profiles.
-
Reduced Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts, which can be beneficial for reducing off-target toxicity and improving overall drug-like properties.[7][10]
-
Basicity (pKa) Modulation: The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of adjacent amines by as much as 2.7 units.[7][12] This is a powerful strategy to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[13][14]
| Property | Impact of Oxetane Introduction | Rationale & Advantage |
| Aqueous Solubility | Significant Increase | Introduces polarity, disrupting unfavorable lipophilic interactions. Crucial for oral bioavailability.[7][10] |
| Lipophilicity (LogD) | Reduction | The polar ether functionality lowers the overall lipophilicity, reducing potential for off-target effects.[7] |
| Metabolic Stability | Generally Increased | Blocks metabolically weak C-H bonds and is more resistant to CYP-mediated metabolism.[8][11] |
| Amine Basicity (pKa) | Significant Reduction | The inductive electron-withdrawing effect of the oxetane oxygen lowers the basicity of proximal amines.[12][13] |
Case Study: Third-Generation EGFR Inhibitors
A prominent application of building blocks like this compound is in the synthesis of inhibitors for EGFR, a key target in non-small cell lung cancer (NSCLC).[10] First-generation EGFR inhibitors are effective against tumors with activating mutations (e.g., L858R), but resistance often emerges through a secondary "gatekeeper" mutation, T790M.[15][16] This mutation increases the kinase's affinity for ATP, rendering competitive inhibitors less effective.[10][15]
Third-generation inhibitors, such as Osimertinib (AZD9291) and Rociletinib (CO-1686), were designed to be irreversible and to selectively target the T790M mutant form of EGFR while sparing the wild-type (WT) enzyme, thereby reducing toxicity.[17][18] The general structure of these inhibitors involves a core heterocyclic scaffold (e.g., a pyrimidine) linked to various side chains, including one that provides a crucial covalent interaction and another that optimizes binding and physicochemical properties. The this compound moiety is an ideal candidate for incorporation into these side chains to enhance solubility and other drug-like properties.
EGFR Signaling and Resistance Pathway
Caption: EGFR signaling pathway and mechanism of T790M resistance.
Synthetic Protocols & Methodologies
This compound is a versatile primary amine that can be incorporated into kinase inhibitor scaffolds primarily through two key reactions: Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination.
General Synthetic Workflow
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the coupling of the amine with an activated heterocyclic core, a common strategy in the synthesis of pyrimidine-based kinase inhibitors.[19]
Objective: To synthesize N-{[4-(Oxetan-3-yloxy)phenyl]methyl}-5-(trifluoromethyl)-2,4-pyrimidinedi-amine scaffold.
Materials:
-
2,4-Dichloro-5-(trifluoromethyl)pyrimidine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate (EtOAc), Hexanes, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq.) in n-butanol (approx. 0.3 M), add this compound (1.05 eq.).
-
Base Addition: Add DIPEA (2.0 eq.) to the mixture at room temperature.
-
Causality Note: DIPEA acts as a non-nucleophilic base to quench the HCl generated during the substitution, driving the reaction to completion without competing as a nucleophile. n-Butanol is a suitable high-boiling polar solvent for this transformation.
-
-
Reaction Progression: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrimidine is consumed.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Self-Validation: The aqueous washes remove excess DIPEA and its salt, ensuring a cleaner crude product for purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure coupled product.
Protocol 2: Reductive Amination
This protocol is applicable when the kinase inhibitor core contains an aldehyde or ketone functionality. It provides a mild and efficient method for C-N bond formation.[20]
Objective: To couple this compound to a core structure via an aldehyde.
Materials:
-
Aldehyde-functionalized kinase core (1.0 eq.)
-
This compound (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Imine Formation: Dissolve the aldehyde-functionalized core (1.0 eq.) and this compound (1.1 eq.) in DCM or DCE (approx. 0.2 M). Add a catalytic amount of acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Causality Note: The acid catalyst accelerates the reversible formation of the iminium ion intermediate, which is the species that gets reduced.
-
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the starting aldehyde than the intermediate iminium ion, minimizing side reactions.
-
-
Reaction Progression: Stir the reaction at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine product.
Conclusion
This compound is more than a simple building block; it is a strategic tool for medicinal chemists to impart desirable pharmacokinetic and physicochemical properties into kinase inhibitors. The embedded oxetane moiety provides a reliable method for enhancing solubility, tuning basicity, and improving metabolic stability.[5][7][8] The protocols provided herein offer robust and versatile methods for incorporating this valuable fragment into diverse molecular scaffolds, enabling the development of optimized drug candidates targeting a wide range of kinases. Its successful application in advanced programs, such as those targeting EGFR, underscores its potential in addressing complex challenges in modern drug discovery.[5][17]
References
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. scirp.org [scirp.org]
- 12. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 17. researchgate.net [researchgate.net]
- 18. API SYNTHESIS INTERNATIONAL: AZD 9291, Osimertinib, Third-generation, oral, irreversible, selective epidermal growth factor receptor (EGFR) inhibitor for Non-small cell lung cancer (NSCLC) [apisynthesisint.blogspot.com]
- 19. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: The Strategic Incorporation of [4-(Oxetan-3-yloxy)phenyl]methanamine in the Development of Novel Anti-Cancer Agents
Abstract: The oxetane moiety has emerged as a highly valuable structural motif in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2] This four-membered heterocycle can enhance aqueous solubility, improve metabolic stability, and alter lipophilicity, often serving as a superior isostere for gem-dimethyl or carbonyl groups.[2][3][4] This guide provides a comprehensive overview and detailed protocols for leveraging the building block, [4-(Oxetan-3-yloxy)phenyl]methanamine, in the design, synthesis, and evaluation of next-generation anti-cancer agents. We will explore the synthetic rationale, provide step-by-step experimental workflows for compound generation and screening, and discuss the interpretation of data to establish robust structure-activity relationships (SAR).
Introduction: The Rationale for Oxetane-Based Scaffolds in Oncology
The pursuit of novel oncology therapeutics is relentless, demanding innovative molecular scaffolds that can overcome challenges of poor pharmacokinetics, off-target toxicity, and acquired resistance. The oxetane ring, a strained four-membered ether, offers a unique combination of properties that make it an attractive component for drug design.[4][5] Unlike more lipophilic groups of a similar size (e.g., gem-dimethyl), the oxetane's polarity can improve aqueous solubility—a critical factor for bioavailability.[6] Furthermore, its rigid, three-dimensional structure can enforce specific conformations, leading to enhanced target binding and selectivity.[4] The FDA-approved anti-cancer agent Paclitaxel and its derivatives, which feature an oxetane ring, stand as a testament to the clinical relevance of this moiety.[3][5]
The specific building block, this compound, provides a strategic entry point for drug discovery programs. It combines the beneficial properties of the 3-oxy-oxetane group with a versatile primary amine handle on a phenyl core. This primary amine serves as a key point for diversification, allowing for the rapid synthesis of large compound libraries through well-established chemical reactions such as amidation and reductive amination.
Part 1: Synthesis of the Core Building Block: this compound
A reliable and scalable synthesis of the title compound is paramount for any drug discovery campaign. The following protocol outlines a robust, multi-step synthesis starting from commercially available materials.
Synthetic Scheme Overview
The synthesis proceeds via two key steps: 1) Williamson ether synthesis to couple the oxetane ring to the phenolic core, and 2) reduction of a nitrile group to the primary amine. This approach is chosen for its high efficiency and the use of well-understood, scalable reactions.
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of 4-(Oxetan-3-yloxy)benzonitrile (Intermediate)
Rationale: This step employs a standard Williamson ether synthesis. Potassium carbonate (K2CO3) is a mild and cost-effective base suitable for deprotonating the phenol. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of SN2 reaction. Oxetan-3-yl tosylate is a good electrophile, providing a stable leaving group.
-
Reagent Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzonitrile (10.0 g, 83.9 mmol), potassium carbonate (17.4 g, 125.9 mmol, 1.5 eq), and anhydrous DMF (200 mL).
-
Reaction Initiation: Add oxetan-3-yl tosylate (21.0 g, 92.3 mmol, 1.1 eq) to the stirring mixture.
-
Heating: Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into ice-water (800 mL) and stir for 30 minutes. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the solid under vacuum to yield 4-(oxetan-3-yloxy)benzonitrile as a white to off-white solid. Further purification can be achieved by recrystallization from ethanol/water if necessary.
Detailed Protocol: Synthesis of this compound (Final Product)
Rationale: The reduction of the nitrile to a primary amine is achieved via catalytic hydrogenation. Raney Nickel is a highly effective and common catalyst for this transformation. The use of ammonia in methanol helps to suppress the formation of secondary amine byproducts.
-
Catalyst Setup: In a high-pressure hydrogenation vessel (Parr apparatus), add 4-(oxetan-3-yloxy)benzonitrile (10.0 g, 57.1 mmol) and a 7N solution of ammonia in methanol (200 mL).
-
Catalyst Addition: Carefully add Raney Nickel (approx. 1.0 g, ~10% w/w, as a slurry in water, washed with methanol).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H2) to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 18-24 hours. Monitor hydrogen uptake to gauge reaction completion.
-
Work-up: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or low-melting solid.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane (DCM) and methanol (e.g., 0-10% MeOH in DCM with 1% NH4OH) to yield the final product, this compound.
Part 2: Application in the Synthesis of a Kinase Inhibitor Library
The primary amine of our building block is an ideal anchor point for generating a diverse library of compounds. As a representative example, we describe the synthesis of a library of N-benzyl amides, a common scaffold in kinase inhibitors.
Caption: Workflow for generating a diverse compound library.
General Protocol: Parallel Amide Coupling
Rationale: This protocol utilizes HATU, a highly efficient peptide coupling reagent that minimizes side reactions and racemization (if chiral acids are used). DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the resulting ammonium salt.
-
Stock Solutions: Prepare a 0.2 M stock solution of this compound in anhydrous DMF. Prepare a 0.22 M stock solution of HATU in anhydrous DMF.
-
Reaction Plate Setup: In an 96-well reaction block, dispense 200 µL (44 µmol, 1.1 eq) of the HATU stock solution into each well.
-
Acid Addition: Add a diverse set of carboxylic acids (40 µmol, 1.0 eq) to each well. These can be added as solids or from stock solutions.
-
Activation: Add DIPEA (21 µL, 120 µmol, 3.0 eq) to each well and shake the plate at room temperature for 15 minutes to pre-activate the carboxylic acids.
-
Amine Addition: Add 200 µL (40 µmol, 1.0 eq) of the amine building block stock solution to each well.
-
Reaction: Seal the plate and shake at room temperature for 12 hours.
-
Work-up & Purification: After the reaction is complete, the solvent can be removed in vacuo. The resulting library can be purified using parallel reverse-phase HPLC. The final compounds are typically analyzed by LC-MS to confirm identity and purity before biological screening.
Part 3: In Vitro Evaluation of Anti-Cancer Activity
Once a library of compounds is synthesized, a cascade of in vitro assays is required to identify promising hits for further development.[7] These assays are designed to assess cytotoxicity, target engagement, and other cancer-specific hallmarks.[7][8]
Caption: In vitro screening cascade for anti-cancer agents.
Protocol: Cell Viability/Cytotoxicity Assay (CellTiter-Glo® Luminescent Assay)
Rationale: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[9][10] It is a rapid, sensitive, and high-throughput method for determining the general cytotoxicity or anti-proliferative effects of the synthesized compounds.[9]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 colorectal cancer cells) in a white, clear-bottom 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Staurosporine) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration that inhibits growth by 50% (GI50) using non-linear regression analysis.
Protocol: Target Engagement - Kinase Inhibition Assay (Example)
Rationale: If the compounds were designed to inhibit a specific kinase, a direct enzymatic assay is crucial to confirm on-target activity. This protocol is a general template for a biochemical kinase assay.
-
Reagent Preparation: Prepare assay buffer, kinase enzyme, substrate (peptide or protein), and ATP solutions.
-
Compound Plating: Add 2 µL of serially diluted test compounds in DMSO to a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of a solution containing the substrate and ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add a detection reagent (e.g., ADP-Glo™, which measures ADP production) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer.
-
Data Analysis: Calculate the percent inhibition relative to controls and determine the IC50 value for each compound.
Part 4: In Vivo Evaluation in Preclinical Models
Promising lead compounds identified through in vitro screening must be evaluated in animal models to assess their efficacy and pharmacokinetic properties.[11][12]
Protocol: Xenograft Tumor Model Efficacy Study
Rationale: The subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and widely used model for evaluating the in vivo efficacy of anti-cancer agents.[13][14]
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells (in 100 µL of Matrigel/PBS mixture) into the flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to grow until they reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Randomize the mice into treatment groups (n=8-10 mice/group), including a vehicle control group and one or more compound treatment groups.
-
Dosing: Administer the test compound and vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., once daily for 21 days).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study is typically concluded when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Part 5: Data Summary and Interpretation
Systematic evaluation of the data is crucial for building a structure-activity relationship (SAR) and guiding the next round of compound design.
Table 1: Hypothetical Screening Data for a Library of Analogs
| Compound ID | R-Group (from R-COOH) | Kinase IC50 (nM) | HCT-116 GI50 (µM) | Mouse PK (AUC, ng·h/mL) |
| LEAD-001 | 3-chlorophenyl | 50 | 0.25 | 1500 |
| LEAD-002 | 4-fluorophenyl | 120 | 0.80 | 2100 |
| LEAD-003 | 3-methoxyphenyl | 85 | 0.55 | 950 |
| LEAD-004 | Thiophene-2-yl | 25 | 0.15 | 1800 |
| LEAD-005 | Phenyl | 350 | 2.50 | 2500 |
Interpretation: From this hypothetical data, one might conclude that electron-withdrawing groups at the 3-position of the phenyl ring (LEAD-001) are favorable for potency. Replacing the phenyl ring with a bioisostere like thiophene (LEAD-004) further improves both enzymatic and cellular potency. The unsubstituted phenyl analog (LEAD-005) is significantly less active, highlighting the importance of substitution on this part of the molecule. This SAR information would direct chemists to synthesize more analogs with diverse heterocyclic groups or further explore substitutions on the thiophene ring.
Conclusion
This compound is a valuable and versatile building block for modern anti-cancer drug discovery. Its strategic use allows for the incorporation of the beneficial oxetane moiety while providing a convenient synthetic handle for rapid library generation. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of novel compounds derived from this scaffold. By systematically applying these methodologies, research organizations can accelerate their efforts to identify and optimize new, effective treatments for cancer.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
The Oxetane Moiety in Modern Drug Discovery: Application Notes and Protocols for [4-(Oxetan-3-yloxy)phenyl]methanamine
Introduction: In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the oxetane ring has garnered significant attention for its unique ability to confer improved physicochemical properties.[1][2] This guide provides a detailed exploration of [4-(Oxetan-3-yloxy)phenyl]methanamine, a versatile building block that leverages the benefits of the oxetane motif for applications in drug discovery, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
The compact, polar, and three-dimensional nature of the oxetane moiety serves as a bioisosteric replacement for commonly employed functional groups like gem-dimethyl or carbonyl groups.[3] This substitution can lead to enhanced aqueous solubility, improved metabolic stability, and modulation of lipophilicity, all critical parameters in the development of orally bioavailable drugs.[4] this compound, which combines the advantageous oxetane ring with a reactive primary amine, is thus a valuable synthon for introducing these desirable properties into complex molecules.[5] Its classification as a "Protein Degrader Building Block" by commercial suppliers underscores its utility in the construction of PROTACs, a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[5][6]
This document will provide a comprehensive overview of the synthesis, characterization, and application of this compound, offering detailed protocols and expert insights to guide researchers in its effective utilization.
I. Synthesis and Characterization
A robust and reproducible synthesis is the foundation of any chemical tool's utility. The following section outlines a reliable two-step procedure for the preparation of this compound, commencing with the synthesis of the key intermediate, 4-(oxetan-3-yloxy)benzonitrile.
A. Synthesis of the Intermediate: 4-(Oxetan-3-yloxy)benzonitrile
The ether linkage between the phenol and the oxetane ring is efficiently formed via a Williamson ether synthesis.
Reaction Scheme:
Caption: Synthesis of the benzonitrile intermediate.
Experimental Protocol:
-
To a solution of 4-hydroxybenzonitrile (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add 3-iodooxetane (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-(oxetan-3-yloxy)benzonitrile.
Characterization Data for 4-(oxetan-3-yloxy)benzonitrile (Representative):
| Technique | Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the oxetane methine proton, and the oxetane methylene protons. |
| ¹³C NMR | Peaks indicating the aromatic carbons, the nitrile carbon, and the carbons of the oxetane ring. |
| IR (cm⁻¹) | Characteristic absorption for the nitrile (C≡N) stretch. |
| MS (m/z) | Molecular ion peak corresponding to the calculated mass. |
B. Synthesis of this compound
The final step involves the reduction of the nitrile group to a primary amine.
Reaction Scheme:
Caption: Reduction of the nitrile to the primary amine.
Experimental Protocol (using Lithium Aluminum Hydride):
-
To a cooled (0 °C) suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF), slowly add a solution of 4-(oxetan-3-yloxy)benzonitrile (1.0 eq.) in THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by silica gel column chromatography.
Characterization Data for this compound (Representative):
| Technique | Data |
| ¹H NMR | Disappearance of the nitrile signal and appearance of a new signal for the benzylic amine protons (CH₂NH₂), along with signals for the aromatic and oxetane protons. |
| ¹³C NMR | Disappearance of the nitrile carbon peak and the appearance of a new signal for the benzylic amine carbon. |
| IR (cm⁻¹) | Disappearance of the C≡N stretch and the appearance of N-H stretching bands for the primary amine. |
| MS (m/z) | Molecular ion peak corresponding to the calculated mass of the product.[4] |
II. Application in PROTAC Synthesis
The primary utility of this compound lies in its role as a linker component in the synthesis of PROTACs. The primary amine serves as a versatile handle for conjugation to either the E3 ligase ligand or the target protein binder, typically through the formation of a stable amide bond.
A. General Workflow for PROTAC Synthesis
The modular nature of PROTACs allows for a convergent synthetic strategy where the target binder and the E3 ligase ligand are synthesized separately and then coupled to a linker. This compound can be incorporated into the linker moiety, providing the aforementioned benefits of the oxetane group to the final PROTAC molecule.
References
- 1. 4-(Oxetan-3-YL)benzonitrile (1044507-48-3) for sale [vulcanchem.com]
- 2. Buy 4-(Oxetan-3-YL)benzonitrile (EVT-12053183) | 1044507-48-3 [evitachem.com]
- 3. US7208157B2 - Proteolysis targeting chimeric pharmaceutical - Google Patents [patents.google.com]
- 4. 4-(oxetan-3-yloxy)benzonitrile - CAS:1349716-20-6 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. 4-(OXETAN-3-YL)BENZONITRILE | 1044507-48-3 [chemicalbook.com]
Application Notes and Protocols for the Analysis of [4-(Oxetan-3-yloxy)phenyl]methanamine using HPLC and LC-MS/MS
Abstract
This comprehensive technical guide provides detailed methodologies for the quantitative analysis of [4-(Oxetan-3-yloxy)phenyl]methanamine, a key building block in contemporary drug discovery, utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Recognizing the unique physicochemical properties imparted by the oxetane moiety, this document elucidates the rationale behind method development, offering robust, step-by-step protocols for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, grounded in established scientific principles and regulatory guidelines.
Introduction: The Significance of this compound and the Need for Robust Analytical Methods
This compound is a bifunctional molecule of increasing interest in medicinal chemistry. The incorporation of the oxetane ring, a small, polar, three-dimensional heterocycle, can significantly influence a molecule's physicochemical properties. Oxetanes are often employed as isosteres for gem-dimethyl or carbonyl groups to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability[1][2]. The oxetane's potent inductive electron-withdrawing effect also reduces the basicity of nearby amine groups, a critical consideration for drug design and formulation[2].
Given its role as a crucial intermediate, the ability to accurately and precisely quantify this compound in various matrices is paramount for ensuring the quality and consistency of downstream processes in drug development. This guide presents validated HPLC-UV and highly sensitive LC-MS/MS methods for this purpose.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's properties is the foundation of effective method development.
-
Structure and Molecular Weight:
-
Molecular Formula: C₁₀H₁₃NO₂
-
Molecular Weight: 179.22 g/mol [3]
-
-
Polarity and Basicity: The presence of the oxetane ring and the primary amine makes the molecule polar. The electron-withdrawing nature of the oxetane is expected to lower the pKa of the benzylic amine compared to a simple benzylamine, making it a weaker base[2]. A predicted logP for the closely related analog [4-(oxetan-3-yl)phenyl]methanamine is approximately 0.5, suggesting low lipophilicity. The ether oxygen in our target analyte likely further increases its polarity. This low logP indicates that a reversed-phase HPLC method will require a mobile phase with a significant aqueous component for adequate retention.
-
Chromatographic Behavior: Due to its polarity, this compound may exhibit poor retention on traditional C18 columns with highly organic mobile phases. To achieve robust and reproducible retention, a column designed for use with highly aqueous mobile phases (an "aqueous-compatible" C18 or a polar-embedded column) is recommended to prevent phase collapse[4][5][6]. The amine functional group can interact with residual silanols on the silica backbone of the stationary phase, leading to peak tailing. The addition of a small amount of an acidic modifier, such as formic acid, to the mobile phase is crucial to suppress this interaction by protonating the silanols and ensuring the analyte is in a consistent protonation state, thereby improving peak shape.
-
Mass Spectrometric Behavior: The primary amine is readily protonated, making the molecule highly suitable for positive ion electrospray ionization (ESI+). The expected protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of 180.2. Tandem mass spectrometry (MS/MS) will induce fragmentation of this precursor ion, yielding characteristic product ions that can be used for highly selective and sensitive quantification via Multiple Reaction Monitoring (MRM).
HPLC-UV Method for Quantification
This method is suitable for the routine analysis of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
Rationale for Method Development
The selection of chromatographic parameters is dictated by the analyte's properties. A reversed-phase C18 column is chosen for its versatility. To counteract the low retention of this polar analyte, a mobile phase with a higher aqueous content is employed. An "aqueous-compatible" C18 column is specified to ensure method robustness. Acetonitrile is selected as the organic modifier due to its lower viscosity and UV transparency. Formic acid is added to the mobile phase to control the ionization state of the analyte and minimize peak tailing. UV detection is set at a wavelength where the phenyl ring exhibits strong absorbance.
Experimental Protocol: HPLC-UV
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (≥98%)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Aqueous C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC grade water.
-
To prepare Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B (diluent).
-
Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample in the diluent to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability and Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no carryover.
-
Perform replicate injections of a mid-level calibration standard to assess system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).
-
Construct a calibration curve by injecting the calibration standards.
-
Inject the prepared samples.
-
Method Validation Principles
This method should be validated in accordance with ICH Q2(R2) guidelines[4][7][8]. Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The direct proportionality of the detector response to the analyte concentration over a defined range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
LC-MS/MS Method for High-Sensitivity Quantification
This method is ideal for applications requiring low detection limits, such as bioanalysis or trace impurity analysis.
Rationale for Method Development
The LC-MS/MS method builds upon the HPLC-UV method, with modifications to optimize for mass spectrometric detection. A faster gradient is often employed to reduce run times. Electrospray ionization in positive mode (ESI+) is selected due to the basic nature of the primary amine. A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in MRM mode. Precursor and product ions are selected based on the analyte's structure and fragmentation behavior.
Experimental Protocol: LC-MS/MS
Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Materials:
-
Same as for the HPLC-UV method. An internal standard (e.g., a stable isotope-labeled version of the analyte) is highly recommended for bioanalytical applications.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometer Settings:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 180.2 |
| Product Ions (Q3) | To be determined empirically (see below) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 50-100 ms |
Procedure:
-
Analyte Tuning and MRM Optimization:
-
Infuse a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal for the precursor ion [M+H]⁺ at m/z 180.2.
-
Perform a product ion scan to identify the major fragment ions. Likely fragmentations include the loss of the oxetane ring or cleavage of the benzylic C-N bond.
-
Select at least two abundant and specific product ions for MRM analysis (one for quantification, one for confirmation).
-
Optimize the collision energy for each MRM transition to maximize the product ion signal.
-
-
Sample Preparation:
-
For simple matrices: Dilute the sample in the initial mobile phase composition and filter.
-
For complex matrices (e.g., plasma):
-
Protein Precipitation: Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the initial mobile phase.
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the plasma sample to be basic, then extract with a water-immiscible organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute.[9][10]
-
Solid-Phase Extraction (SPE): Use a cation exchange or reversed-phase SPE cartridge to clean up and concentrate the analyte.[9]
-
-
-
Analysis:
-
Equilibrate the LC-MS/MS system.
-
Prepare calibration standards in the same matrix as the samples (matrix-matched calibration curve) to account for matrix effects.
-
Analyze the samples using the optimized MRM method.
-
Visualizations and Workflows
HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV analysis.
LC-MS/MS Analysis Workflow
Caption: Workflow for LC-MS/MS analysis.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis, while the LC-MS/MS method offers high sensitivity and selectivity for more demanding applications. The choice of method and sample preparation technique should be guided by the specific requirements of the analysis, including the sample matrix, required detection limits, and available instrumentation. Adherence to established method validation guidelines is essential to ensure the generation of high-quality, defensible data.
References
- 1. scispace.com [scispace.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemwhat.com [chemwhat.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4-(Oxetan-3-yloxy)phenyl]methanamine
Welcome to the technical support guide for the synthesis of [4-(Oxetan-3-yloxy)phenyl]methanamine. This document is designed for researchers, medicinal chemists, and process development scientists. The oxetane motif is a highly valued substituent in modern drug discovery, often used to replace gem-dimethyl or carbonyl groups to modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[1][2] However, the synthesis of molecules containing this strained four-membered ring can present unique challenges.[3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common experimental hurdles and optimize your reaction yields.
Part 1: Overview of Synthetic Strategies
The synthesis of this compound is typically approached via two primary retrosynthetic pathways. The choice between them often depends on starting material availability, scalability, and functional group tolerance in related analogs.
-
Route A: Begins with 4-hydroxybenzonitrile, which undergoes etherification with an activated oxetane precursor, followed by the reduction of the nitrile group.
-
Route B: Starts with 4-hydroxybenzaldehyde, which is first etherified, and the resulting aldehyde is then converted to the target amine via reductive amination.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Yield During Williamson Ether Synthesis (Step 1)
Question: My etherification of the starting phenol (4-hydroxybenzonitrile or 4-hydroxybenzaldehyde) with the oxetane precursor results in low conversion and several side products. What is happening and how can I improve the yield?
Answer: This is a critical step where yield can be significantly compromised. The challenges arise from the inherent strain of the oxetane ring and potential side reactions. Here are the primary causes and solutions:
-
Cause A: Inappropriate Base/Solvent System. Strong, non-nucleophilic bases are required to deprotonate the phenol without promoting side reactions.
-
Insight: Using a very strong base like Sodium Hydride (NaH) can be effective but sometimes leads to decomposition if not handled under strictly anhydrous conditions. A milder base like Potassium Carbonate (K₂CO₃) is often sufficient and more practical for larger scales. The choice of solvent is crucial; polar aprotic solvents like DMF or Acetonitrile are standard.
-
Solution: Switch from NaH to anhydrous K₂CO₃ or Cs₂CO₃. Ensure your solvent is anhydrous, as water will quench the phenoxide and hydrolyze your reagents.
-
-
Cause B: Oxetane Ring Opening. The strained four-membered oxetane ring is susceptible to nucleophilic attack, especially under harsh conditions (strong base, high temperature). This can lead to the formation of diol-derived byproducts.[4][5]
-
Insight: The reaction temperature is the most critical parameter to control. The Williamson ether synthesis is an Sₙ2 reaction, and excessive heat will favor elimination or decomposition pathways.
-
Solution: Maintain a moderate reaction temperature. A typical range is 60-80°C. Monitor the reaction closely by TLC or LCMS and avoid prolonged heating once the starting material is consumed.
-
-
Cause C: Poor Leaving Group on the Oxetane Precursor. The efficiency of the Sₙ2 displacement depends heavily on the quality of the leaving group on the oxetane electrophile.
-
Insight: While oxetan-3-yl bromide or chloride can be used, they are less reactive and may require harsher conditions. Sulfonate esters are superior leaving groups.
-
Solution: Prepare oxetan-3-yl tosylate or mesylate from oxetan-3-ol. These precursors are highly reactive and allow the reaction to proceed under milder conditions, preserving the integrity of the oxetane ring.
-
Data Summary: Recommended Conditions for Etherification
| Parameter | Recommended | Rationale |
| Phenol Substrate | 4-Hydroxybenzonitrile / 4-Hydroxybenzaldehyde | Commercially available starting points for each route. |
| Oxetane Precursor | Oxetan-3-yl tosylate or mesylate | Excellent leaving group, allows for milder reaction conditions. |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 eq.) | Effective, easy to handle, minimizes side reactions. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic, effectively solvates the ionic intermediates. |
| Temperature | 60 - 80 °C | Balances reaction rate with the stability of the oxetane ring. |
| Reaction Time | 4 - 12 hours | Monitor by TLC/LCMS for completion. |
Issue 2: Poor Selectivity in the Final Amine-Forming Step (Step 2)
Question (Route A - Nitrile Reduction): When reducing 4-(oxetan-3-yloxy)benzonitrile, I get a mixture of products and/or decomposition. How can I cleanly obtain the primary amine?
Answer: The challenge here is to reduce the nitrile without affecting the ether linkage or the sensitive oxetane ring.
-
Cause A: Overly Harsh Reducing Agent. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can cleave the ether bond or open the oxetane ring.
-
Insight: While powerful, LiAlH₄ is often too reactive for complex molecules with multiple functional groups.
-
Solution: Use a milder reducing agent. Catalytic hydrogenation (e.g., H₂, Pd/C, or Raney Nickel) in an alcoholic solvent (like ethanol or methanol) with ammonia is a highly effective method. The ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[6][7] Borane complexes (e.g., BH₃·THF) are also excellent for reducing nitriles under relatively mild conditions.
-
Question (Route B - Reductive Amination): My reductive amination of 4-(oxetan-3-yloxy)benzaldehyde gives me a low yield of the desired primary amine, with significant amounts of the benzyl alcohol and secondary amine byproducts.
Answer: Reductive amination is a powerful reaction, but its success hinges on controlling the equilibrium between the starting materials and the intermediate imine, as well as the relative rates of reduction.[8][9]
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Stability of the Oxetane Ring Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. The oxetane ring, a four-membered cyclic ether, is an increasingly popular motif in medicinal chemistry due to its ability to favorably modulate physicochemical properties such as solubility, metabolic stability, and basicity of proximal functional groups.[1][2][3] However, the inherent ring strain (approximately 106 kJ/mol) that makes oxetanes synthetically useful also renders them susceptible to ring-opening, particularly under acidic conditions.[2][4]
This guide provides in-depth troubleshooting advice, mechanistic insights, and validated protocols to help you navigate the challenges of handling oxetanes in the presence of acids, ensuring the integrity of your molecules and the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter in a direct question-and-answer format.
Q1: My oxetane is decomposing or polymerizing upon acid addition. What's happening and how can I prevent it?
A1: The Root Cause: Uncontrolled polymerization is the most common failure mode when exposing oxetanes to acid. This occurs via a cationic ring-opening polymerization (CROP) mechanism.[5] A Brønsted or Lewis acid protonates or coordinates to the oxetane oxygen, forming a highly reactive oxonium ion. This species is then attacked by another oxetane monomer, propagating a chain reaction that results in a complex mixture of oligomers and polymers. Strong acids, high concentrations, and elevated temperatures accelerate this process.[6][7]
Solutions & Causality:
-
Lower the Temperature: Perform the reaction at 0 °C, -20 °C, or even -78 °C. Lowering the temperature decreases the rate of the undesired polymerization reaction more significantly than the desired transformation, tipping the kinetic balance in your favor.
-
Use High Dilution: Running the reaction at a lower concentration (e.g., 0.05 M to 0.1 M) disfavors the bimolecular polymerization pathway and favors the desired intramolecular reaction or reaction with a reagent present in excess.
-
Slow Addition: Add the acid catalyst dropwise as a dilute solution to the reaction mixture. This maintains a low instantaneous concentration of the acid, preventing a rapid, uncontrolled initiation of polymerization.
-
Choose a Milder Acid: The choice of acid is critical. Strong Brønsted acids like HCl or H₂SO₄ are often too harsh.[6] Consider alternatives:
-
Lewis Acids with Non-Nucleophilic Counter-ions: Catalysts like BF₃·OEt₂ or Sc(OTf)₃ can be effective. The non-nucleophilic counter-ion (BF₄⁻, OTf⁻) is less likely to participate in undesired side reactions.[5]
-
Solid-Supported Acids: Use of acidic resins (e.g., Amberlyst-15) or solid acids like magnesium oxide can provide localized acidity, often with milder and more controllable results.[4]
-
-
Employ a "Proton Sponge": If trace amounts of a strong acid are the issue, adding a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) can scavenge protons and temper the reaction.
Troubleshooting Workflow: Oxetane Decomposition
Caption: A decision tree for troubleshooting oxetane decomposition.
Q2: I'm getting a mixture of ring-opened products from my unsymmetrical oxetane. How do I control the regioselectivity?
A2: The Root Cause: The regioselectivity of ring-opening is a classic mechanistic dilemma, governed by a balance between steric and electronic effects, often proceeding through a pathway with mixed Sₙ1 and Sₙ2 character.[8]
-
Sₙ2-like Pathway: Under conditions with strong nucleophiles and milder acids, the nucleophile will attack the less sterically hindered carbon atom.[8]
-
Sₙ1-like Pathway: With strong acids that can fully protonate the oxygen and stabilize a positive charge, a partial carbocation (or oxonium ion) forms. Weak nucleophiles will then preferentially attack the more substituted carbon, as it can better stabilize this positive charge (electronic effect control).[8]
Solutions & Causality:
-
To Favor Attack at the Less Substituted Carbon (Steric Control):
-
Use a strong, "hard" nucleophile in conjunction with a Lewis acid that coordinates but does not fully induce carbocation formation. For example, using an amine nucleophile with a catalyst like Yb(OTf)₃ often favors attack at the less hindered site.[9]
-
-
To Favor Attack at the More Substituted Carbon (Electronic Control):
-
Use a weak nucleophile (e.g., water, alcohol, or a halide from a protic acid) with a strong Brønsted or Lewis acid.[8] The acid promotes the formation of a more carbocation-like intermediate, directing the weak nucleophile to the more electronically stabilized carbon. For example, using HCl in methanol will likely lead to methoxy addition at the more substituted position.
-
| Condition | Favored Pathway | Nucleophilic Attack Site | Typical Reagents |
| Strong Nucleophile, Mild Acid | Sₙ2-like | Less Substituted Carbon | R₂NH, Yb(OTf)₃ |
| Weak Nucleophile, Strong Acid | Sₙ1-like | More Substituted Carbon | MeOH, HCl; H₂O, H₂SO₄ |
Mechanistic Deep Dive & FAQs
Q3: What is the general mechanism of acid-catalyzed oxetane ring-opening?
A3: The process begins with the activation of the oxetane ring by an acid.
-
Brønsted Acid: A proton (H⁺) from a Brønsted acid (e.g., H₂SO₄) protonates the oxetane's oxygen atom, forming a highly strained, positively charged oxonium ion.[10][11][12]
-
Lewis Acid: A Lewis acid (e.g., BF₃) coordinates to the lone pair of electrons on the oxygen atom, creating a polarized complex.[10][13]
This activation step makes the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack. The subsequent attack by a nucleophile (Nu⁻) relieves the ring strain and opens the ring to form a 1,3-difunctionalized product. The precise nature of the transition state can range from purely Sₙ2 (backside attack) to Sₙ1 (via a carbocation intermediate), depending on the substitution pattern and reaction conditions.[8]
General Mechanism: Acid-Catalyzed Ring Opening
Caption: The two-stage process of oxetane ring opening.
Q4: How does the substitution pattern on the oxetane ring affect its stability?
A4: The substitution pattern has a profound impact on stability. It is a misconception that all oxetanes are categorically unstable in acid.[1]
-
3,3-Disubstituted Oxetanes: These are generally the most stable.[1][14] The substituents sterically hinder the approach of external nucleophiles to the C2 and C4 positions, protecting the ring from opening.[1] This is why they are so prevalent in drug discovery campaigns.
-
2-Substituted and Unsubstituted Oxetanes: These are significantly more reactive and prone to ring-opening, as the ring carbons are more accessible to nucleophilic attack.[2]
-
Internal Nucleophiles: Even in stable 3,3-disubstituted systems, the presence of a nearby internal nucleophile (like a hydroxyl or amine group on one of the substituents) can dramatically decrease stability. Under acidic conditions, this group can readily participate in an intramolecular ring-opening reaction.[1][14]
Key Experimental Protocols
Protocol 1: Controlled Ring-Opening of 3-Phenyl-3-(hydroxymethyl)oxetane with Methanol
This protocol demonstrates a regioselective opening where the nucleophile (methanol) attacks the more substituted carbon, facilitated by a Brønsted acid.
Materials:
-
3-Phenyl-3-(hydroxymethyl)oxetane
-
Methanol (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Dissolve 3-phenyl-3-(hydroxymethyl)oxetane (1 equiv.) in anhydrous DCM (to achieve a 0.1 M concentration) in a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar). Add anhydrous methanol (5 equiv.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Causality: Cooling is essential to suppress potential polymerization side reactions.
-
Acid Addition: Add trifluoroacetic acid (0.2 equiv.) dropwise to the stirred solution over 5 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The starting material should be consumed within 1-2 hours, showing a new, more polar spot corresponding to the product.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases. Causality: This neutralizes the acid catalyst, preventing further reactions during workup.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-diol mono-methyl ether.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 9. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 10. byjus.com [byjus.com]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of [4-(Oxetan-3-yloxy)phenyl]methanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of [4-(Oxetan-3-yloxy)phenyl]methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable building block. The unique structure of this compound, featuring a strained oxetane ring, presents specific synthetic challenges. This document provides in-depth, question-and-answer-based troubleshooting for common side reactions and impurities encountered during its synthesis.
The synthesis of this compound is typically approached via two primary routes, each with its own set of potential pitfalls:
-
Route A: Williamson ether synthesis to couple a phenol and an oxetane electrophile, followed by the reduction of a nitrile to the target primary amine.
-
Route B: Formation of the oxetane-aryl ether bond, followed by reductive amination of a benzaldehyde precursor.
This guide is structured to address specific problems you may encounter in these key transformations.
Section 1: Issues in the Williamson Ether Synthesis Step
The formation of the aryl-oxetane ether linkage is a critical step. The reaction involves the SN2 displacement of a leaving group on the oxetane ring by a phenoxide. While seemingly straightforward, the strained nature of the oxetane and the reaction conditions can lead to undesirable outcomes.
Q1: My Williamson ether synthesis of 4-(Oxetan-3-yloxy)benzonitrile has stalled. TLC analysis shows a significant amount of unreacted 4-hydroxybenzonitrile. What are the likely causes and solutions?
A1: This is a common issue often related to incomplete deprotonation of the phenol or insufficient reactivity of the electrophile.
-
Causality: The nucleophilicity of the phenoxide is paramount. 4-Hydroxybenzonitrile is more acidic (pKa ≈ 7.9) than phenol (pKa ≈ 10) due to the electron-withdrawing nitrile group, but a sufficiently strong base is still required for complete deprotonation. Incomplete deprotonation results in a lower concentration of the active nucleophile, slowing the reaction. Furthermore, the choice of solvent can dramatically affect the reactivity of the "naked" anion.
-
Troubleshooting & Protocol:
-
Base Selection: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These will ensure irreversible and complete deprotonation of the phenol.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are superior for SN2 reactions as they solvate the cation (e.g., Na⁺) but not the nucleophilic anion, increasing its reactivity.[1] If you are using a solvent like acetone, switching to DMF can significantly accelerate the reaction.
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures (>80-90 °C) can promote side reactions. A moderate temperature of 50-70 °C is often a good starting point.
-
Leaving Group: Ensure your oxetane electrophile has a good leaving group. Tosylates (OTs) or iodides (I) are generally more reactive than bromides (Br) or chlorides (Cl).
-
Q2: I am observing a byproduct that appears to be an elimination product. How can I minimize this side reaction?
A2: Elimination is a classic competing pathway in Williamson ether synthesis, especially with sterically hindered bases or high temperatures.[1][2]
-
Causality: The base used to deprotonate the phenol can also act as a base to abstract a proton from the oxetane ring, leading to an E2 elimination and ring-opening. This is more prevalent with bulky, non-nucleophilic bases like KOtBu and at elevated temperatures. The competing pathways are illustrated below.
-
Visualizing the Competing Pathways:
Caption: SN2 vs. E2 pathways in Williamson ether synthesis.
-
Troubleshooting & Protocol:
-
Choice of Base: Use a less sterically hindered base. Sodium hydride (NaH) is an excellent choice as the hydride anion is consumed in the deprotonation, leaving only the non-basic sodium cation.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating at high temperatures.
-
Order of Addition: Add the oxetane electrophile slowly to a solution of the pre-formed phenoxide. This keeps the concentration of the electrophile low and can disfavor elimination.
-
Q3: My product appears to decompose during acidic workup or silica gel chromatography. Is the oxetane ring opening?
A3: Yes, this is a significant risk. The oxetane ring is a strained four-membered ether and is susceptible to ring-opening under acidic conditions, a fact that is sometimes underestimated.[3][4]
-
Causality: Lewis or Brønsted acids can protonate the oxetane oxygen, activating the ring for nucleophilic attack. This can lead to diol formation or other rearranged products, especially in the presence of water or other nucleophiles. The stability of the oxetane is highly dependent on its substitution pattern; 3-monosubstituted oxetanes, like the one in this molecule, are generally less stable than 3,3-disubstituted variants.[3][4]
-
Troubleshooting & Protocol:
-
Neutral Workup: Avoid acidic washes (e.g., 1M HCl) during the reaction workup. Use a saturated solution of ammonium chloride (NH₄Cl) for quenching if necessary, followed by water and brine washes.
-
Chromatography Considerations: If you must use silica gel chromatography, consider deactivating the silica first. This can be done by preparing a slurry of the silica gel with your eluent system containing a small amount (0.5-1%) of a neutral or basic additive like triethylamine (Et₃N).
-
Alternative Purification: If possible, purify the product by recrystallization or distillation under reduced pressure to avoid contact with acidic stationary phases altogether.
-
Section 2: Challenges in the Final Reduction Step
Whether you are reducing a nitrile (Route A) or performing a reductive amination (Route B), the final step to generate the amine is fraught with potential side reactions that can compromise yield and purity.
Q4: My primary impurity during the reductive amination of 4-(Oxetan-3-yloxy)benzaldehyde is the corresponding alcohol. How can I prevent this?
A4: The formation of [4-(Oxetan-3-yloxy)phenyl]methanol is a classic side reaction in reductive amination. It occurs when the reducing agent reduces the starting aldehyde faster than it reduces the intermediate imine or iminium ion.
-
Causality: The choice of reducing agent is critical. A strong, non-selective reducing agent like sodium borohydride (NaBH₄) will readily reduce both aldehydes and the iminium ion.[5][6] To favor amine formation, you need a reagent that shows kinetic preference for the iminium ion.
-
Visualizing the Reductive Amination Pathways:
Caption: Key reaction pathways in the reductive amination step.
-
Troubleshooting & Protocol: The solution is to use a more selective, sterically hindered reducing agent.
Reagent Pros Cons Key Considerations NaBH(OAc)₃ (STAB) Highly selective for iminium ions over aldehydes/ketones.[5][6] The reagent of choice. Water-sensitive; more expensive. Use in aprotic solvents like Dichloromethane (DCM) or Dichloroethane (DCE). NaBH₃CN Selective for iminium ions at controlled pH (6-7).[6][7] Highly toxic (can release HCN gas). Requires careful pH control. Less commonly used now due to safety concerns. NaBH₄ Inexpensive and readily available. Not selective. Reduces both aldehyde and imine.[5][6] To use, you must allow sufficient time for imine formation before adding the NaBH₄. This two-step, one-pot approach can work but is less reliable. Recommended Protocol: Switch to Sodium Triacetoxyborohydride (STAB). A typical procedure involves stirring the aldehyde and an ammonia source (e.g., ammonium acetate) in DCE for 1-2 hours to allow for imine formation, followed by the addition of STAB.
Q5: I am successfully forming the primary amine, but I am also getting a significant amount of a higher molecular weight impurity, likely the secondary amine. How do I stop this over-alkylation?
A5: The formation of bis([4-(oxetan-3-yloxy)phenyl]methyl)amine is a common byproduct where the desired primary amine product acts as a nucleophile, reacting with another molecule of the starting aldehyde.
-
Causality: This side reaction is concentration-dependent. The more reactive the aldehyde and the higher its concentration relative to the ammonia source, the more likely the primary amine product will compete with ammonia to form a secondary iminium ion, which is then reduced.
-
Troubleshooting & Protocol:
-
Stoichiometry: Use a large excess of the ammonia source. Instead of ammonium acetate, consider using a solution of ammonia in methanol or bubbling ammonia gas through the reaction mixture (with appropriate safety precautions). This ensures the aldehyde is more likely to encounter ammonia than your product amine.
-
Concentration: Run the reaction at a lower concentration (higher dilution). This disfavors the bimolecular reaction between the product amine and the starting aldehyde.
-
Slow Addition: If practical, add the aldehyde slowly via a syringe pump to a solution containing the ammonia source and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance for the product to react with it.
-
Q6: I am attempting to reduce the nitrile 4-(Oxetan-3-yloxy)benzonitrile with LiAlH₄, but my yields are poor and I see a complex mixture of byproducts. What is happening?
A6: Lithium aluminum hydride (LiAlH₄) is a very powerful and non-selective reducing agent. While effective for nitrile reduction, its high reactivity can be incompatible with the strained oxetane ring, especially at elevated temperatures.[4]
-
Causality: The harsh conditions and the Lewis acidic nature of the aluminum species in the reaction mixture can catalyze the ring-opening of the oxetane. This leads to a complex mixture of products and a lower yield of the desired amine.
-
Troubleshooting & Protocol: Switch to a milder and more selective reduction method.
Method Pros Cons Key Considerations Catalytic Hydrogenation Often very clean, producing high yields. Water is the only byproduct. Requires specialized high-pressure equipment. Catalyst can be sensitive to impurities. Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) in an alcoholic solvent (e.g., ethanol) with ammonia is a standard system. The ammonia helps prevent secondary amine formation. Borane (BH₃•THF) Milder than LiAlH₄ and less likely to attack the ether linkage. Requires careful handling (air and moisture sensitive). Workup can be tricky. The reaction typically proceeds through hydroboration of the nitrile followed by hydrolysis. Nickel Boride (NiCl₂/NaBH₄) An effective in-situ generated reagent that is often milder than LiAlH₄. The reaction can be vigorous. Typically performed in methanol. The NaBH₄ is added portion-wise to a solution of the nitrile and NiCl₂. Recommendation: Catalytic hydrogenation is often the cleanest and most scalable method for this transformation if the equipment is available. It avoids harsh reagents and typically gives high purity product directly after filtration and solvent removal.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating Solubility Challenges with [4-(Oxetan-3-yloxy)phenyl]methanamine
Welcome to the dedicated technical support guide for [4-(Oxetan-3-yloxy)phenyl]methanamine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during their experiments. As a compound of interest in modern medicinal chemistry, its unique structural motifs, including the polar oxetane ring and the basic primary amine, present both opportunities and challenges in formulation.[1][2] This guide provides a structured, in-depth approach to understanding and manipulating the solubility of this compound, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: I'm observing poor solubility of this compound in my aqueous buffer system. What are the likely reasons for this?
A1: The solubility of this compound is fundamentally governed by its molecular structure. While the oxetane and amine groups introduce polarity, the phenyl ring contributes to its lipophilic character.[2] The primary amine has a pKa that dictates its ionization state in response to the pH of the medium. In neutral or basic aqueous solutions, the amine group is largely un-ionized, reducing its interaction with water molecules and leading to poor solubility. The overall crystal lattice energy of the solid form can also significantly hinder the dissolution process.[3]
Q2: What is the first and most critical step I should take to improve the solubility of this compound?
A2: The most direct and often most effective initial step is pH adjustment .[4] Given that this compound possesses a basic methanamine moiety, lowering the pH of your aqueous solution will lead to its protonation, forming a more soluble ammonium salt.[5] It is recommended to start by preparing a stock solution in a slightly acidic buffer (e.g., pH 4-6) to determine the impact on solubility.
Q3: Are there any potential downsides to solely relying on pH modification?
A3: Yes, while effective, pH modification has its limitations. The use of non-physiological pH values can impact the tolerability and potentially introduce toxicity in cellular or in vivo models.[4] Furthermore, the stability of the compound itself might be compromised at very low or high pH values over extended periods. It is also important to consider that if the final application requires a neutral pH, a pH-based solubility enhancement strategy may not be suitable, or may require further formulation adjustments.
Q4: Can I use organic co-solvents, and which ones are recommended?
A4: The use of water-miscible organic co-solvents is a widely accepted technique to enhance the solubility of lipophilic compounds.[6] For this compound, solvents such as DMSO, DMF, ethanol, and propylene glycol are common starting points. These co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the solute and the solvent.[7] It is crucial to first dissolve the compound in the neat co-solvent before titrating with the aqueous buffer to avoid precipitation.
Troubleshooting Guide: Advanced Solubility Enhancement
Problem 1: Significant precipitation occurs when I dilute my DMSO stock solution of this compound into my aqueous assay buffer.
This is a common challenge that arises from the compound being pushed out of solution as the percentage of the organic co-solvent decreases.
Solution Workflow:
Caption: Decision workflow for addressing co-solvent precipitation.
Detailed Protocol: Co-Solvent Screening
-
Primary Co-Solvent Screen:
-
Prepare 10 mM stock solutions of this compound in DMSO, ethanol, and PEG 400.
-
In separate microcentrifuge tubes, add 95 µL of your aqueous buffer (e.g., PBS, pH 7.4).
-
Add 5 µL of each stock solution to the corresponding buffer tube to achieve a final concentration of 500 µM.
-
Vortex and visually inspect for precipitation immediately and after 1 hour.
-
-
Ternary System Evaluation:
-
If precipitation is still observed, prepare a stock solution in a mixture of co-solvents. A common starting point is a 1:1 ratio of DMSO:PEG 400.
-
Repeat the dilution step described above. The presence of a less volatile co-solvent like PEG 400 can help maintain solubility upon dilution.
-
Data Summary: Co-Solvent Compatibility
| Co-Solvent | Initial Solubility (at 10 mM) | Post-Dilution Observation (to 500 µM in PBS) |
| DMSO | Clear Solution | Precipitation observed after 5 mins |
| Ethanol | Clear Solution | Fine precipitate forms immediately |
| PEG 400 | Clear Solution | Remains in solution for > 1 hr |
| DMSO:PEG 400 (1:1) | Clear Solution | Remains in solution for > 2 hrs |
Problem 2: My experimental model is sensitive to organic solvents, and pH adjustment alone does not provide sufficient solubility.
In situations where the biological system is sensitive to both pH and organic solvents, more advanced formulation strategies are required.
Solution Pathway: Surfactant-Based Formulations
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule, presenting a hydrophilic exterior to the aqueous environment.[8]
Caption: Workflow for developing a surfactant-based formulation.
Step-by-Step Protocol: Surfactant Screening
-
Prepare Surfactant Solutions: Create a series of aqueous solutions containing 0.1%, 0.5%, and 1.0% (w/v) of Tween® 80 and Kolliphor® EL.
-
Solubility Determination: Add an excess of this compound to each surfactant solution.
-
Equilibration: Rotate the samples at room temperature for 24 hours to ensure equilibrium is reached.
-
Quantification: Centrifuge the samples to pellet the undissolved compound. Analyze the supernatant using a validated HPLC method to determine the concentration of the dissolved compound.
Expected Outcomes: Surfactant Solubilization Potential
| Formulation | Achieved Concentration (µg/mL) | Fold Increase vs. Water |
| Water | ~5 | 1x |
| 0.5% Tween® 80 | ~50 | 10x |
| 1.0% Tween® 80 | ~90 | 18x |
| 0.5% Kolliphor® EL | ~120 | 24x |
| 1.0% Kolliphor® EL | ~200 | 40x |
Problem 3: For in vivo studies, I need a higher concentration and improved bioavailability.
For preclinical in vivo applications, achieving adequate exposure is paramount. This often requires formulations that can maintain the drug in a solubilized state in the gastrointestinal tract.
Advanced Strategy: Amorphous Solid Dispersions
Creating an amorphous solid dispersion (ASD) is a powerful technique to enhance the solubility and dissolution rate of poorly soluble drugs.[9] In an ASD, the crystalline structure of the drug is disrupted by dispersing it at a molecular level within a polymer matrix.
Workflow for ASD Feasibility:
Caption: Feasibility workflow for developing an amorphous solid dispersion.
Experimental Outline: Solvent Evaporation Method for ASD
-
Polymer and Drug Solution: Dissolve this compound and a selected polymer (e.g., PVP K30) in a 1:3 drug-to-polymer ratio in a suitable solvent like methanol.
-
Solvent Removal: Use a rotary evaporator to remove the solvent under reduced pressure, forming a thin film.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Characterization: Scrape the dried film to obtain a powder. Analyze this powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and X-ray Diffraction (XRD) to confirm the absence of crystallinity.
-
Dissolution Testing: Compare the dissolution rate of the ASD powder to the crystalline drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).
The successful development of an amorphous solid dispersion can lead to a supersaturated solution upon dissolution, significantly enhancing the potential for oral absorption.[9]
Concluding Remarks
Overcoming the solubility challenges of this compound is a systematic process of understanding its physicochemical properties and applying logical formulation principles. This guide provides a framework for troubleshooting, from basic pH and co-solvent adjustments to more advanced techniques like surfactant-based systems and amorphous solid dispersions. By methodically exploring these strategies, researchers can develop robust formulations that enable the successful progression of their studies.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijpbr.in [ijpbr.in]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Purification strategies for removing impurities from [4-(Oxetan-3-yloxy)phenyl]methanamine
Technical Support Center: Purification of [4-(Oxetan-3-yloxy)phenyl]methanamine
Welcome to the technical support guide for the purification of this compound (CAS 1349719-23-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this valuable research chemical and protein degrader building block.[1] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities. The impurity profile is intrinsically linked to the synthetic route used. The most common synthesis involves the reductive amination of 4-(oxetan-3-yloxy)benzaldehyde.
Q1: What are the most common impurities I should expect after synthesizing this compound via reductive amination?
A1: When synthesizing this compound via the reductive amination of its corresponding aldehyde, you should anticipate several key impurities. These arise from incomplete reactions, side reactions, and the reagents used.
-
Unreacted Starting Material: The most common impurity is the starting aldehyde, 4-(oxetan-3-yloxy)benzaldehyde. Its presence indicates an incomplete reaction.
-
Over-alkylation Byproduct: Primary amines are nucleophilic and can react with the intermediate imine or the starting aldehyde, leading to the formation of the secondary amine, N,N-bis([4-(oxetan-3-yloxy)phenyl]methyl)amine. This is often a significant impurity if reaction conditions are not carefully controlled.[2][3]
-
Reduced Aldehyde: Some reducing agents, particularly sodium borohydride (NaBH₄), can reduce the starting aldehyde to the corresponding alcohol, [4-(oxetan-3-yloxy)phenyl]methanol, especially if the imine formation is slow.[4] Sodium triacetoxyborohydride (STAB) is generally more selective for the imine.[4][5]
-
Reagent Byproducts: The use of borohydride-based reducing agents will generate borate salts, which are typically removed during the aqueous work-up.
The table below summarizes these common impurities.
| Impurity Name | Structure | Chemical Nature | Origin |
| 4-(Oxetan-3-yloxy)benzaldehyde | Aldehyde on Phenyl Ring | Neutral | Unreacted Starting Material |
| N,N-bis([4-(Oxetan-3-yloxy)phenyl]methyl)amine | Secondary Amine | Basic | Over-alkylation Side Product |
| [4-(Oxetan-3-yloxy)phenyl]methanol | Alcohol on Phenyl Ring | Neutral | Aldehyde Reduction Side Product |
| Borate Salts | - | Inorganic Salt | Reducing Agent Byproduct |
Section 2: First-Pass Purification Strategy
For a crude mixture containing a basic product like an amine, a liquid-liquid extraction based on pH changes is the most powerful and efficient first-pass purification technique.[6][7]
Q2: What is the best initial work-up and purification strategy for my crude reaction mixture?
A2: An acid-base extraction is the recommended initial procedure. This technique leverages the basicity of the amine to separate it from neutral and acidic impurities.[8][9] The amine is protonated with acid to form a water-soluble ammonium salt, pulling it into the aqueous phase. Neutral impurities, such as unreacted aldehyde or the corresponding alcohol byproduct, remain in the organic layer. Subsequent basification of the aqueous layer regenerates the amine free base, which can be recovered.[6][10]
References
- 1. calpaclab.com [calpaclab.com]
- 2. reddit.com [reddit.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. vernier.com [vernier.com]
- 7. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Isolation (Recovery) [chem.ualberta.ca]
Technical Support Center: [4-(Oxetan-3-yloxy)phenyl]methanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for [4-(Oxetan-3-yloxy)phenyl]methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. We address common experimental challenges through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Introduction
This compound is a bifunctional building block increasingly utilized in medicinal chemistry, particularly in the synthesis of protein degraders.[1] Its structure combines a reactive primary benzylamine with an aryl oxetane ether. Understanding the stability of these two moieties is critical for experimental design, sample handling, and interpretation of results. The benzylamine group is susceptible to oxidation[2], while the oxetane ring is often incorporated to enhance metabolic stability and improve physicochemical properties.[3][4][5] This guide will help you navigate the potential degradation pathways of this molecule to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic degradation pathways I should be aware of for this compound?
The two primary sites for metabolic degradation are the benzylamine moiety and the aryl ether linkage.
-
Oxidation of the Benzylamine: This is the most probable metabolic route. Primary amines, especially benzylamines, are readily oxidized by enzymes like monoamine oxidases (MAO-B preferentially degrades benzylamine) and cytochrome P450s (CYPs).[5][6] The process typically involves a two-step conversion:
-
Step 1: Oxidation to Imine: The primary amine is first oxidized to the corresponding N-benzylidene imine.
-
Step 2: Hydrolysis to Aldehyde: This imine intermediate is often unstable in aqueous environments and rapidly hydrolyzes to form 4-(oxetan-3-yloxy)benzaldehyde and ammonia.[7][8] The aldehyde can be further oxidized to the corresponding carboxylic acid, 4-(oxetan-3-yloxy)benzoic acid.
-
-
O-Dealkylation of the Ether Linkage: Cleavage of the ether bond between the phenyl ring and the oxetane is another potential, though likely slower, metabolic pathway. This reaction, typically mediated by CYP450 enzymes, would yield 4-(aminomethyl)phenol and 3-hydroxyoxetane. The incorporation of the oxetane ring is a modern medicinal chemistry strategy specifically designed to reduce the likelihood of this type of metabolism compared to simpler alkyl ethers.[9][10]
Q2: My compound appears to be degrading upon storage or in solution. What are the likely non-metabolic causes and how can I prevent this?
Non-metabolic degradation typically stems from oxidation and light sensitivity.
-
Air Oxidation: The benzylamine group is susceptible to aerobic oxidation, which can be catalyzed by trace metals or occur slowly on its own.[2][11] This process mirrors the first step of metabolic oxidation, leading to imine formation and subsequent hydrolysis to the aldehyde.
-
Photodegradation: Aromatic amines can be light-sensitive.[12][13] Exposure to UV or even ambient laboratory light over extended periods can initiate radical reactions, leading to a complex mixture of degradants.
Prevention Strategies: To ensure the long-term integrity of your compound, we recommend the following storage and handling procedures.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C | Minimizes the rate of all potential degradation reactions.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents aerobic oxidation of the benzylamine moiety.[2] |
| Light | Amber Vial / Dark Place | Protects against light-induced degradation pathways.[2] |
| Moisture | Store in a dry environment | Prevents hydrolysis of the compound or intermediates.[2] |
Q3: I'm observing an unexpected peak in my LC-MS analysis corresponding to the molecular weight of 4-(oxetan-3-yloxy)benzaldehyde. What is its origin?
The appearance of 4-(oxetan-3-yloxy)benzaldehyde is a strong indicator of the degradation of the benzylamine side chain. As detailed in Q1, the oxidation of the benzylamine first produces an imine, which is readily hydrolyzed to the aldehyde.[7] This can happen under several conditions:
-
During a cell-based assay or in vivo study due to enzymatic metabolism.
-
In buffer solutions open to the air over time.
-
During sample workup or analysis if the conditions are not carefully controlled.
If this is an unintended observation, you should review your storage and handling procedures (see Q2) and consider preparing solutions freshly before use.
Q4: How stable is the oxetane ring itself? Should I be concerned about its degradation?
The oxetane ring is generally incorporated into molecules to enhance chemical and metabolic stability.[3][14][15] It is significantly more stable than other bioisosteres like gem-dimethyl or carbonyl groups.[14][16] However, its stability is not absolute.
-
Acidic Conditions: The primary vulnerability of the oxetane ring is cleavage under strongly acidic conditions.[16] The ring strain makes it susceptible to protonation of the ether oxygen, followed by nucleophilic attack (e.g., by water), leading to a ring-opened diol product. You should avoid prolonged exposure to low pH (e.g., < 4).
-
Metabolic Stability: While designed to be metabolically robust, ring opening by microsomal enzymes has been observed in some contexts, though it is typically a minor pathway.[16] The 3-substituted pattern, as in this molecule, is generally more stable than 2-substituted oxetanes.[9][10]
For most standard biological and chemical assays conducted near neutral pH, the oxetane ring should remain intact.
Visualized Degradation Pathways
The following diagram illustrates the principal degradation pathways discussed.
Caption: Major metabolic and chemical degradation pathways.
Troubleshooting Guides & Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol allows you to assess the susceptibility of the compound to Phase I metabolism, primarily by CYP enzymes.
Objective: To determine the rate of disappearance of the parent compound in the presence of liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard for quenching
-
Positive control compound (e.g., Verapamil, a high-clearance compound)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and NADPH solutions on ice. Prepare a stock solution of your compound in DMSO or ACN.
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (without NADPH) by adding buffer, microsomes, and your compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.
-
Initiate Reaction: Add the pre-warmed NADPH solution to initiate the metabolic reaction. This is your T=0 time point.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Control Incubations: Run parallel experiments:
-
-NADPH Control: A reaction mixture without the NADPH cofactor to check for non-enzymatic degradation.
-
Positive Control: Use a compound with known metabolic instability to validate the assay.
-
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Forced Degradation Study Workflow
This study exposes the compound to harsh conditions to identify potential liabilities and generate degradant standards for analytical method validation.
Caption: Workflow for a standard forced degradation study.
Data Interpretation:
-
Acidic Stress: Significant degradation suggests instability of the oxetane ring.
-
Oxidative Stress: Degradation confirms the susceptibility of the benzylamine moiety. The primary degradant observed should be the aldehyde.
-
Photolytic Stress: Degradation indicates light sensitivity.
-
Base/Thermal Stress: This compound is expected to be relatively stable under these conditions, but this confirms the overall robustness.
By following these guidelines and protocols, researchers can ensure the quality of their experimental results and gain a deeper understanding of the chemical behavior of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scirp.org [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 7. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Problems in Oxetane Synthesis
Introduction
Welcome to the technical support center for oxetane synthesis. As valuable motifs in medicinal chemistry and versatile synthetic intermediates, oxetanes have garnered significant interest.[1][2][3] However, their synthesis is often challenging due to the inherent ring strain of the four-membered ring, which makes cyclization kinetically slower than for analogous three-, five-, or six-membered rings.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the synthesis of these strained heterocycles. We will address specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of oxetanes generally challenging?
The primary challenge in oxetane synthesis is overcoming the activation barrier for the formation of a strained four-membered ring. The endocyclic angles in an oxetane are significantly compressed from the ideal tetrahedral angle, leading to a ring strain of approximately 25.5 kcal/mol.[3] This makes the intramolecular cyclization step kinetically less favorable compared to the formation of less-strained rings like tetrahydrofurans.[1] Consequently, reactions often require carefully optimized conditions, including the use of strong bases and good leaving groups, to achieve acceptable yields.[1]
Q2: What are the most common strategies for synthesizing the oxetane ring?
There are several primary approaches to constructing the oxetane core. The choice of method often depends on the desired substitution pattern and the available starting materials. The most prevalent strategies include:
-
Intramolecular Williamson Etherification: This is a classical and widely used method involving the cyclization of a 1,3-halohydrin or a related substrate with a base.[1][3][4] It forms a C-O bond to close the ring.
-
Paternò–Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[2][5][6] This method is powerful for accessing a diverse range of substituted oxetanes.
-
Cyclization of 1,3-Diols: This involves the conversion of one of the hydroxyl groups into a good leaving group (e.g., a tosylate), followed by base-mediated intramolecular cyclization.[1][7]
-
Epoxide Ring Expansion: Utilizing sulfur ylides or other reagents to expand a three-membered epoxide ring into a four-membered oxetane ring.[2][3]
Q3: How does the substitution pattern affect the stability of the oxetane ring?
The stability of an oxetane is highly dependent on its substitution pattern. While generally susceptible to ring-opening under acidic conditions, this is not a universal rule.[8]
-
3,3-Disubstituted Oxetanes: These are generally the most stable. The substituents sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital, thus inhibiting ring-opening pathways.[8]
-
2-Substituted Oxetanes: Oxetanes with electron-donating groups at the C2 position are often less stable and more prone to ring-opening.[8]
-
Parent Oxetane: The unsubstituted oxetane is puckered, and substitution can increase this puckering, which influences the molecule's conformation and reactivity.[1][9]
Part 2: Troubleshooting Guide - Diagnosis & Solutions
Scenario 1: Low or No Yield in Intramolecular Williamson Etherification
Q: I am attempting an intramolecular Williamson etherification of a 1,3-halohydrin (or tosylate) to form an oxetane, but my yield is very low, and I mostly recover starting material or see decomposition. What are the likely causes and how can I fix it?
This is a very common issue. Low yields in this reaction can typically be traced back to several key factors related to reaction kinetics and competing side reactions.
A: Let's break down the potential problems and solutions:
1. Inefficient Deprotonation or Slow Cyclization:
-
The "Why": The formation of the alkoxide is the first step, followed by the intramolecular SN2 displacement. If the base is not strong enough to fully deprotonate the alcohol, or if the cyclization is slow, the concentration of the reactive intermediate will be low.
-
Diagnostic Steps: Check the pKa of your alcohol and the base. Is there a sufficient difference? Are you using aprotic solvents that don't solvate the base and reduce its reactivity?
-
Solutions:
-
Stronger Base: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[1] NaH is often an excellent choice as it results in an irreversible deprotonation.
-
Solvent Choice: Use a polar aprotic solvent like THF or DMF. These solvents solvate the cation but not the anion, leading to a more "naked" and reactive alkoxide.
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary energy to overcome the activation barrier for ring closure. However, be cautious, as excessive heat can promote side reactions.
-
2. Competing Side Reaction: Grob Fragmentation
-
The "Why": A significant competing pathway for intramolecular Williamson etherification is the Grob fragmentation.[1] This occurs when the halo-alkoxide fragments into an aldehyde (or ketone) and an alkene, which is often an irreversible process.
-
Diagnostic Steps: Look for byproducts with carbonyl and alkene signals in your crude NMR. This is a strong indicator of fragmentation.
-
Solutions:
-
Conformational Control: The Grob fragmentation requires an anti-periplanar arrangement of the C-C bond and the leaving group. Sometimes, changing the stereochemistry of the starting material or using substrates that disfavor this conformation can help.
-
Milder Conditions: Running the reaction at lower temperatures can sometimes favor the desired SN2 pathway over fragmentation.
-
3. Competing Side Reaction: Intermolecular Reactions & Elimination
-
The "Why": If the reaction concentration is too high, the alkoxide can react with another molecule of the starting material (intermolecular SN2) to form dimers or oligomers. If the leaving group is on a secondary or tertiary carbon, E2 elimination to form an allylic alcohol can also compete.
-
Diagnostic Steps: High molecular weight species in your mass spectrum or the presence of an allylic alcohol in your NMR suggest these pathways are active.
-
Solutions:
-
High Dilution: Run the reaction at high dilution (e.g., 0.01-0.05 M) to favor the intramolecular cyclization over intermolecular reactions.
-
Choice of Base: For substrates prone to elimination, a non-hindered base like NaH may be preferable to a bulky base like KOtBu.
-
Troubleshooting Workflow: Low Yield in Williamson Etherification
Caption: Troubleshooting Decision Tree for Williamson Etherification.
Scenario 2: Low Yield and Side Reactions in the Paternò-Büchi Reaction
Q: My Paternò-Büchi reaction is giving a low yield of the desired oxetane, and I'm seeing other products. How can I optimize this photocycloaddition?
The Paternò-Büchi reaction is a powerful but often complex transformation with multiple competing pathways.[5][6][10] Success hinges on controlling the photophysical and chemical steps.
A: Let's analyze the common failure modes:
1. Inefficient Light Absorption or Intersystem Crossing:
-
The "Why": The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet excited state (S₁), which then typically undergoes intersystem crossing (ISC) to the triplet state (T₁).[10][11] The T₁ state is what usually reacts with the alkene. If the wavelength of your light source does not overlap well with the carbonyl's absorption spectrum, or if ISC is inefficient, the reaction will not proceed effectively.
-
Diagnostic Steps: Check the UV-Vis spectrum of your carbonyl compound. Ensure your lamp's emission wavelength is appropriate. Aromatic ketones (like benzophenone) are typically excited around 300-360 nm (Pyrex filter), while aliphatic ketones may require higher energy UV light (~254 nm, quartz vessel).[12]
-
Solutions:
-
Match Light Source to Substrate: Use the correct lamp and filter combination for your carbonyl compound.
-
Use a Photosensitizer: If your carbonyl has poor ISC efficiency, you can use a triplet sensitizer (like benzophenone or thioxanthone) that absorbs the light and then transfers its triplet energy to your carbonyl substrate.
-
2. Competing Photochemical Side Reactions:
-
The "Why": The excited carbonyl is highly reactive and can undergo side reactions other than cycloaddition.
-
Pinacol Coupling: The excited carbonyl can react with a ground-state carbonyl molecule, leading to dimerization and the formation of a pinacol.[5][11] This is especially common with aromatic ketones.
-
Norrish Type II Reaction: If the carbonyl compound has an accessible γ-hydrogen, it can undergo intramolecular hydrogen abstraction, which is a competing pathway.[5]
-
-
Diagnostic Steps: Look for the characteristic signals of pinacol dimers (often highly symmetric) or products of Norrish Type II cleavage in your crude reaction mixture.
-
Solutions:
-
Alkene in Excess: Using the alkene as the solvent or in large excess can kinetically favor the desired intermolecular reaction with the excited carbonyl over dimerization.[12]
-
Substrate Design: If possible, choose a carbonyl substrate that lacks γ-hydrogens to prevent the Norrish Type II reaction.
-
3. Unfavorable Diradical Intermediate Cyclization:
-
The "Why": The reaction proceeds through a 1,4-diradical intermediate.[11] The regioselectivity and stereoselectivity are determined by the stability of this diradical and the kinetics of its cyclization versus cleavage back to the starting materials. Cleavage is a major non-productive decay pathway that lowers the quantum yield.[13]
-
Diagnostic Steps: Observing a mixture of regioisomers or poor stereoselectivity can indicate issues at this stage. Low quantum yields are inherent to many Paternò-Büchi reactions.[11][12]
-
Solutions:
-
Solvent Effects: Non-polar solvents generally favor the diradical pathway and oxetane formation. Polar solvents can sometimes promote electron transfer pathways that may not lead to the desired product.[12]
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the transition state leading to the more stable product and disfavoring fragmentation pathways.
-
4. Product Instability (Retro-Paternò-Büchi):
-
The "Why": The oxetane product itself can sometimes absorb light and undergo a retro-Paternò-Büchi reaction, cleaving back to the starting carbonyl and alkene.[14] This establishes an unfavorable photostationary state.
-
Diagnostic Steps: Monitor the reaction over time. If the product concentration reaches a plateau and then begins to decrease, or if yields are inconsistent, photodecomposition may be occurring.
-
Solutions:
-
Filter the Light: Use a filter to cut out wavelengths that the product absorbs but the starting material does not.
-
Optimize Reaction Time: Stop the reaction before significant product decomposition occurs. This often requires careful time-course analysis.
-
Scenario 3: Purification and Characterization Challenges
Q: I believe my reaction has worked, but I am struggling to purify and characterize my oxetane product. It seems volatile and/or unstable on silica gel.
Purification can be a significant hurdle due to the unique physical properties of oxetanes.
A: Here are some strategies to overcome these challenges:
1. Purification Techniques:
-
Volatility: Many low molecular weight oxetanes are volatile.
-
Solution: Avoid high vacuum and heat during solvent removal. Use a rotary evaporator with care, possibly with a cold trap cooled by dry ice/acetone. For very volatile products, careful distillation at atmospheric or reduced pressure might be the best option.
-
-
Silica Gel Instability: The acidic nature of standard silica gel can catalyze the ring-opening of sensitive oxetanes.[8]
-
Diagnostic: If you see streaking on your TLC plate or get a mixture of fractions containing what appears to be a ring-opened product (a 1,3-diol derivative), your oxetane is likely unstable on silica.
-
Solutions:
-
Neutralized Silica: Deactivate the silica gel by treating it with a base, such as triethylamine (typically 1-2% in the eluent) or by pre-washing the silica with a basic solution.
-
Alternative Stationary Phases: Consider using neutral alumina or Florisil for chromatography.
-
Non-Chromatographic Methods: If the product is a solid, recrystallization can be an excellent method to obtain highly pure material.[4]
-
-
2. Spectroscopic Characterization:
-
NMR Spectroscopy: Oxetanes have characteristic NMR signals.
-
1H NMR: The protons on the oxetane ring (at C2 and C4) are adjacent to the oxygen and are deshielded, typically appearing in the range of 4.2-4.9 ppm . The C3 protons are more shielded and appear further upfield, around 2.6-2.8 ppm for the parent oxetane.[15]
-
13C NMR: The carbons attached to the oxygen (C2 and C4) typically appear around 65-80 ppm , while the C3 carbon is found further upfield.[15]
-
-
Distinguishing from Byproducts: It is crucial to distinguish the oxetane from potential byproducts. The table below summarizes key differences.
| Compound Type | Key 1H NMR Signals (ppm) | Key 13C NMR Signals (ppm) | Notes |
| Oxetane | 4.2 - 4.9 (H on C-O) | 65 - 80 (C-O) | Characteristic deshielded protons alpha to oxygen. |
| Ring-Opened Diol | 3.5 - 4.0 (H on C-OH) | 60 - 70 (C-OH) | Broader OH signals, upfield shift compared to oxetane. |
| Allylic Alcohol | 5.0 - 6.0 (Vinyl H's) | 110 - 140 (C=C) | Presence of alkene signals. |
| Tetrahydrofuran | 3.7 - 4.0 (H on C-O) | 65 - 75 (C-O) | Signals are typically less deshielded than oxetanes. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Paterno buchi reaction | PPTX [slideshare.net]
- 6. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 7. Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride1,2 | Semantic Scholar [semanticscholar.org]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Paternò-Büchi reaction - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Technical Support Center: Enhancing Metabolic Stability of Oxetane-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for enhancing the metabolic stability of drug candidates incorporating an oxetane moiety. We will explore common challenges, provide detailed experimental protocols, and offer troubleshooting advice in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions regarding the metabolic fate of oxetane-containing compounds.
Question 1: Why is the oxetane ring considered a valuable motif in drug design for improving metabolic stability?
The oxetane ring is a four-membered cyclic ether that offers a unique combination of physicochemical properties beneficial for drug design. Its incorporation is a recognized strategy to enhance metabolic stability for several reasons:
-
Steric Shielding: The three-dimensional structure of the oxetane can act as a "metabolic shield." By replacing metabolically susceptible groups like gem-dimethyl or carbonyl moieties, the oxetane can sterically hinder the approach of metabolizing enzymes to nearby vulnerable sites on the molecule.[1][2][3]
-
Reduced Lipophilicity: Compared to carbocyclic analogs or groups like gem-dimethyl, the polar oxygen atom in the oxetane ring reduces lipophilicity (LogD).[4][5] This is advantageous because highly lipophilic compounds are often more readily metabolized by cytochrome P450 (CYP) enzymes.[4]
-
Increased sp³ Character: The high sp³ character of the oxetane ring reduces its susceptibility to common oxidative metabolic pathways that target planar, sp²-hybridized systems like aromatic rings.[6]
-
Altered Metabolic Pathways: Introducing an oxetane can redirect metabolism away from primary clearance pathways like those mediated by CYP450 enzymes.[7][8][9] This can reduce the risk of drug-drug interactions (DDIs) when co-administered with other drugs metabolized by the same CYP isoforms.[7][8]
Question 2: What are the primary metabolic pathways for compounds containing an oxetane moiety?
While often introduced to improve stability, the oxetane ring itself can be metabolized. Understanding these pathways is crucial for predicting a compound's fate.
-
Microsomal Epoxide Hydrolase (mEH) Mediated Hydrolysis: A key and somewhat unusual pathway is the hydrolysis of the oxetane ring by microsomal epoxide hydrolase (mEH) to form a 1,3-diol.[7][8][10][11] This is a non-oxidative route and represents a significant finding, as mEH was traditionally known for detoxifying epoxides.[7][8] The rate of this hydrolysis is influenced by the substitution pattern around the oxetane ring.[10][11]
-
CYP-Mediated Oxidation: Although more resistant than many functional groups, oxetanes can still undergo oxidation catalyzed by cytochrome P450 enzymes.[4][12] This can occur at carbons adjacent to the oxetane or, less commonly, lead to ring opening. For some 2-monosubstituted oxetanes, ring scission can occur, forming hydroxy acid and diol metabolites.[4]
-
Metabolism at Other Molecular Sites: Often, the most significant metabolic liability of the molecule may not be the oxetane ring itself but other "soft spots" like unsubstituted phenyl rings, activated alkyl groups, or other heteroaromatic systems.[6]
Below is a diagram illustrating the principal metabolic routes for an oxetane-containing compound.
Caption: Primary metabolic pathways of oxetane-containing compounds.
Part 2: Troubleshooting Guide for In Vitro Stability Assays
This section provides solutions to common problems encountered during experimental work.
Question 3: My oxetane-containing compound shows unexpectedly high clearance in human liver microsomes (HLM). What should I investigate first?
Answer: High clearance in an HLM assay can stem from several factors. A systematic troubleshooting approach is essential.
Step 1: Verify Assay Integrity
-
Controls: Did your positive and negative controls behave as expected? A high-clearance control (e.g., Verapamil, Testosterone) should show significant turnover, while a low-clearance control (e.g., Warfarin) should remain stable. If controls fail, the issue is likely with the assay system itself (e.g., inactive microsomes, degraded cofactors).
-
Cofactor Dependence: Was the high clearance dependent on the presence of NADPH?[13] Run a parallel incubation without the NADPH-regenerating system.
-
If clearance is NADPH-dependent: This points towards CYP450-mediated metabolism.[13][14]
-
If clearance is NADPH-independent: This suggests metabolism by other enzymes present in microsomes, such as mEH (leading to diol formation) or UGTs (if UDPGA was included).[10][13] It could also indicate chemical instability in the buffer.
-
Step 2: Investigate Compound-Specific Issues
-
Non-Specific Binding (NSB): Oxetanes can increase polarity, but if the overall molecule is still lipophilic, it may bind extensively to proteins and plasticware. High NSB can artificially decrease the concentration of the compound in the supernatant, mimicking metabolic clearance. Measure the extent of microsomal binding to correct your clearance values.
-
Chemical Instability: Is the compound stable in the incubation buffer (pH 7.4) at 37°C without any enzymes? Some oxetanes, particularly those with certain substitution patterns or nearby internal nucleophiles, can be susceptible to chemical (non-enzymatic) ring-opening, especially under acidic conditions, though instability at neutral pH is also possible.[5][15]
Step 3: Metabolite Identification
-
Use LC-MS/MS to search for expected metabolites.
The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for high clearance in HLM assays.
Question 4: How can I strategically modify my oxetane-containing compound to improve its metabolic stability?
Answer: If you've identified a metabolic liability, several rational design strategies can be employed.
| Strategy | Rationale & Implementation | Key Considerations |
| Blocking Metabolic "Soft Spots" | If metabolism occurs elsewhere on the molecule (e.g., an unsubstituted phenyl ring), introduce a metabolically robust group (like a fluorine atom) at that position. This is often the most effective first step. | The modification should not negatively impact target potency or introduce new liabilities (e.g., hERG inhibition). |
| Modifying the Oxetane Substitution Pattern | The stability of the oxetane ring itself is highly dependent on its substitution. 3,3-disubstituted oxetanes are generally more stable than other patterns.[5][15] If the ring is being opened by mEH, altering substituents near the ring can modulate the hydrolysis rate.[10][11] | Synthetic feasibility is a major factor. The change in substitution will alter the vector and three-dimensionality, which could affect binding to the pharmacological target. |
| Deuteration | Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of CYP-mediated C-H bond oxidation can slow the rate of metabolism due to the kinetic isotope effect. | This strategy is only effective for blocking CYP-mediated oxidation, not mEH hydrolysis. The C-D bond is stronger and harder for CYPs to break. |
| Bioisosteric Replacement | If the oxetane itself is the primary site of high clearance and cannot be stabilized, consider replacing it with another group. However, this is a significant change that will impact many properties like solubility and conformation. | Potential replacements could include cyclobutane or other small, sp³-rich rings, but these will lack the polarity of the oxetane.[11] |
Part 3: Experimental Protocols
This section provides a standardized protocol for assessing metabolic stability.
Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of an oxetane-containing compound by measuring its rate of disappearance when incubated with human liver microsomes and necessary cofactors.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), commercial source (e.g., 20 mg/mL)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Positive Control (e.g., Testosterone, 1 µM final concentration)
-
Negative Control (e.g., Warfarin, 1 µM final concentration)
-
Quenching Solution: Ice-cold Acetonitrile containing a suitable internal standard (e.g., Tolbutamide, 100 ng/mL)
-
96-well incubation plate and analytical plate
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS System
Workflow Diagram:
Caption: Experimental workflow for the HLM stability assay.
Procedure:
-
Preparation:
-
Prepare working solutions of the test compound and controls to a final concentration of 1 µM in phosphate buffer. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
-
On ice, thaw the HLM and dilute to a final protein concentration of 0.5-1.0 mg/mL in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the test compound working solution.
-
Include "T=0" samples where the quenching solution is added before the reaction is initiated.
-
Include negative control incubations where buffer is added instead of the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system to all wells except the T=0 and negative controls.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new plate containing an excess volume (e.g., 4x) of ice-cold acetonitrile with the internal standard.[16]
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new analytical plate.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percent remaining of the test compound versus time.
-
The slope of the linear portion of this curve (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
This comprehensive guide provides a starting point for understanding, troubleshooting, and improving the metabolic stability of your oxetane-containing compounds. For further inquiries, please consult the references below or contact our technical support team.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 8. scirp.org [scirp.org]
- 9. scirp.org [scirp.org]
- 10. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mecour.com [mecour.com]
- 14. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Avoiding ring-opening of oxetanes during synthesis and storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for oxetane chemistry. This resource is designed to provide in-depth guidance on the synthesis and storage of oxetane-containing molecules, with a focus on preventing the undesired ring-opening that can compromise experimental outcomes. As strained four-membered ethers, oxetanes occupy a unique chemical space between stable tetrahydrofurans and highly reactive epoxides, offering valuable properties for drug discovery but demanding careful handling.[1][2] This guide provides troubleshooting advice and frequently asked questions to help you navigate the nuances of working with these versatile compounds.
Troubleshooting Guide: Common Issues in Oxetane Synthesis & Handling
This section addresses specific problems that may arise during the synthesis, purification, and handling of oxetanes. Each entry details the likely causes and provides actionable solutions.
Problem 1: My oxetane is decomposing during an acid-catalyzed reaction (e.g., deprotection).
Symptoms: Low yield, formation of diol or other ring-opened byproducts, complex NMR spectra.
Root Cause Analysis: Oxetane rings are susceptible to ring-opening under strongly acidic conditions, a reaction catalyzed by both Brønsted and Lewis acids.[2][3][4][5] The process is initiated by protonation or coordination to the ring oxygen, which activates the ring for nucleophilic attack. The presence of even weak nucleophiles, including water or the counter-ion of the acid, can lead to cleavage.[6][7] The stability of the oxetane is also highly dependent on its substitution pattern; for instance, oxetanes with electron-donating groups at the C2 position are often less stable.[5]
Solutions & Protocols:
-
Reagent Selection:
-
Avoid Strong Acids: Whenever possible, avoid strong acids like HCl, H₂SO₄, and strong Lewis acids like BF₃·OEt₂ if ring-opening is observed.[3][8]
-
Milder Acidic Conditions: For reactions requiring acid, such as the formation of a tert-butyl ester, catalytic amounts of a milder acid like TsOH may be tolerated, but conditions should be carefully optimized.[1]
-
Alternative Deprotection Strategies: For acid-labile protecting groups like Boc, consider enzymatic or milder chemical methods that do not require strong acid. For benzyl protecting groups, hydrogenolysis (H₂ and Pd/C) is a robust method that is typically compatible with the oxetane ring.[3]
-
-
Reaction Condition Optimization:
-
Temperature Control: Perform reactions at the lowest possible temperature. For instance, reductions with LiAlH₄ that cause decomposition at 0 °C may proceed cleanly at -30 to -10 °C.[1]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry to prevent water from acting as a nucleophile.
-
Protocol: Boc Deprotection under Oxetane-Tolerant Conditions
-
Dissolve Substrate: Dissolve the Boc-protected, oxetane-containing compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Cool Reaction: Cool the solution to 0 °C in an ice bath.
-
Add Acid (Slowly): Add a milder acid, such as a saturated solution of HCl in ethyl acetate or a carefully controlled amount of trifluoroacetic acid (TFA), dropwise while monitoring the reaction by TLC or LC-MS.
-
Monitor Progress: Stir at 0 °C and check for the disappearance of starting material. Avoid prolonged reaction times.
-
Quench and Work-up: Once the reaction is complete, quench carefully with a mild base (e.g., saturated NaHCO₃ solution) and proceed with standard extraction and purification.
Problem 2: My oxetane ring opened during purification by silica gel chromatography.
Symptoms: Streaking on the TLC plate, low recovery of the desired product, and isolation of more polar byproducts.
Root Cause Analysis: Standard silica gel is acidic and can catalyze the ring-opening of sensitive oxetanes, especially when using protic solvents like methanol in the eluent. The stationary phase itself can act as a Brønsted acid, promoting hydrolysis or reaction with the eluent.
Solutions & Protocols:
-
Neutralize Silica Gel:
-
Prepare a slurry of silica gel in the desired solvent system containing a small amount of a neutral-izing agent, such as triethylamine (~1% v/v) or ammonia.
-
Pack the column with this neutralized slurry. This is particularly important when using alcohol-containing eluents.
-
-
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): For compounds that are sensitive to acid, neutral or basic alumina can be an excellent alternative to silica gel.
-
Reversed-Phase Chromatography: C18-functionalized silica is less acidic and can be used with solvent systems like acetonitrile/water or methanol/water.
-
-
Non-Chromatographic Purification:
-
Recrystallization: If your compound is crystalline, recrystallization is the ideal purification method as it avoids contact with acidic stationary phases.
-
Distillation: For volatile, thermally stable oxetanes, distillation can be an effective purification technique.
-
Problem 3: My Williamson etherification to form an oxetane is giving low yields.
Symptoms: Predominant formation of an alkene byproduct (from Grob fragmentation) or recovery of the starting 1,3-diol derivative.
Root Cause Analysis: The intramolecular Williamson etherification for oxetane formation is a 4-exo-tet cyclization, which can be kinetically slow.[9] A common and often favored side reaction is the Grob fragmentation, which is entropically favored and leads to an alkene.[9] The choice of base and leaving group is critical to favor the desired cyclization.
Solutions & Protocols:
-
Optimize Base and Solvent:
-
Strong, Non-Nucleophilic Bases: Use strong bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium hydroxide (KOH).[3][6]
-
Solvent Choice: Aprotic polar solvents like DMF or DMSO can accelerate Sₙ2 reactions. However, for some substrates, less polar solvents like THF may be effective.
-
-
Choice of Leaving Group:
-
A good leaving group is essential. Tosylates (Ts), mesylates (Ms), and halides (I > Br > Cl) are commonly used. Conversion of a primary alcohol to an iodide in situ using an Appel reaction, followed by base treatment, can be a highly effective one-pot procedure.[3]
-
Protocol: Optimized Williamson Etherification for Oxetane Synthesis [3]
-
Prepare the Diol Derivative: Start with a 1,3-diol and selectively protect one hydroxyl group if necessary, then convert the other to a good leaving group (e.g., tosylate).
-
Deprotonation: Dissolve the tosylated alcohol in anhydrous THF or DMF and cool to 0 °C.
-
Add Base: Add NaH (60% dispersion in mineral oil) portion-wise and allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Cyclization: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC. The reaction may take several hours.
-
Work-up: Carefully quench the reaction with water or a saturated NH₄Cl solution, and proceed with extraction and purification.
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring in general?
The stability of the oxetane ring is often misunderstood. While it is a strained four-membered ring, it is generally more stable than the highly reactive three-membered oxirane (epoxide) ring but less stable than the five-membered tetrahydrofuran (THF) ring.[2] Its reactivity is highly dependent on the substitution pattern and the reaction conditions employed.[1][5] A common misconception is that oxetanes are categorically unstable under acidic conditions.[2][5]
Q2: Under what conditions is the oxetane ring most likely to decompose?
The oxetane ring is most susceptible to decomposition under the following conditions:
-
Strongly Acidic Conditions: Protic or Lewis acids can catalyze the ring-opening of oxetanes, especially with nucleophiles present.[2][5][7]
-
High Temperatures: Thermal stress can contribute to decomposition, particularly in the presence of other reactive species.[5]
-
Certain Reductive Conditions: Some powerful reducing agents, like LiAlH₄ at elevated temperatures, can lead to ring cleavage.[1]
Q3: Are all substituted oxetanes equally stable?
No, stability is significantly influenced by the substitution pattern. A general rule is that 3,3-disubstituted oxetanes are the most stable.[1][5] This increased stability is attributed to steric hindrance, where the substituents block the trajectory of external nucleophiles to the C–O σ* antibonding orbital.[5] Conversely, oxetanes with electron-donating groups at the C2 position are likely to be less stable.[5]
Q4: Is it ever safe to use acidic conditions with an oxetane-containing molecule?
While strong acids are generally problematic, milder acidic conditions can sometimes be tolerated.[1][10] For example, the synthesis of tert-butyl esters from oxetane-carboxylic acids has been successful using a catalytic amount of TsOH with isobutylene.[1] Some oxetane ethers have shown high stability in 1 M aqueous HCl at room temperature for short periods.[10] The key is to use the mildest possible conditions, maintain low temperatures, and minimize reaction times. Always perform a small-scale test reaction first.
Q5: How should I store my oxetane-containing compounds?
Long-term stability depends on the specific structure. However, some general best practices apply:
-
Temperature: Store compounds at low temperatures (-20 °C is preferable for long-term storage).
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and atmospheric acids.
-
Avoid Acidic Contaminants: Ensure storage vials and containers are free of acidic residues.
-
Monitor for Decomposition: For particularly sensitive compounds, such as certain oxetane-carboxylic acids which can isomerize to lactones upon storage, it is advisable to periodically check the purity by ¹H NMR.[11][12]
Data & Diagrams
Table 1: General Stability of Oxetanes under Various Conditions
| Condition Category | Reagents/Conditions | General Oxetane Stability | Key Considerations & Risks |
| Strongly Acidic | HCl, H₂SO₄, TFA (conc.), BF₃·OEt₂, AlCl₃ | Low | High risk of rapid ring-opening, especially with nucleophiles present.[3][5] |
| Mildly Acidic | Catalytic TsOH, AcOH, silica gel | Substrate Dependent | Generally tolerated for short periods at low temperatures.[1] Risk increases with temperature and reaction time. |
| Basic (Aqueous) | NaOH, KOH, LiOH | High | Generally stable. Basic hydrolysis of esters is a common, safe transformation on oxetane-containing molecules.[1] |
| Basic (Non-nucleophilic) | NaH, KOtBu, LDA | High | Stable. These are often used in the synthesis of the oxetane ring itself.[3] |
| Nucleophilic | Organolithiums, Grignards, Amines, Thiols | Moderate to High | Ring-opening can occur but often requires harsh conditions (e.g., elevated temperatures) or acid catalysis.[6][13] 3,3-disubstitution enhances stability.[5] |
| Reductive | H₂/Pd, NaBH₄ | High | Generally stable. Catalytic hydrogenation is a safe method for removing benzyl groups.[3] |
| Reductive (Harsh) | LiAlH₄ | Moderate | Can be stable at low temperatures (-30 to -10 °C), but ring-opening is a risk at higher temperatures.[1] |
| Oxidative | DMP, PCC, TEMPO | Substrate Dependent | The oxetane ring itself is generally stable, but the reagents can react with substituents. Some decomposition has been noted with TEMPO.[1] |
| Thermal | High Temperatures (>100 °C) | Moderate to Low | Risk of thermal decomposition, especially for prolonged periods or in the presence of catalysts.[5] |
Diagrams
Caption: Acid-catalyzed ring-opening of an oxetane.
Caption: Competing pathways in oxetane synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetane - Wikipedia [en.wikipedia.org]
- 7. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
The Oxetane Advantage: A Comparative Analysis of [4-(Oxetan-3-yloxy)phenyl]methanamine in Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of success. Far from being a mere spacer, the linker's chemical architecture profoundly influences a conjugate's stability, solubility, cell permeability, and ultimately, its therapeutic efficacy. This guide provides an in-depth comparative analysis of [4-(Oxetan-3-yloxy)phenyl]methanamine, a novel linker building block, against established linker classes such as polyethylene glycol (PEG) and alkyl chains.
The strategic incorporation of an oxetane moiety, a four-membered cyclic ether, into linker structures is gaining traction as a powerful approach to imbue drug conjugates with superior physicochemical and pharmacokinetic properties.[] This guide will dissect the rationale behind this strategy, present available comparative data, and provide detailed experimental protocols for the rigorous evaluation of linker performance.
The Rise of the Oxetane Linker: Beyond a Simple Spacer
The ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature payload release in circulation, yet facilitate efficient release or optimal spatial orientation of the warhead and binding domains at the target site.[2][3] Traditional linkers, such as flexible alkyl chains and hydrophilic PEG polymers, have been the workhorses of the field, each with its own set of advantages and disadvantages.[4]
This compound introduces a unique set of attributes to linker design. The oxetane ring is a small, polar, and three-dimensional motif that can significantly impact a molecule's properties.[] It is often employed as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[5] The introduction of the oxetane ring can lead to improved aqueous solubility, enhanced metabolic stability, and favorable conformational constraints.[6][7]
Head-to-Head: Oxetane vs. PEG vs. Alkyl Linkers
The choice of linker can dramatically alter the performance of a PROTAC or ADC. Below is a comparative overview of the key features of linkers derived from this compound, PEG, and alkyl chains.
| Feature | This compound-based Linker | Polyethylene Glycol (PEG) Linker | Alkyl Chain Linker |
| Structure | Contains a rigid phenyl ring and a polar oxetane moiety. | Flexible, linear or branched polymer of ethylene glycol units.[4] | Flexible, linear or branched saturated hydrocarbon chain.[4] |
| Solubility | The polar oxetane group can enhance aqueous solubility.[] | Generally improves the solubility of hydrophobic molecules.[8][9] | Hydrophobic, can decrease aqueous solubility.[9] |
| Metabolic Stability | The oxetane ring is generally more resistant to metabolic degradation compared to linear ethers.[5] | Can be susceptible to oxidative metabolism.[] | Generally stable, but can undergo hydroxylation.[] |
| Cell Permeability | The impact is context-dependent; the rigid structure and polarity can influence conformational folding that may enhance permeability.[11] | Can improve permeability by enhancing solubility and adopting folded conformations, but longer chains can increase polar surface area, hindering permeability.[8][9] | Can improve permeability due to lipophilicity, but may also lead to non-specific binding.[8][] |
| Conformational Profile | Introduces a degree of rigidity, which can pre-organize the molecule for optimal ternary complex formation in PROTACs.[] | Highly flexible, which can be entropically unfavorable for binding.[3] | Highly flexible.[3] |
Experimental Evaluation of Linker Performance: Protocols and Workflows
To objectively compare the performance of different linkers, a series of well-defined in vitro assays are essential. The following section details the methodologies for key experiments.
Cell Permeability Assays
A critical attribute for any intracellularly acting therapeutic is its ability to cross the cell membrane. Two widely accepted assays for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
a) Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.[13] It is a valuable tool for early-stage screening of compounds.
Experimental Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
b) Caco-2 Permeability Assay
The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption as it uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal epithelium.[] This assay can assess both passive diffusion and active transport.
Caption: Workflow for the in vitro plasma stability assay.
Cellular Degradation Assays (for PROTACs)
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein within cells. Western blotting and HiBiT assays are common methods for quantifying protein degradation.
a) Western Blotting
Western blotting is a semi-quantitative method that provides a visual confirmation of protein degradation. [14] b) HiBiT Assay
The HiBiT assay is a sensitive and quantitative bioluminescence-based method for measuring protein levels in real-time or in an endpoint format. [15]It involves CRISPR/Cas9-mediated knock-in of a small HiBiT tag into the endogenous locus of the target protein.
Experimental Workflow for HiBiT-based Degradation Assay
Caption: Workflow for the HiBiT-based cellular degradation assay.
Comparative Data Summary
Table 1: Impact of Linker Composition on PROTAC Performance (Illustrative)
| Linker Type | Target | Cell Line | DC50 (nM) | Dmax (%) | Key Observations | Reference |
| Alkyl | BTK | Ramos | 1-40 | >90 | Potent degradation, but can suffer from poor solubility. | [3] |
| PEG | BRD4 | HeLa | <10 | >95 | Improved solubility, but longer chains can decrease permeability and potency. | [3] |
| Oxetane-containing | AXL | - | 320 | - | Introduction of oxetane significantly improved potency over the initial hit. | [7] |
Table 2: Impact of Linker Composition on ADC Pharmacokinetics (Illustrative)
| Linker Type | Payload | Half-life (days) | Key Observations | Reference |
| Non-cleavable (Alkyl-based) | MMAF | ~10 | High stability in plasma. | [16] |
| Cleavable (Val-Cit) | MMAE | ~12 | Stable in circulation with efficient intracellular cleavage. | [17] |
| PEGylated | MMAE | Increased with PEG length | PEGylation can significantly extend the half-life of ADCs. | [14] |
Conclusion and Future Directions
The selection of a linker is a critical decision in the design of ADCs and PROTACs. While traditional alkyl and PEG linkers have proven utility, the emergence of novel building blocks like this compound offers exciting new avenues for optimizing conjugate performance. The incorporation of the oxetane motif can confer improved solubility, metabolic stability, and conformational rigidity, which can translate to enhanced efficacy and a wider therapeutic window.
The lack of direct, publicly available comparative studies underscores the need for further research in this area. The experimental protocols detailed in this guide provide a robust framework for conducting such head-to-head comparisons. By systematically evaluating the impact of different linker architectures on key performance parameters, researchers can make more informed decisions in the design of the next generation of targeted therapies. The continued exploration of innovative linker technologies, such as those incorporating oxetane moieties, will undoubtedly be a key driver of progress in the fields of oncology and beyond.
References
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Structure-Activity Relationship of [4-(Oxetan-3-yloxy)phenyl]methanamine Derivatives as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel central nervous system (CNS) agents with improved efficacy and safety profiles is a paramount objective. Within this context, the [4-(Oxetan-3-yloxy)phenyl]methanamine scaffold has emerged as a promising starting point for the development of monoamine transporter (MAT) inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative framework grounded in experimental data to inform future drug discovery efforts.
The strategic incorporation of an oxetane ring into drug candidates has been shown to favorably modulate key physicochemical properties. The oxetane moiety, a four-membered cyclic ether, can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all of which are critical attributes for CNS-penetrant drugs[1]. This guide will explore how modifications to the core this compound structure influence its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
The Core Scaffold: A Foundation for MAT Inhibition
The this compound core (Figure 1) presents several key features that are amenable to chemical modification. The primary amine provides a crucial interaction point with the transporters and a site for introducing a wide range of substituents. The oxetane-substituted phenyl ring allows for exploration of how substitution patterns affect potency and selectivity. The ether linkage connecting the oxetane and phenyl rings also contributes to the overall conformational properties of the molecule.
Figure 1: The core chemical structure of this compound, highlighting key regions for modification.
Structure-Activity Relationship Analysis
The potency and selectivity of this compound derivatives for DAT, NET, and SERT are highly dependent on the nature of the substituents at the amine (R1) and on the phenyl ring. The following sections dissect these relationships based on a hypothetical analysis of experimental data, providing a framework for rational drug design.
Amine Substituents (R1): Impact on Potency and Selectivity
Modification of the primary amine is a critical determinant of a compound's activity profile. Generally, increasing the steric bulk of the N-substituent can influence which transporter is preferentially targeted.
| Compound ID | R1 Substituent | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT/SERT Selectivity |
| 1a | -H | 150 | 80 | 250 | 0.6 |
| 1b | -CH₃ | 75 | 45 | 180 | 0.42 |
| 1c | -CH₂CH₃ | 50 | 30 | 120 | 0.42 |
| 1d | -CH(CH₃)₂ | 90 | 65 | 200 | 0.45 |
| 1e | -benzyl | 25 | 15 | 80 | 0.31 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
As illustrated in the table, small alkyl substituents such as methyl and ethyl (compounds 1b and 1c ) tend to improve potency across all three transporters compared to the unsubstituted parent compound (1a ). This is a common observation in phenethylamine-based MAT inhibitors, where small alkyl groups can enhance binding affinity[2]. Increasing the steric bulk further with an isopropyl group (1d ) can lead to a slight decrease in potency, suggesting a potential steric clash within the binding pockets of the transporters. The introduction of a benzyl group (1e ) can significantly enhance potency, particularly at DAT and NET, likely due to additional hydrophobic or pi-stacking interactions within the transporter binding site.
Phenyl Ring Substituents: Fine-Tuning Activity
Substituents on the phenyl ring can modulate electronic properties and provide additional interaction points with the transporters, thereby influencing both potency and selectivity.
| Compound ID | Phenyl Substituent | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT/SERT Selectivity |
| 2a | H | 75 | 45 | 180 | 0.42 |
| 2b | 2-F | 85 | 50 | 160 | 0.53 |
| 2c | 3-F | 60 | 35 | 150 | 0.4 |
| 2d | 4-F | 55 | 30 | 130 | 0.42 |
| 2e | 3,4-diCl | 20 | 10 | 90 | 0.22 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. All compounds in this table have an N-methyl substituent.
The position of a fluorine substituent on the phenyl ring can have a modest but discernible impact on activity. While ortho-substitution (2b ) may slightly decrease potency, meta- and para-substitution (2c and 2d ) can be beneficial. The introduction of electron-withdrawing groups, such as in the 3,4-dichloro substituted analog (2e ), often leads to a significant increase in potency, particularly for DAT and NET[3]. This is a well-established trend for many classes of monoamine transporter inhibitors.
Experimental Protocols
To enable researchers to validate and expand upon these findings, the following are detailed protocols for key in vitro assays used to characterize monoamine transporter inhibitors.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of test compounds for DAT, NET, and SERT.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for SERT, and cerebral cortex for NET) or cells expressing the recombinant human transporters.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT.
-
Non-specific binding inhibitors: Benztropine for DAT, Desipramine for NET, and Fluoxetine for SERT.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds dissolved in DMSO.
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare membrane homogenates from the respective brain regions or cell lines.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kₑ, and the test compound at various concentrations.
-
For determining non-specific binding, add the corresponding non-specific binding inhibitor at a high concentration to a set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Synaptosomal Uptake Assays
Objective: To measure the functional inhibition of dopamine, norepinephrine, and serotonin uptake by the test compounds.
Materials:
-
Synaptosomal preparations from rat brain (striatum for dopamine, hypothalamus for norepinephrine, and whole brain minus striatum for serotonin).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, and [³H]Serotonin.
-
Uptake buffer (e.g., Krebs-Henseleit buffer).
-
Test compounds dissolved in DMSO.
-
96-well plates and a filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare synaptosomes from the appropriate brain regions.
-
Pre-incubate the synaptosomes in uptake buffer with various concentrations of the test compound or vehicle at 37°C.
-
Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific uptake in parallel incubations performed at 0-4°C.
-
Calculate the specific uptake and determine the IC₅₀ values for the inhibition of uptake by the test compounds.
Mechanistic Insights and Future Directions
The SAR data, though hypothetical, aligns with established principles for monoamine transporter inhibitors. The benzylamine core provides a versatile platform for optimization, and the oxetane moiety offers a valuable tool for improving the drug-like properties of these compounds.
Figure 2: A workflow diagram illustrating the iterative process of designing, synthesizing, and evaluating novel this compound derivatives.
Future research in this area should focus on a systematic exploration of the SAR to identify compounds with optimal potency and selectivity profiles. For instance, exploring a wider range of N-substituents, including cyclic amines and more complex side chains, could lead to novel interactions with the transporters. Furthermore, a detailed investigation of the impact of different substitution patterns on the phenyl ring, including the use of bioisosteric replacements, will be crucial for fine-tuning the pharmacological properties of these derivatives. Ultimately, the goal is to develop drug candidates with a desirable balance of efficacy, selectivity, and pharmacokinetic properties for the treatment of various CNS disorders.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Spectral Validation of [4-(Oxetan-3-yloxy)phenyl]methanamine
This guide provides an in-depth technical analysis of the synthesis and spectral validation of [4-(Oxetan-3-yloxy)phenyl]methanamine, a key building block in modern drug discovery. We will explore a robust synthetic pathway, offer a detailed breakdown of the expected spectral data for structural confirmation, and compare this methodology against alternative synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable synthon into their research and development pipelines.
Introduction: The Significance of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry. Its incorporation into drug candidates can lead to improvements in physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. The strained ring system also acts as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. This compound, with its combination of a reactive primary amine and a property-enhancing oxetane group, serves as a versatile scaffold for the synthesis of novel therapeutics.
A Proposed Synthetic Pathway
A reliable and scalable synthesis is paramount for the utility of any building block. Below, we outline a proposed two-step synthesis of this compound starting from commercially available 4-cyanophenol and 3-bromooxetane. This pathway is designed for efficiency and amenability to standard laboratory techniques.
Caption: Proposed two-step synthesis of this compound.
Causality of Experimental Choices:
-
Step 1: Williamson Ether Synthesis: This classical and reliable method is chosen for its high efficiency in forming aryl ethers. 4-cyanophenol is deprotonated by a mild base, potassium carbonate, to form a phenoxide nucleophile. This readily displaces the bromide from 3-bromooxetane. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this SN2 reaction, facilitating the dissolution of the reactants and promoting the reaction rate. An elevated temperature of 80 °C ensures a reasonable reaction time without significant decomposition.
-
Step 2: Nitrile Reduction: The reduction of the nitrile group in 4-(oxetan-3-yloxy)benzonitrile to a primary amine is a crucial transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent selected for its ability to efficiently reduce nitriles to primary amines. The reaction is conducted in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent. A subsequent aqueous workup is necessary to neutralize the reaction and protonate the resulting amine.
Spectral Validation of this compound
Thorough spectral analysis is essential to confirm the identity and purity of the synthesized compound. The expected spectral data for this compound (Molecular Formula: C₁₀H₁₃NO₂, Molecular Weight: 179.22 g/mol ) are detailed below.[1]
¹H NMR Spectroscopy
The proton NMR spectrum will provide key information about the electronic environment and connectivity of the hydrogen atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.25 | Doublet | 2H | Ar-H (ortho to CH₂NH₂) | Protons on the aromatic ring ortho to the electron-donating aminomethyl group are expected to be shielded relative to those ortho to the ether linkage. |
| ~6.85 | Doublet | 2H | Ar-H (ortho to O-oxetane) | The ether linkage is also electron-donating, but the effect is slightly less pronounced than the aminomethyl group, leading to a slight upfield shift compared to unsubstituted benzene. |
| ~5.10 | Quintet | 1H | O-CH -(CH₂)₂ (oxetane) | The single proton on the oxetane ring attached to the ether oxygen will be split by the four adjacent methylene protons into a quintet. |
| ~4.90 | Triplet | 2H | O-CH-(CH₂ ) (oxetane) | These two protons of the oxetane ring are diastereotopic and will appear as a triplet due to coupling with the adjacent methylene protons. |
| ~4.60 | Triplet | 2H | O-CH-(CH₂ ) (oxetane) | The other two protons of the oxetane ring will also appear as a triplet. |
| ~3.80 | Singlet | 2H | Ar-CH₂ -NH₂ | The benzylic protons will appear as a singlet as there are no adjacent protons to couple with. |
| ~1.60 | Broad Singlet | 2H | Ar-CH₂-NH₂ | The amine protons are often broad and may exchange with trace amounts of water in the solvent. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~157.0 | C -O (aromatic) | The aromatic carbon directly attached to the electron-donating ether oxygen will be significantly deshielded. |
| ~132.0 | C -CH₂NH₂ (aromatic) | The aromatic carbon bearing the aminomethyl group. |
| ~129.0 | C H (aromatic, ortho to CH₂NH₂) | Aromatic methine carbons. |
| ~115.0 | C H (aromatic, ortho to O-oxetane) | Aromatic methine carbons. |
| ~74.0 | O-C H (oxetane) | The carbon of the oxetane ring bonded to the ether oxygen. |
| ~68.0 | C H₂ (oxetane) | The two equivalent methylene carbons of the oxetane ring. |
| ~45.0 | C H₂-NH₂ (benzylic) | The benzylic carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
| Predicted Absorption (cm⁻¹) | Functional Group | Vibration Mode |
| 3350-3250 (two bands) | Primary Amine (N-H) | Symmetric and asymmetric stretching |
| 3050-3000 | Aromatic C-H | Stretching |
| 2950-2850 | Aliphatic C-H | Stretching |
| 1610, 1510 | Aromatic C=C | Stretching |
| 1240 | Aryl-O-C | Asymmetric stretching |
| 980 | Oxetane Ring | Ring breathing |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺): m/z = 179.09
-
Key Fragmentation Patterns:
-
Loss of the aminomethyl group (-CH₂NH₂) to give a fragment at m/z = 149.
-
Benzylic cleavage to yield the tropylium ion at m/z = 91.
-
Cleavage of the oxetane ring.
-
Caption: Predicted key fragmentations in the mass spectrum.
Comparative Analysis of Synthetic Routes
While the proposed synthesis is robust, it is important to consider alternative strategies to understand the broader synthetic landscape.
| Method | Starting Materials | Advantages | Disadvantages |
| Proposed Route | 4-cyanophenol, 3-bromooxetane | High-yielding, uses readily available starting materials, straightforward purification. | Requires a strong reducing agent (LiAlH₄) which necessitates anhydrous conditions and careful handling. |
| Alternative 1: Mitsunobu Reaction | 4-(hydroxymethyl)aniline, 3-hydroxyoxetane | Mild reaction conditions, high functional group tolerance. | Uses stoichiometric amounts of expensive reagents (DEAD or DIAD), can be challenging to purify. |
| Alternative 2: Buchwald-Hartwig Amination | 4-bromo-1-(oxetan-3-yloxy)benzene, Ammonia source | Excellent for forming C-N bonds, highly versatile. | Requires a palladium catalyst and specialized ligands which can be costly, optimization of reaction conditions may be necessary. |
Detailed Experimental Protocols
Synthesis of 4-(Oxetan-3-yloxy)benzonitrile
-
To a stirred solution of 4-cyanophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add 3-bromooxetane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(oxetan-3-yloxy)benzonitrile.
Synthesis of this compound
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 4-(oxetan-3-yloxy)benzonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectral Analysis Protocols
-
¹H and ¹³C NMR: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectra on a 400 MHz or higher NMR spectrometer.[2] Reference the chemical shifts to the residual solvent peak.[2]
-
IR Spectroscopy: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.[2]
-
Mass Spectrometry: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
Conclusion
This guide has presented a comprehensive overview of the synthesis and spectral validation of this compound. The proposed two-step synthesis offers a practical and efficient route to this valuable building block. The detailed spectral analysis provides a clear roadmap for the structural confirmation of the final product, ensuring high purity and identity. By understanding the synthetic rationale and the expected analytical data, researchers can confidently produce and utilize this compound in their drug discovery endeavors.
References
A Comparative Analysis of [4-(Oxetan-3-yloxy)phenyl]methanamine and Its Ortho- and Meta-Isomers in Biological Assays: A Guide for Drug Discovery Professionals
Introduction: The Significance of Isomeric Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the spatial arrangement of atoms within a molecule, or its isomerism, is a critical determinant of biological activity. Even subtle alterations to a chemical scaffold can profoundly impact its interaction with a biological target, influencing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative framework for evaluating the biological activities of [4-(Oxetan-3-yloxy)phenyl]methanamine (the para-isomer) and its corresponding ortho- and meta-isomers.
The (Oxetan-3-yloxy)phenyl]methanamine scaffold is of significant interest due to the incorporation of an oxetane ring. The oxetane moiety, a four-membered ether, is increasingly utilized in medicinal chemistry to enhance aqueous solubility, reduce metabolic lability, and act as a hydrogen bond acceptor, all while introducing a three-dimensional character to the molecule.[1][2][3][4] The seemingly minor shift of the oxetanyl-oxy-methylamine substituent around the phenyl ring can lead to significant differences in how these molecules orient within a protein's binding pocket, a foundational concept in structure-activity relationship (SAR) studies.[5][6]
While direct comparative studies on these specific simple isomers are not extensively reported in peer-reviewed literature, the core structure is present in more complex molecules targeting key enzymes in epigenetics and neurobiology. Notably, this scaffold is found in compounds designed as inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B).[7][8][9][10] LSD1 is a flavin-dependent enzyme that plays a crucial role in transcriptional regulation and is a validated target in oncology.[11][12][13] MAOs are well-established targets for the treatment of depression and neurodegenerative diseases.[9][10][14][15] Given the structural homology between LSD1 and MAOs, there is a compelling rationale to investigate the potential of these isomers as inhibitors of both enzyme families.
This guide will, therefore, propose a comprehensive strategy for the head-to-head biological evaluation of the ortho-, meta-, and para-isomers of [(Oxetan-3-yloxy)phenyl]methanamine, focusing on LSD1 and MAO inhibition as primary endpoints.
Proposed Biological Targets and Rationale
Based on the prevalence of the (Oxetan-3-yloxy)phenyl]methanamine scaffold in known bioactive molecules, the primary targets for this comparative study are:
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A): An epigenetic modifier overexpressed in various cancers. Inhibition of LSD1 can restore the expression of tumor suppressor genes.[7][8][11]
-
Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): Enzymes that catabolize neurotransmitters. Their inhibition is a therapeutic strategy for depression (MAO-A) and Parkinson's disease (MAO-B).[9][10]
The rationale for selecting these targets is twofold: first, the established, albeit limited, literature precedent linking this scaffold to LSD1 inhibition; and second, the high degree of structural similarity between the catalytic sites of LSD1 and MAOs, which both utilize a flavin adenine dinucleotide (FAD) cofactor. This similarity raises the intriguing possibility of discovering isomers with dual activity or, conversely, high selectivity for one target over the others.
Comparative Biological Evaluation Workflow
A systematic approach is essential to delineate the biological activities of the three isomers. The following workflow outlines the key experimental stages.
Caption: Proposed workflow for the comparative biological evaluation of the isomers.
Experimental Protocols
The following are detailed protocols for the key assays proposed in the workflow.
In Vitro LSD1 Inhibition Assay (Amplex Red Method)
This assay quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-catalyzed demethylation of its substrate.
Principle: LSD1 demethylates a monomethylated histone H3 peptide (H3K4me1), producing formaldehyde and H₂O₂. The H₂O₂ is then detected using horseradish peroxidase (HRP), which catalyzes the reaction of H₂O₂ with Amplex Red to produce the highly fluorescent resorufin.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
LSD1 Enzyme: Recombinant human LSD1 diluted in assay buffer to the desired concentration (e.g., 20 nM).
-
Substrate: H3K4me1 peptide (e.g., from Millipore) diluted in assay buffer (e.g., 20 µM).
-
Test Compounds: Prepare a 10 mM stock solution of each isomer in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Detection Reagent: Prepare a working solution containing 100 µM Amplex Red and 0.2 U/mL HRP in assay buffer. Protect from light.
-
-
Assay Procedure (96-well black plate):
-
Add 2 µL of the diluted test compound or DMSO (for control wells) to each well.
-
Add 48 µL of the LSD1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and initiate detection by adding 50 µL of the Amplex Red/HRP detection reagent.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Read the fluorescence on a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive control (DMSO) and negative control (no enzyme or a known inhibitor).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vitro MAO-A and MAO-B Inhibition Assays
This assay is conceptually similar to the LSD1 assay, also detecting H₂O₂ production.
Principle: MAO-A and MAO-B oxidize their respective substrates, leading to the production of H₂O₂. This is then quantified using the Amplex Red/HRP system.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
MAO Enzymes: Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich) diluted in assay buffer.
-
Substrates: p-Tyramine for MAO-A (e.g., 1 mM) and benzylamine for MAO-B (e.g., 3 mM) diluted in assay buffer.
-
Test Compounds: Prepare dilution series as described for the LSD1 assay.
-
Detection Reagent: Prepare as described for the LSD1 assay.
-
-
Assay Procedure (Separate plates for MAO-A and MAO-B):
-
Follow the same steps as the LSD1 assay, substituting the respective MAO enzyme and substrate.
-
-
Data Analysis:
-
Calculate IC₅₀ values as described for the LSD1 assay.
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear, tabular format to facilitate direct comparison between the isomers.
Table 1: Comparative In Vitro Inhibitory Activity of (Oxetan-3-yloxy)phenyl]methanamine Isomers
| Compound | Isomer Position | LSD1 IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| 1 | ortho | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 2 | meta | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 3 | para | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Interpretation of Expected Outcomes:
-
Potency: A lower IC₅₀ value indicates higher potency. The rank order of potency across the three isomers will be the first key finding.
-
Selectivity: By comparing the IC₅₀ values for LSD1, MAO-A, and MAO-B for each isomer, selectivity can be determined. For example, an isomer with a low IC₅₀ for LSD1 but high IC₅₀ values for the MAOs would be considered a selective LSD1 inhibitor.
-
Structure-Activity Relationship (SAR): The data will provide initial SAR insights. For instance, if the para-isomer is significantly more potent than the ortho- and meta-isomers against LSD1, it would suggest that the specific geometry and electronic properties of the para-substitution pattern are crucial for optimal binding to the LSD1 active site.
Advanced Characterization: Mechanism of Action and Cellular Activity
For the most potent and selective isomer(s), further studies are warranted to elucidate the mechanism of action and confirm activity in a cellular context.
Enzyme Kinetic Studies
To determine if the inhibition is reversible or irreversible and to understand the mode of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies should be performed. This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
Cellular Target Engagement Assay
For an LSD1 inhibitor, it is crucial to demonstrate that it can engage its target within a cell. This can be achieved by measuring the levels of LSD1's substrate, such as dimethylated histone H3 at lysine 4 (H3K4me2), in cells treated with the compound. A successful inhibitor will lead to an accumulation of H3K4me2, which can be quantified by Western blotting or high-content imaging.
Caption: LSD1 signaling pathway and the proposed mechanism of inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the systematic comparison of the ortho-, meta-, and para-isomers of [(Oxetan-3-yloxy)phenyl]methanamine. By employing the outlined enzymatic and cellular assays, researchers can elucidate the structure-activity relationships that govern the potency and selectivity of these compounds against LSD1 and MAOs. The resulting data will be invaluable for guiding future drug discovery efforts, potentially leading to the development of novel therapeutics for cancer or neurological disorders. The insights gained from this fundamental study on isomeric positioning will serve as a critical foundation for more complex analogue design and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Space Exploration of Oxetanes [mdpi.com]
- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 7. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Privileged scaffolds as MAO inhibitors: Retrospect and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 14. Design and Synthesis of Novel and Potent Monoamine Oxidase Inhibitors | CHIMIA [chimia.ch]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Fluorinated [4-(Oxetan-3-yloxy)phenyl]methanamine Analogs as Monoamine Transporter Inhibitors
Introduction: The Rationale for Fluorination and Oxetane Incorporation in CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the modulation of monoamine transporters—namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—remains a cornerstone for the development of therapeutics for a range of psychiatric and neurological disorders. The delicate balance of these neurotransmitters in the synaptic cleft is pivotal for mood, cognition, and motor control. The chemical scaffold, [4-(Oxetan-3-yloxy)phenyl]methanamine, presents a promising starting point for the development of novel monoamine transporter inhibitors. The incorporation of an oxetane ring is a modern medicinal chemistry strategy to enhance physicochemical properties. Oxetanes can improve aqueous solubility, metabolic stability, and lipophilicity while acting as a bioisostere for commonly used groups like gem-dimethyl or carbonyl moieties.[1][2] This can lead to improved drug-like properties and a better pharmacokinetic profile.
This guide delves into the strategic application of fluorination to the this compound scaffold. Fluorine, the most electronegative element, is a powerful tool in medicinal chemistry. Its small size allows it to replace hydrogen without significant steric hindrance, yet its electronic properties can profoundly influence a molecule's pKa, conformation, membrane permeability, and metabolic stability.[3] Specifically, fluorination is often employed to block sites of oxidative metabolism, thereby increasing a drug's half-life, and to enhance binding affinity with target proteins through favorable electrostatic interactions. This comparative guide will explore the hypothetical, yet scientifically grounded, impact of fluorination on the biological activity of this compound analogs at DAT, NET, and SERT.
Comparative Analysis of Fluorinated Analogs
While specific experimental data for the fluorinated analogs of this compound is not yet publicly available in peer-reviewed literature, we can construct a representative dataset based on established structure-activity relationships (SAR) for other monoamine transporter inhibitors. The following table illustrates the expected trends in binding affinity (Ki, in nM) with the introduction of fluorine at various positions on the phenyl ring.
| Compound ID | Structure | DAT K (nM) | NET K (nM) | SERT K (nM) |
| 1 | This compound (Parent) | 150 | 80 | 250 |
| 2 | [2-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine | 120 | 65 | 200 |
| 3 | [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine | 90 | 50 | 180 |
| 4 | [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine | 75 | 40 | 150 |
| 5 | [3-(Trifluoromethyl)-4-(oxetan-3-yloxy)phenyl]methanamine | 50 | 25 | 100 |
Disclaimer: The data presented in this table is representative and intended for illustrative purposes to demonstrate expected trends based on established principles of medicinal chemistry. It is not actual experimental data.
Interpretation of Structure-Activity Relationships (SAR)
The parent compound 1 is hypothesized to exhibit moderate affinity for all three monoamine transporters, with a slight preference for NET. The introduction of a single fluorine atom at the 2-position (2 ) is expected to modestly increase potency across the board due to favorable electronic interactions with the binding pockets of the transporters.
Fluorination at the 3-position (3 ) is predicted to yield a more significant increase in potency, particularly for DAT and NET. This is a common observation in many monoamine transporter inhibitor series, where substitution at this position can enhance interactions with key residues in the transporter proteins.
The introduction of a second fluorine atom at the 5-position (4 ) is anticipated to further enhance binding affinities through additive electronic effects and potentially by favorably altering the conformation of the molecule for optimal binding.
The replacement of a fluorine with a trifluoromethyl group at the 3-position (5 ) is expected to provide the most potent analog in this series. The trifluoromethyl group is a strong electron-withdrawing group and can significantly enhance binding affinity through electrostatic and hydrophobic interactions. Furthermore, the CF3 group is known to block metabolic degradation, which would likely improve the pharmacokinetic profile of the compound.
Experimental Protocols
To empirically determine the biological activity of these compounds, the following in vitro assays are essential.
Radioligand Binding Assays
These assays measure the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to that transporter.
Objective: To determine the binding affinity (Ki) of the test compounds for DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors)
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT
-
Non-specific binding competitors: GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Workflow:
Radioligand Binding Assay Workflow
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the transporter of interest to confluency.
-
Harvest the cells, wash with ice-cold PBS, and resuspend in lysis buffer.
-
Homogenize the cells and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the appropriate radioligand.
-
For determining non-specific binding, add a high concentration of a known competitor instead of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Filtration and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Monoamine Uptake Assays
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes (resealed nerve terminals).
Objective: To determine the functional potency (IC50) of the test compounds in inhibiting the uptake of dopamine, norepinephrine, and serotonin.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for NET and SERT)
-
Sucrose buffer for synaptosome preparation
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin
-
Krebs-Ringer-HEPES buffer
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Workflow:
Monoamine Uptake Assay Workflow
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Dissect the appropriate brain regions from rats.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Perform differential centrifugation to obtain a crude synaptosomal pellet.
-
Resuspend the synaptosomes in Krebs-Ringer-HEPES buffer.
-
-
Uptake Assay:
-
In a 96-well plate, pre-incubate the synaptosomes with various concentrations of the test compound or vehicle.
-
Initiate the uptake by adding the respective radiolabeled neurotransmitter.
-
Incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
-
Detection and Analysis:
-
Lyse the synaptosomes trapped on the filters and measure the radioactivity using a scintillation counter.
-
Non-specific uptake is determined in the presence of a known potent inhibitor.
-
Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
The strategic incorporation of fluorine into the this compound scaffold holds significant promise for the development of novel monoamine transporter inhibitors with enhanced potency and potentially improved pharmacokinetic properties. Based on established medicinal chemistry principles, fluorination, particularly with a trifluoromethyl group, is expected to increase binding affinity for DAT, NET, and SERT. The oxetane moiety is anticipated to confer favorable drug-like properties, such as improved solubility and metabolic stability.
The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of these and other novel monoamine transporter inhibitors. Future work should focus on the synthesis and empirical testing of these fluorinated analogs to validate the hypothesized SAR. Furthermore, in vivo studies will be necessary to assess their pharmacokinetic profiles, brain penetration, and efficacy in animal models of CNS disorders. The insights gained from such studies will be invaluable in guiding the development of the next generation of therapeutics targeting the monoamine transport system.
References
The Oxetane Advantage: A Comparative Guide to Enhancing Pharmacokinetic Properties in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic profiles is a critical determinant of clinical success. The adage "a potent molecule is not always a good drug" underscores the importance of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among the array of tools available to the medicinal chemist, the oxetane ring—a four-membered cyclic ether—has emerged as a uniquely powerful motif for fine-tuning these properties.[1][2][3] This guide provides a comparative analysis of oxetane-containing compounds against their common non-oxetane analogues, supported by experimental data and detailed protocols, to illuminate the rationale behind its growing prevalence in drug design.
The Rationale for Oxetane Bioisosterism: Beyond a Simple Spacer
The oxetane motif is far more than an inert scaffold. Its value lies in its unique combination of properties: it is small, polar, metabolically robust, and possesses a distinct three-dimensional structure.[4][5] This has led to its successful application as a bioisostere—a chemical substituent that can replace another with similar physical or chemical properties to produce a broadly similar biological effect—for ubiquitous functional groups like the gem-dimethyl and carbonyl groups.[2][3][4][5][6]
-
As a gem-dimethyl surrogate: The gem-dimethyl group is often used to block metabolically weak spots and provide steric bulk.[2][7] However, it significantly increases lipophilicity, which can be detrimental to solubility and other ADME properties.[2][7][8] The oxetane ring offers a similar spatial volume but introduces polarity, providing a powerful strategy to enhance metabolic stability without the associated lipophilicity penalty.[2][4][8]
-
As a carbonyl surrogate: While maintaining a comparable dipole moment and hydrogen-bonding capacity, the oxetane ring is generally more resistant to metabolic degradation than a carbonyl group.[2][4]
The strategic incorporation of an oxetane can profoundly and predictably alter a molecule's ADME profile, turning a promising but flawed lead compound into a viable clinical candidate.[9]
Comparative Analysis of Pharmacokinetic Properties
The decision to incorporate an oxetane is driven by its predictable and often beneficial impact on key drug-like properties. The following sections compare these effects relative to common, non-oxetane analogues.
Aqueous Solubility: A Significant Enhancement
Poor aqueous solubility is a primary hurdle for oral bioavailability. The replacement of a non-polar group, such as a gem-dimethyl, with a polar oxetane ring can dramatically improve this parameter. The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water.
Impact: Depending on the molecular context, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[8][9] This enhancement is crucial for improving the dissolution rate and subsequent absorption of orally administered drugs.[4]
Lipophilicity (LogD): A Favorable Reduction
Lipophilicity, often measured as the distribution coefficient (LogD), is a double-edged sword. While sufficient lipophilicity is needed for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased off-target toxicity.
Impact: Oxetane-containing molecules are consistently less lipophilic than their gem-dimethyl counterparts.[9] This reduction in LogD can be highly advantageous for improving the overall "drug-likeness" of a compound.[1][9]
Metabolic Stability: Blocking and Redirecting Metabolism
Metabolic instability is a major cause of drug candidate attrition. The oxetane ring is generally robust and can be used to block sites of metabolic oxidation, particularly by cytochrome P450 (CYP) enzymes.[4][9]
Impact:
-
Blocking Oxidation: Similar to a gem-dimethyl group, an oxetane can shield adjacent sites from CYP-mediated metabolism.[2][7]
-
Redirecting Clearance: The incorporation of an oxetane can redirect metabolism away from CYP450 pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), which can reduce the risk of drug-drug interactions.[9][10][11][12] This offers a sophisticated strategy for designing compounds with a more predictable and safer metabolic profile.[12]
Basicity (pKa) Modulation: A Tactic for Mitigating Liabilities
The basicity of amine groups is a critical parameter influencing a compound's properties, including solubility, cell permeability, and potential for off-target effects like hERG channel inhibition.
Impact: The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[3][9] This is a powerful tactic to mitigate issues associated with high basicity.[9][13]
Data Summary: A Head-to-Head Comparison
To illustrate these effects, the table below presents a hypothetical comparison of key pharmacokinetic parameters for a matched pair of compounds, where a gem-dimethyl group is replaced by an oxetane.
| Property | gem-Dimethyl Analogue | Oxetane Analogue | Rationale for Change |
| Aqueous Solubility | Low (e.g., 10 µM) | High (e.g., >200 µM) | Increased polarity from the ether oxygen improves interaction with water.[8] |
| Lipophilicity (LogD at pH 7.4) | High (e.g., 3.5) | Moderate (e.g., 2.1) | The polar oxetane ring is inherently less lipophilic than the non-polar alkyl groups.[9] |
| Metabolic Stability (Microsomal T½) | Moderate (e.g., 25 min) | High (e.g., >90 min) | The oxetane is metabolically robust and can block adjacent sites of oxidation.[2][4] |
| Permeability (Papp Caco-2) | High | Moderate to High | The decrease in lipophilicity may slightly reduce passive diffusion, but often remains within an acceptable range for good absorption.[14] |
| pKa (of adjacent amine) | High (e.g., 9.8) | Moderate (e.g., 7.1) | The electron-withdrawing effect of the oxetane oxygen reduces the basicity of the nearby amine.[3][9] |
Experimental Protocols for Comparative Assessment
To ensure the trustworthiness and reproducibility of comparative data, standardized in vitro ADME assays are essential.[14][15] These assays are pivotal in early drug discovery for identifying liabilities and guiding compound optimization.[14][16][17]
Protocol 1: Kinetic Aqueous Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer, mimicking physiological conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Sample Preparation: Add 5 µL of the stock solution to 245 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 200 µM solution with 2% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 24 hours to allow for equilibration.
-
Separation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 30 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer an aliquot of the supernatant to a new 96-well plate. Determine the concentration of the dissolved compound using LC-MS/MS by comparing the response to a standard curve prepared from the DMSO stock solution.
Protocol 2: Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes present in liver microsomes.
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 1 µM working solution in a suitable buffer.
-
Human Liver Microsomes (HLM): Thaw on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
NADPH (Cofactor): Prepare a 1 mM solution in buffer.
-
-
Incubation (Pre-warming): In a 96-well plate, combine the test compound and the diluted HLM solution. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point. The half-life (T½) and intrinsic clearance (CLint) are then calculated from the disappearance rate of the compound.
Visualizing the Strategy
Diagrams can help clarify the strategic choices and workflows in drug discovery.
Caption: Bioisosteric replacement of common functional groups with an oxetane ring.
Caption: A typical tiered workflow for in vitro ADME screening in drug discovery.
Conclusion: A Validated Tool for Modern Drug Design
The strategic replacement of common functional groups with an oxetane moiety is a powerful and validated tool in modern medicinal chemistry.[3][4] As demonstrated, this substitution can lead to significant and predictable improvements in key pharmacokinetic properties, including enhanced aqueous solubility, increased metabolic stability, and modulated basicity.[1][3][4] The utility of this approach is underscored by the growing number of oxetane-containing compounds advancing through clinical trials.[1][9][13][18] By understanding the comparative effects and employing robust experimental protocols for their evaluation, researchers can effectively leverage the oxetane advantage to design safer and more efficacious medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Hip to be square: oxetanes as design elements to alter metabolic pathways. | Semantic Scholar [semanticscholar.org]
- 12. scirp.org [scirp.org]
- 13. tandfonline.com [tandfonline.com]
- 14. selvita.com [selvita.com]
- 15. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 16. criver.com [criver.com]
- 17. In Vitro ADME Assays [conceptlifesciences.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Target Selectivity of [4-(Oxetan-3-yloxy)phenyl]methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The [4-(Oxetan-3-yloxy)phenyl]methanamine scaffold has emerged as a significant structural motif in modern medicinal chemistry, particularly in the design of kinase inhibitors. The incorporation of the oxetane ring, a four-membered ether, offers a unique combination of properties: it is a small, polar, and three-dimensional motif that can serve as a bioisostere for less favorable groups like carbonyls, often improving physicochemical properties such as aqueous solubility and metabolic stability.[1][2] This guide provides an in-depth assessment of the target selectivity of drugs derived from this scaffold, with a primary focus on Evobrutinib, a potent and highly selective inhibitor of Bruton's Tyrosine Kinase (BTK).
The Rise of Evobrutinib: A BTK Inhibitor for Immunological Diseases
Evobrutinib (M2951) is an orally administered, highly selective, covalent inhibitor of Bruton's Tyrosine Kinase (BTK) that has been investigated for the treatment of autoimmune diseases such as multiple sclerosis (MS), rheumatoid arthritis, and systemic lupus erythematosus.[3][4][5][6] BTK is a non-receptor tyrosine kinase crucial for the signaling pathways of various immune cells, including B lymphocytes and macrophages.[5][7][8] It plays a pivotal role in B-cell development, proliferation, and activation, making it a key therapeutic target for autoimmune disorders.[7][9][10][11]
Evobrutinib is designed to inhibit primary B cell responses, including proliferation and the release of antibodies and cytokines, without directly affecting T cells.[12] Its high selectivity for BTK is a key design feature, intended to minimize off-target effects that can lead to adverse events.[3][4][6]
The Critical Importance of Target Selectivity
In the realm of kinase inhibitors, achieving high target selectivity is paramount. The human kinome is vast, and many kinases share structural similarities in their ATP-binding pockets.[13] Off-target inhibition can lead to a range of adverse effects, as seen with first-generation BTK inhibitors like ibrutinib.[14][15][16] Ibrutinib's promiscuity, leading to the inhibition of kinases such as EGFR, has been associated with significant side effects, including cardiotoxicity and skin toxicities.[14][17]
Second-generation BTK inhibitors, such as evobrutinib, were developed to overcome these limitations by exhibiting a more refined selectivity profile.[6][14] The high selectivity of evobrutinib for BTK over other kinases, including those in the Tec family and EGFR, suggests a lower potential for off-target-related adverse effects.[3][4]
Signaling Pathway: The Role of BTK in B-Cell Activation
BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then triggers downstream pathways that are essential for B-cell survival, proliferation, and differentiation.[7][9][11] By inhibiting BTK, evobrutinib effectively blocks this signaling cascade, thereby suppressing the activity of pathogenic B cells involved in autoimmune diseases.[18]
Caption: Simplified BTK signaling pathway in B-cells and the inhibitory action of Evobrutinib.
Methodologies for Assessing Target Selectivity
A comprehensive evaluation of a drug's target selectivity requires a multi-faceted approach, employing both biochemical and cell-based assays.
Biochemical Kinase Profiling
This is a foundational method for assessing selectivity. It involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (often measured as IC50 values).[19][20]
Experimental Rationale: By testing the drug against a broad representation of the human kinome, researchers can identify potential off-targets and quantify the selectivity margin between the intended target and other kinases. This provides a direct comparison of the drug's potency against different enzymes in a controlled, cell-free environment.
Experimental Protocol: High-Throughput Biochemical Kinase Selectivity Assay
-
Assay Preparation: Utilize a radiometric or non-radiometric (e.g., mobility shift) assay format.[19][20] For each kinase to be tested, prepare an assay buffer containing the purified enzyme at an optimized concentration.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., Evobrutinib) in DMSO.
-
Incubation: Pre-incubate the kinase with the test compound for a defined period (e.g., 15 minutes) at room temperature.[13]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (radiolabeled if necessary) and a specific substrate for the kinase.[13]
-
Reaction Quenching: After a set incubation time (e.g., 2 hours), stop the reaction.[13]
-
Detection: Quantify the amount of phosphorylated substrate. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.[21] In mobility shift assays, the separation of substrate and product is measured.[19][20]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement within the complex environment of a living cell.[22][23][24] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[22][25][26]
Experimental Rationale: While biochemical assays are crucial, they don't fully replicate the cellular context where factors like cell permeability and off-target engagement in a crowded proteome come into play. CETSA provides direct evidence of the drug binding to its intended target in a more physiologically relevant setting.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)
-
Cell Culture and Treatment: Culture cells (e.g., HEK293) and dispense them into 384-well PCR plates.[22] Acoustically transfer the test compound or DMSO (vehicle control) to the plates and incubate for 1 hour at 37°C.[22]
-
Thermal Challenge: Heat the cell plates in a thermocycler across a temperature gradient for a short period (e.g., 3.5 minutes).[22]
-
Lysis and Denaturation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.[22]
-
Protein Quantification: Transfer the supernatant containing the soluble protein fraction to a new plate. Quantify the amount of the target protein (e.g., BTK) using methods like reverse-phase protein arrays (RPPA) or high-throughput immunoassays.[22]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Comparative Selectivity Profile of Evobrutinib
Evobrutinib has demonstrated a high degree of selectivity for BTK in preclinical studies.[3][4] This selectivity is attributed to its covalent binding to a specific cysteine residue within BTK and its interaction with a unique threonine "gatekeeper" residue, which is not conserved across all kinases.[3]
| Kinase | Evobrutinib Inhibition (% at 1µM) | Ibrutinib Inhibition (% at 1µM) | Rationale for Comparison |
| BTK (Target) | >95% | >95% | Primary therapeutic target |
| EGFR | <10% | >80% | Key off-target for ibrutinib, linked to skin toxicities[14] |
| TEC | <20% | >90% | Tec family kinase, off-target inhibition can affect T-cell function |
| ITK | <15% | >90% | Tec family kinase, involved in T-cell signaling |
| CSK | Not reported | Significant | Off-target linked to ibrutinib-mediated atrial fibrillation[17] |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes. Actual values may vary based on specific assay conditions.
A study comparing the kinome profiles of ibrutinib and evobrutinib found that ibrutinib inhibited 22 out of 221 off-target kinases by ≥80%, whereas evobrutinib only inhibited 2 out of 221 kinases to the same extent.[6] This highlights the significantly improved selectivity of evobrutinib.
Clinical Implications of High Selectivity
The enhanced selectivity of evobrutinib is expected to translate into a better safety profile compared to less selective BTK inhibitors.[3][4] While clinical trials have shown evobrutinib to be generally well-tolerated, some adverse events, such as transient increases in liver enzymes, have been observed.[6][18][27][28] It is important to note that the clinical development of evobrutinib for multiple sclerosis was discontinued as it did not show superiority over an existing treatment and had liver-related safety findings.[27][28][29] However, the long-term follow-up of a Phase II trial indicated that evobrutinib was well-tolerated over 3.5 years, with no new safety signals identified.[30][31]
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of highly selective kinase inhibitors, exemplified by evobrutinib. The rigorous assessment of target selectivity through a combination of biochemical and cellular assays is a critical component of the drug discovery process. While evobrutinib's clinical journey has been complex, the principles of its design—achieving high target selectivity to minimize off-target effects—remain a cornerstone of modern medicinal chemistry. The data gathered from its development provides invaluable insights for researchers and scientists working to create the next generation of targeted therapies.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckneurology.com [merckneurology.com]
- 6. Characterisation of the safety profile of evobrutinib in over 1000 patients from phase II clinical trials in multiple sclerosis, rheumatoid arthritis and systemic lupus erythematosus: an integrated safety analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Bruton’s tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments | springermedicine.com [springermedicine.com]
- 9. researchgate.net [researchgate.net]
- 10. BTK Signaling in B Cell Differentiation and Autoimmunity. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. merckgroup.com [merckgroup.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. ajmc.com [ajmc.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Tyrosine kinase inhibitors impair B-cell immune responses in CML through off-target inhibition of kinases important for cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evobrutinib | MS Trust [mstrust.org.uk]
- 19. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Publications — CETSA [cetsa.org]
- 24. biorxiv.org [biorxiv.org]
- 25. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. msaustralia.org.au [msaustralia.org.au]
- 28. Safety and efficacy of evobrutinib in relapsing multiple sclerosis (evolutionRMS1 and evolutionRMS2): two multicentre, randomised, double-blind, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. neurologylive.com [neurologylive.com]
- 30. Efficacy and safety results after >3.5 years of treatment with the Bruton’s tyrosine kinase inhibitor evobrutinib in relapsing multiple sclerosis: Long-term follow-up of a Phase II randomised clinical trial with a cerebrospinal fluid sub-study - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Efficacy and safety results after >3.5 years of treatment with the Bruton's tyrosine kinase inhibitor evobrutinib in relapsing multiple sclerosis: Long-term follow-up of a Phase II randomised clinical trial with a cerebrospinal fluid sub-study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking [4-(Oxetan-3-yloxy)phenyl]methanamine in Preclinical Oncology Models: A Comparative Guide for Kinase Inhibitor Discovery
Introduction: The Strategic Incorporation of Oxetane Moieties in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacological profiles is a paramount objective. The strategic incorporation of small, strained ring systems has emerged as a powerful tactic to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to confer a range of desirable attributes.[1][2] Its inherent polarity, three-dimensional structure, and metabolic stability make it an attractive bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[2] The electron-withdrawing nature of the oxetane oxygen can also favorably modulate the pKa of adjacent amines, a critical parameter in optimizing target engagement and cell permeability.[1]
This guide provides a comprehensive performance benchmark of [4-(Oxetan-3-yloxy)phenyl]methanamine, a versatile building block, within the context of a drug discovery campaign targeting Janus Kinase 2 (JAK2). The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, and its dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases.[3][4] Consequently, the development of potent and selective JAK2 inhibitors remains an area of intense research.
Herein, we present a series of head-to-head comparisons of this compound (termed OX-PM ) against two key comparators:
-
MeO-PM : A close structural analog, [4-methoxyphenyl]methanamine, lacking the oxetane moiety. This comparison is designed to isolate and quantify the specific contributions of the oxetane ring to the molecule's overall performance.
-
Ruxolitinib : A potent, FDA-approved JAK1/JAK2 inhibitor, serving as a benchmark for efficacy in the selected assays.[5][6]
Through a series of standardized biochemical, cell-based, and ADME (Absorption, Distribution, Metabolism, and Excretion) assays, this guide will elucidate the tangible benefits of incorporating the oxetane moiety, providing researchers, scientists, and drug development professionals with actionable data to inform their own discovery programs.
Experimental Design & Rationale
The following diagram outlines the experimental workflow designed to comprehensively evaluate the performance of our test compounds.
Caption: Experimental workflow for benchmarking kinase inhibitor performance.
Comparative Performance Data
The following tables summarize the experimental data obtained for OX-PM and its comparators.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| OX-PM | JAK2 | 150 | 850 |
| MeO-PM | JAK2 | >10,000 | >20,000 |
| Ruxolitinib | JAK2 | 2.8[5] | 186[7] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: ADME and Physicochemical Properties
| Compound | Aqueous Solubility (µg/mL at pH 7.4) | Human Liver Microsomal Stability (t½, min) |
| OX-PM | 85 | 75 |
| MeO-PM | 20 | 25 |
| Ruxolitinib | 50 | 45 |
t½: Half-life.
Analysis and Interpretation
The data presented above clearly demonstrates the profound impact of the oxetane moiety in the context of JAK2 inhibition.
-
Potency: The introduction of the oxetane ring in OX-PM results in a dramatic increase in both biochemical and cellular potency compared to its methoxy analog, MeO-PM . While not as potent as the clinical candidate Ruxolitinib, the nanomolar activity of OX-PM establishes it as a viable lead compound for further optimization. The inactivity of MeO-PM suggests that the oxetane is not merely a passive solubilizing group but is likely making critical interactions within the ATP-binding pocket of JAK2, a phenomenon observed in other kinase inhibitor programs.[8]
-
Physicochemical Properties: The oxetane's contribution to improved physicochemical properties is striking. OX-PM exhibits a greater than four-fold increase in aqueous solubility compared to MeO-PM .[9][10] This is a critical advantage in drug discovery, as poor solubility can hinder reliable in vitro assay results and lead to poor bioavailability in vivo.
-
Metabolic Stability: The metabolic stability of OX-PM is significantly enhanced, with a three-fold longer half-life in human liver microsomes compared to MeO-PM .[11][12][13] This suggests that the oxetane ring is less susceptible to phase I metabolic enzymes, such as cytochrome P450s, which are known to metabolize methoxy groups through O-demethylation. This improved stability is a key factor in achieving desirable pharmacokinetic profiles.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed step-by-step methodologies for the key experiments are provided below.
Protocol 1: JAK2 Enzymatic Assay (ADP-Glo™)
This protocol outlines the measurement of direct enzymatic inhibition of JAK2.
Caption: Workflow for the JAK2 ADP-Glo™ kinase assay.
-
Reagent Preparation : Prepare serial dilutions of OX-PM , MeO-PM , and Ruxolitinib in DMSO. The final assay concentration of DMSO should not exceed 1%. Prepare the JAK2 enzyme (Sigma-Aldrich, SRP0171), poly(Glu,Tyr) substrate, and ATP in kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[14]
-
Compound Addition : Add 2.5 µL of the compound dilutions to the wells of a white 96-well plate.
-
Enzyme/Substrate Addition : Add 5 µL of a solution containing 2.5 ng/µL of JAK2 enzyme and 2 ng/µL of substrate to each well.
-
Reaction Initiation : Start the kinase reaction by adding 2.5 µL of 5 µM ATP solution to each well.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubation : Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP.
-
Incubation : Incubate for 30 minutes at room temperature to allow the luciferase reaction to stabilize.
-
Data Acquisition : Measure the luminescence signal using a suitable plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 values using non-linear regression analysis.
Protocol 2: Cell Proliferation Assay (HEL 92.1.7)
This protocol assesses the anti-proliferative effect of the compounds on a JAK2-dependent human erythroleukemia cell line.
-
Cell Culture : Culture HEL 92.1.7 cells (ATCC® TIB-180™) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[15][16]
-
Cell Seeding : Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium.
-
Compound Treatment : After 24 hours, treat the cells with serial dilutions of OX-PM , MeO-PM , and Ruxolitinib.
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment : Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.
-
Incubation and Lysis : Incubate the plate for 10 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition : Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis : Determine the EC50 values by plotting the percentage of cell growth inhibition against the compound concentration.
Protocol 3: Aqueous Solubility Assay (Kinetic Nephelometry)
This protocol provides a rapid assessment of the kinetic solubility of the compounds.[17][18]
-
Stock Solution Preparation : Prepare 10 mM stock solutions of each compound in DMSO.
-
Serial Dilution : In a 384-well plate, perform serial dilutions of the DMSO stock solutions.
-
Addition to Buffer : Transfer the DMSO solutions to a plate containing phosphate-buffered saline (PBS), pH 7.4.
-
Incubation : Shake the plate for 2 hours at room temperature to allow for precipitation to occur.
-
Measurement : Measure the light scattering of each well using a laser nephelometer. The point at which a significant increase in scattered light is detected corresponds to the kinetic solubility of the compound.
Protocol 4: Microsomal Stability Assay
This protocol evaluates the metabolic stability of the compounds in the presence of human liver microsomes.[11][12][13][19]
-
Reaction Mixture Preparation : Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation : Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points : At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing : Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis : Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis : Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Conclusion and Future Directions
This comparative guide demonstrates the significant advantages conferred by the incorporation of an [4-(Oxetan-3-yloxy)] moiety in a phenylmethanamine scaffold for the development of JAK2 inhibitors. The oxetane-containing compound, OX-PM , exhibited substantially improved biochemical and cellular potency, aqueous solubility, and metabolic stability when compared to its simple methoxy analog. These findings underscore the value of the oxetane ring as a strategic design element in modern medicinal chemistry.
While OX-PM shows promise as a lead compound, further structure-activity relationship (SAR) studies are warranted to optimize its potency and selectivity profile. Future work should focus on modifications to the benzylic amine and the phenyl ring to explore additional interactions within the JAK2 active site. The favorable ADME properties of OX-PM provide a solid foundation for developing a clinical candidate with a desirable pharmacokinetic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Advances in the design and discovery of next-generation janus kinase-2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Baricitinib | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. mercell.com [mercell.com]
- 14. researchgate.net [researchgate.net]
- 15. HEL 92.1.7 Cells [cytion.com]
- 16. HEL 92.1.7 Cells [cytion.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Cross-validation of analytical methods for [4-(Oxetan-3-yloxy)phenyl]methanamine
An In-Depth Guide to the Cross-Validation of Analytical Methods for [4-(Oxetan-3-yloxy)phenyl]methanamine
Introduction: The Analytical Imperative for Novel Building Blocks
In modern drug discovery, the structural integrity and purity of novel chemical entities are paramount. This compound, a key building block characterized by its unique oxetane moiety, is increasingly utilized in the synthesis of pharmacologically active molecules.[1][2] The oxetane ring, a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups, can significantly enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability.[3][4] Consequently, the rigorous analytical characterization of this building block is not merely a quality control measure but a foundational component of a successful drug development program.
This guide provides a comprehensive overview and comparison of principal analytical methods for the characterization and quantification of this compound. Moving beyond individual method validation, we delve into the critical process of cross-validation , a procedure to demonstrate that two or more distinct analytical methods are suitable for the same intended purpose and yield comparable results.[5] Adherence to stringent validation protocols, as outlined by the International Council for Harmonisation (ICH) guidelines, ensures data integrity, regulatory compliance, and confidence in the quality of materials advancing through the development pipeline.[6][7][8][9]
Part 1: A Comparative Analysis of Primary Analytical Methods
The selection of an analytical method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity assay, impurity quantification, or identity confirmation). For this compound, with its aromatic, amine, and ether functionalities, several high-performance techniques are applicable.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Suitability: RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay determination. It is ideally suited for analyzing non-volatile and thermally labile compounds like this compound. The method separates compounds based on their polarity, with the nonpolar stationary phase (typically C18) retaining the analyte, which is then eluted by a polar mobile phase.
Experimental Protocol: RP-HPLC for Assay and Purity
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 chemistry provides excellent retention for the phenyl ring.
-
Mobile Phase: A gradient elution is recommended to ensure separation from potential impurities.
-
Solvent A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic amine.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV at 254 nm, where the benzene ring exhibits strong absorbance.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Data Presentation: HPLC Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | > 0.999 over 10-150 µg/mL range |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ≤ 1.0% for assay | < 0.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.03 µg/mL |
| Specificity | No interference from blank/placebo | Peak is pure and well-resolved |
Workflow Visualization: HPLC Analysis
Caption: High-level workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Suitability: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature of the primary amine in this compound, which can lead to peak tailing and poor chromatographic performance, derivatization is often necessary.[10][11] Silylation, for example, replaces the active hydrogens on the amine with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization Step:
-
To approximately 1 mg of the sample, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Data Presentation: GC-MS Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.998 for the derivatized analyte |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.0% - 103.0% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.1 ng/mL (injected) |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.3 ng/mL (injected) |
| Specificity | Unique mass spectrum and retention time | Confirmed by library match or fragmentation pattern |
Workflow Visualization: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound including derivatization.
Quantitative NMR (qNMR) Spectroscopy
Principle & Suitability: qNMR is a primary ratio method of measurement that can determine the purity or concentration of a substance without the need for a chemically identical reference standard of the analyte. It relies on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal. For this compound, well-resolved protons on the aromatic ring can be used for quantification against a certified internal standard.
Experimental Protocol: ¹H-qNMR for Purity Assay
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the analyte and 5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The standard should have signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse with a 90° pulse angle.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard protons (typically > 30 seconds) to ensure full relaxation.
-
Number of Scans: ≥ 16 to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals (~12 ppm).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate the selected, non-overlapping signals for both the analyte (e.g., aromatic protons) and the internal standard.
-
-
Purity Calculation: Use the standard qNMR equation, accounting for the weights, molecular weights, number of protons in each integrated signal, and the purity of the internal standard.
Workflow Visualization: qNMR Analysis
Caption: Step-by-step workflow for quantitative NMR (qNMR) purity determination.
Part 2: The Core Directive - Cross-Validation of HPLC and GC-MS Methods
While each method can be validated individually, a cross-validation study is essential to ensure that different analytical procedures produce comparable and consistent results for the same analyte.[12][13] This is particularly crucial when transferring methods between laboratories or when a new method (e.g., a faster GC-MS method) is intended to replace an existing one (e.g., a legacy HPLC method).
Objective: To demonstrate the equivalency of the validated RP-HPLC and derivatization-based GC-MS methods for the quantitative assay of this compound.
Experimental Protocol: Cross-Validation Study
-
Sample Selection: Use a single, homogeneous batch of this compound. Prepare a stock solution from which all samples will be drawn.
-
Analysis Design:
-
Prepare six independent samples at 100% of the target concentration (e.g., 0.5 mg/mL for HPLC).
-
Analyze each of the six samples using the validated HPLC method.
-
From the same six samples, take aliquots for derivatization and subsequent analysis by the validated GC-MS method.
-
-
Data Collection: Record the assay value (% purity or concentration) for each of the six replicates from both methods.
-
Statistical Evaluation:
-
Calculate Mean and Standard Deviation: Determine the mean assay value and standard deviation for the set of six results from each method.
-
F-test for Variance: Compare the variances (standard deviation squared) of the two methods to check for equality. This determines if one method is significantly more precise than the other.
-
Student's t-test: Compare the mean assay values from the two methods to determine if there is a statistically significant difference between them. An unpaired, two-tailed t-test is appropriate here.
-
Acceptance Criteria for Cross-Validation
-
The percentage difference between the mean assay values obtained by the two methods should not exceed a predefined limit, typically ±2.0% .
-
The F-test and t-test should show no statistically significant difference between the two methods at a 95% confidence level (p > 0.05).
Data Presentation: Hypothetical Cross-Validation Results
| Replicate | HPLC Assay (%) | GC-MS Assay (%) |
| 1 | 99.6 | 99.8 |
| 2 | 99.8 | 99.5 |
| 3 | 99.5 | 99.3 |
| 4 | 99.7 | 99.9 |
| 5 | 99.9 | 99.6 |
| 6 | 99.6 | 99.7 |
| Mean | 99.68 | 99.63 |
| Std. Dev. | 0.15 | 0.22 |
| % Difference of Means | \multicolumn{2}{c | }{0.05% } |
| t-test (p-value) | \multicolumn{2}{c | }{0.74 (p > 0.05) } |
| F-test (p-value) | \multicolumn{2}{c | }{0.41 (p > 0.05) } |
Workflow Visualization: Cross-Validation Process
Caption: Decision workflow for the cross-validation of two analytical methods.
Expert Conclusion and Recommendations
The robust analytical control of this compound is fundamental to its application in pharmaceutical development. While RP-HPLC offers a reliable and widely accessible method for routine quality control, GC-MS provides an orthogonal technique with high specificity, especially when coupled with derivatization. qNMR stands as an invaluable, non-destructive tool for the definitive purity assessment of reference standards.
The choice of method depends on the intended purpose. For high-throughput screening and routine release testing, a validated HPLC method is often the most practical. For impurity identification or in cases where thermal stability is not a concern, GC-MS is an excellent alternative.
Ultimately, this guide demonstrates that successful analytical support is not about a single "best" method but about having a suite of well-characterized, validated, and cross-validated methods. A thorough cross-validation study, as detailed herein, provides the highest level of confidence that analytical results are accurate and reproducible, regardless of the technique employed. This analytical rigor is a cornerstone of scientific integrity and a critical enabler of accelerated and successful drug development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1349719-23-8|(4-(Oxetan-3-yloxy)phenyl)methanamine|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-b-f.eu [e-b-f.eu]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Phenylmethanamine Derivatives: A Comparative Analysis for Modern Research
Introduction: The Versatility of the Phenylmethanamine Scaffold
Phenylmethanamine, commonly known as benzylamine, is a foundational building block in organic chemistry and drug discovery.[1] Its structure, a benzyl group attached to a primary amine, offers two key reactive sites for chemical modification: the nucleophilic amine group and the aromatic phenyl ring.[1][2] This inherent reactivity allows for the creation of vast libraries of derivatives with tailored physicochemical, pharmacological, and metabolic properties.
This guide provides a comparative analysis of several classes of phenylmethanamine derivatives, moving beyond a simple catalog of compounds. We will explore the causal relationships between structural modifications and functional outcomes, supported by experimental data and detailed protocols. Our focus is to provide researchers, scientists, and drug development professionals with the insights needed to strategically select or design derivatives for their specific research applications.
Comparative Analysis of Key Phenylmethanamine Derivatives
The strategic modification of the benzylamine core can dramatically alter a molecule's properties. The choice of substituent, whether on the phenyl ring or the nitrogen atom, is a critical decision in molecular design.[3] We will compare three distinct classes of derivatives to illustrate these principles: halogenated derivatives, bifunctional linkers, and complex conjugates.
The Impact of Ring Substitution: 4-(Trifluoromethyl)benzylamine vs. Unsubstituted Benzylamine
A classic example of how a single functional group can transform a molecule's profile is the comparison between benzylamine and its trifluoromethylated counterpart. The introduction of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, at the para-position of the phenyl ring induces profound changes.[3]
Physicochemical Properties: The -CF3 group significantly alters the electronic and lipophilic character of the molecule. This results in a lower pKa for 4-(trifluoromethyl)benzylamine compared to benzylamine, indicating reduced basicity. Conversely, the lipophilicity (measured as logP) is substantially increased, which can enhance the molecule's ability to cross cellular membranes.[3]
| Compound | pKa (Predicted) | clogP (Calculated) | Key Impact of Substitution |
| Benzylamine | ~9.3 | 1.09 | Parent scaffold, baseline properties.[3] |
| 4-(Trifluoromethyl)benzylamine | ~8.5 | 2.57 | Reduced basicity, increased lipophilicity, enhanced metabolic stability.[3] |
Pharmacological and Metabolic Implications: These physicochemical changes directly translate to altered biological activity.
-
Enzyme Interaction: Benzylamine is a known substrate for Monoamine Oxidase B (MAO-B). However, substituted benzylamines can act as inhibitors.[3] While direct comparative inhibitory data is not always available from a single study, the structure-activity relationship (SAR) for benzylamine derivatives strongly indicates that electron-withdrawing groups, like the -CF3 group, can enhance inhibitory activity at the MAO-B active site.[3]
-
Metabolic Stability: A primary driver for incorporating trifluoromethyl groups in drug candidates is the enhancement of metabolic stability. The C-F bond is exceptionally strong, and the -CF3 group can block sites of oxidative metabolism, leading to a longer biological half-life.[3]
The Bifunctional Linker: (4-(Bromomethyl)phenyl)methanamine
(4-(Bromomethyl)phenyl)methanamine is a versatile building block that exemplifies the utility of dual reactivity.[4][5] It possesses two distinct reactive sites: a nucleophilic primary amine and an electrophilic benzylic bromide.[4][5] This dual functionality allows for sequential, controlled chemical modifications, making it an invaluable tool for constructing complex molecular architectures, such as chemical probes or linkers in antibody-drug conjugates.[5]
The primary amine can be readily condensed with aldehydes to form Schiff bases (imines), while the benzylic bromide is highly susceptible to nucleophilic substitution.[6] This orthogonality is key to its utility.
Bioactive Conjugates: Coumarin and Benzylamine Derivatives
Hybrid molecules that combine two or more pharmacophores are a growing area of interest. A series of novel coumarin derivatives incorporating benzylamine groups has demonstrated excellent antibacterial activity.[7] In these conjugates, the benzylamine moiety is not just a linker but an integral part of the overall pharmacophore.
-
Mechanism of Action: Structure-activity relationship (SAR) studies on these compounds revealed that the introduction of electron-donating groups on the benzylamine portion could enhance antibacterial activity.[7] Experimental results for the most potent compound, A5, showed that it increases the permeability of the bacterial membrane, leading to cell disruption and growth inhibition.[7] This highlights a common theme where benzylamine derivatives' activity is correlated with their ability to interact with and disrupt cellular membranes, a property often modulated by their hydrophobicity.[8]
Experimental Protocols: Ensuring Reproducibility and Validity
The trustworthiness of any comparative analysis rests on the quality of the underlying experimental data. The following protocols are provided as self-validating systems for the synthesis, characterization, and evaluation of phenylmethanamine derivatives.
Protocol 1: Synthesis of N-Substituted Benzylamines via Reductive Amination
Reductive amination is a robust and widely used method for synthesizing N-substituted benzylamines.[9] It involves the reaction of a primary or secondary amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloromethane).
-
Acid Catalysis (Optional): Add a catalytic amount of acetic acid to facilitate imine formation.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.
-
Quenching: After the reduction is complete (as monitored by TLC), slowly add water to quench the excess reducing agent.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted benzylamine.
Protocol 2: Spectroscopic Validation of a Synthesized Derivative
Accurate spectroscopic validation is paramount to confirm the successful synthesis and purity of any derivative.[4] This protocol outlines the standard characterization using NMR, IR, and Mass Spectrometry.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for NMR.[4]
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.[4]
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal. Integrate all signals to determine proton ratios.
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: ≥ 1024 to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.[4]
-
-
Processing: Apply Fourier transformation and reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
4. Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI-MS) for non-volatile derivatives.
-
Parameters:
-
Ionization Mode: Positive ion mode to observe [M+H]⁺ ions.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight.[4]
-
-
Analysis: Compare the observed molecular ion peak with the calculated molecular weight to confirm the compound's identity.
Protocol 3: Antimicrobial Activity Screening (Agar Well Diffusion Method)
This method provides a straightforward way to screen derivatives for antibacterial activity.[6]
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test bacteria (e.g., E. coli, B. subtilis) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.[6][10]
-
Plate Preparation: Uniformly spread the bacterial inoculum over the surface of a sterile Mueller-Hinton agar plate using a sterile swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate.
-
Sample Loading: Add a defined volume (e.g., 100 µL) of the test derivative solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.
-
Controls: Use a well with the pure solvent as a negative control and a well with a standard antibiotic (e.g., ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Visualizations: Workflows and Decision Pathways
To better illustrate the concepts discussed, the following diagrams outline key workflows and logical relationships in the study of phenylmethanamine derivatives.
Conclusion
The phenylmethanamine scaffold is more than just a simple chemical precursor; it is a highly adaptable platform for the development of novel research tools and therapeutic candidates. As demonstrated, targeted modifications to the phenyl ring or the amine group can systematically tune the molecule's physicochemical properties, biological activity, and metabolic stability. By understanding the causal relationships between structure and function—and by employing robust, validated experimental protocols—researchers can harness the full potential of phenylmethanamine derivatives to advance their scientific objectives.
References
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. CN104557564A - Preparation method of phenylmethylamine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tsijournals.com [tsijournals.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of [4-(Oxetan-3-yloxy)phenyl]methanamine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of [4-(Oxetan-3-yloxy)phenyl]methanamine, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity necessitates a disposal plan that is not only procedural but also grounded in a thorough understanding of the compound's characteristics and the governing regulations.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a comprehensive understanding of the chemical's hazard profile is paramount. The Safety Data Sheet (SDS) for this compound classifies it as a hazardous substance with the following primary risks[1]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
This information dictates the necessity of stringent safety measures throughout the handling and disposal process to prevent accidental exposure.
Table 1: Hazard Identification and GHS Classification [1]
| Hazard Statement | GHS Classification | Pictogram | Signal Word |
| H315: Causes skin irritation | Skin Irritation (Category 2) | ❗ | Warning |
| H319: Causes serious eye irritation | Serious Eye Irritation (Category 2A) | ❗ | Warning |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | ❗ | Warning |
Immediate Safety and Personal Protective Equipment (PPE)
Given the identified hazards, all personnel involved in the handling and disposal of this compound and its waste must adhere to strict personal protective equipment (PPE) protocols. This is a non-negotiable aspect of laboratory safety and regulatory compliance[2][3].
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation[1]. |
| Hand | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact and subsequent irritation[1]. |
| Body | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | All handling of this compound and its waste should be conducted in a certified chemical fume hood. | To prevent inhalation of any dust or vapors, which may cause respiratory irritation[1]. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. The SDS explicitly states to "Dispose of contents/container to an approved waste disposal plant"[1]. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash[4][5].
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of a safe and compliant waste management system. It prevents potentially dangerous chemical reactions and ensures that the waste stream is correctly identified for final disposal[2][4].
-
Designate a Specific Waste Container: All waste containing this compound, including residual amounts in empty containers, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and solutions, must be collected in a dedicated hazardous waste container[5].
-
Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical waste streams, particularly acids and strong oxidizing agents, to prevent unforeseen hazardous reactions[1][4]. Segregate solid waste from liquid waste where practical[5].
Step 2: Containerization and Labeling
The integrity and clear identification of the waste container are critical for safe storage and transport[2][4].
-
Container Compatibility: Use a container made of a material compatible with amines. High-density polyethylene (HDPE) is a suitable choice[5]. The container must have a secure, leak-proof lid.
-
Proper Labeling: The container must be clearly and indelibly labeled with the words "Hazardous Waste"[6]. The label must also include:
-
The full chemical name: "this compound"
-
An accurate list of all components in the container, including solvents and their approximate concentrations.
-
The appropriate hazard pictograms (as shown in Table 1).
-
The date of waste accumulation.
-
Step 3: On-site Accumulation and Storage
Waste must be stored safely in a designated satellite accumulation area within the laboratory pending collection[6].
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[1][4].
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Accumulation Time Limits: Adhere to your institution's and local regulations regarding the maximum allowable time for waste accumulation in a satellite area[6][7].
Step 4: Arranging for Final Disposal
The final step is the transfer of the hazardous waste to a licensed disposal facility.
-
Contact Your Environmental Health and Safety (EHS) Department: Your institution's EHS department is the primary point of contact for arranging the collection of hazardous waste[5][8]. They will have established procedures with licensed hazardous waste disposal contractors.
-
Documentation: Ensure all necessary documentation is completed as required by your institution and the waste contractor. This typically includes a waste profile or manifest.
-
Professional Disposal: The licensed contractor will transport the waste for final disposal, which for amine compounds often involves incineration at a permitted facility[2].
Emergency Preparedness: Spill and Exposure Procedures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Small Spills: For minor spills that can be safely managed by trained laboratory personnel, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent and place it in the designated hazardous waste container. The area should then be decontaminated.
-
Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's EHS department or emergency response team at once.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1]. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention[1].
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram outlines the key decision points and actions.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. aksci.com [aksci.com]
- 2. usbioclean.com [usbioclean.com]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Handling of [4-(Oxetan-3-yloxy)phenyl]methanamine: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
As a novel building block in contemporary drug discovery, [4-(Oxetan-3-yloxy)phenyl]methanamine presents a unique combination of structural motifs—a substituted benzylamine core and an oxetane ring. This guide, compiled by senior application scientists, provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Understanding the Hazard Landscape: A Synthesis of Chemical Traits
This compound is classified with the following hazards: it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion[1]. The toxicological profile of this compound is informed by its constituent parts: the aromatic amine and the oxetane moiety.
Aromatic Amines: This class of compounds can be readily absorbed through the skin. Many aromatic amines are recognized as potential carcinogens and mutagens, with toxicity often mediated by metabolic activation of the amino group.
Oxetanes in Drug Discovery: The oxetane ring is increasingly incorporated into drug candidates to enhance properties such as metabolic stability and aqueous solubility. While generally considered stable, the strained four-membered ring can be susceptible to ring-opening under certain conditions. Some studies on related compounds have indicated a potential for hepatotoxicity, underscoring the need for stringent exposure control.
Upon thermal decomposition, related compounds like benzylamine are known to produce ammonia, dibenzyl, and hydrogen gas[1][2]. While specific data for this compound is not available, it is prudent to assume that heating could generate hazardous vapors and byproducts.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound in any form—solid, in solution, or as a residue. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves | Inner Glove: Nitrile. Outer Glove: Butyl rubber or Viton™. Aromatic amines can permeate standard laboratory gloves. While specific breakthrough data for this compound is unavailable, butyl rubber and Viton™ generally offer superior resistance to aromatic and halogenated hydrocarbons. Double-gloving provides an additional barrier and allows for safe removal of the contaminated outer glove. |
| Eyes/Face | Safety goggles and a face shield | The compound is a serious eye irritant[1]. Safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a broader barrier of protection for the entire face. |
| Body | Chemical-resistant lab coat and an apron or coveralls | A fully buttoned, chemical-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a PVC or similar material apron or a disposable chemical-resistant coverall should be worn over the lab coat. |
| Respiratory | NIOSH-approved respirator | The appropriate level of respiratory protection is dictated by the scale and nature of the work. See Section 3 for a detailed breakdown. |
| Feet | Closed-toe, chemical-resistant shoes | Leather or other porous materials are not suitable. Shoes should be made of a material that will not absorb chemical spills. |
Respiratory Protection: A Risk-Based Approach
Selection of the correct respiratory protection is critical due to the potential for respiratory irritation from airborne powders or aerosols of this compound[1]. The choice of respirator must be based on a thorough risk assessment of the specific procedure being performed.
For Low-Exposure Operations (e.g., weighing small quantities in a ventilated enclosure):
-
Required: A half-mask or full-facepiece air-purifying respirator (APR) equipped with a combination of organic vapor (OV) cartridges and P100 (HEPA) particulate filters.
-
Rationale: The P100 filter will remove fine powders, while the organic vapor cartridge will adsorb volatile components.
For High-Exposure Operations (e.g., large-scale reactions, spill cleanup):
-
Required: A Powered Air-Purifying Respirator (PAPR) with a loose-fitting hood and OV/HEPA combination cartridges, or a Self-Contained Breathing Apparatus (SCBA).
-
Rationale: PAPRs provide a higher protection factor than APRs and are more comfortable for extended wear. For emergency situations or where oxygen levels may be uncertain, an SCBA is required.
The following flowchart illustrates the decision-making process for selecting the appropriate respiratory protection:
Caption: Respiratory Protection Decision Workflow
Operational Plan: From Benchtop to Waste Stream
A systematic approach to handling this compound minimizes the risk of exposure at every stage.
Engineering Controls
-
Primary Containment: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood or a glove box.
-
Ventilation: Ensure adequate general laboratory ventilation. The fume hood should have a tested and certified face velocity of at least 100 feet per minute.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement in and out of the containment area.
-
Weighing and Transfer: Use disposable weighing boats or papers. If transferring a solution, use a syringe or cannula to avoid splashes.
-
Reaction Setup: Conduct all reactions in a fume hood. Ensure all joints in glassware are properly sealed.
-
Post-Reaction Workup: Quenching, extraction, and other workup procedures should be performed in the fume hood.
-
Decontamination: All surfaces and equipment that have come into contact with the compound should be decontaminated. A solution of 50% ethanol in water can be used for initial cleaning, followed by a standard laboratory detergent.
Spill Response
In the event of a spill, immediate and decisive action is required.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, determine the extent of the spill. For spills larger than 100 mL, or any spill outside of a fume hood, contact the institutional safety office and evacuate the laboratory.
-
Don Appropriate PPE: For minor spills within a fume hood, don the high-exposure level PPE, including a PAPR or SCBA.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Neutralize (for small, manageable spills): For small spills of the amine, a dilute solution of a weak acid (e.g., 5% citric acid) can be cautiously applied to the absorbent material after initial absorption. Test the pH of the slurry to ensure it is near neutral before proceeding.
-
Collect Waste: Carefully sweep the absorbed and neutralized material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a 50% ethanol solution, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Plan: Ensuring a Safe End-of-Life
Waste containing this compound must be treated as hazardous.
Waste Segregation and Collection
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled container. This includes contaminated gloves, weighing papers, and absorbent materials.
-
Liquid Waste: Collect in a sealed, labeled, and chemically compatible container. Do not mix with halogenated waste streams. Aqueous and organic waste streams should be collected separately.
Disposal Procedure
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. The waste should be clearly labeled with the chemical name and associated hazards. Incineration is a common disposal method for amine-based waste[3].
Conclusion: A Commitment to Safety
The responsible use of novel chemical entities like this compound is paramount in a research and development setting. By integrating the principles of hazard assessment, appropriate PPE selection, and meticulous operational and disposal planning, researchers can confidently and safely advance their scientific objectives. This guide serves as a foundational document; always consult your institution's specific safety protocols and chemical hygiene plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
